Pentamethylbenzene
Description
Structure
3D Structure
Properties
IUPAC Name |
1,2,3,4,5-pentamethylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16/c1-7-6-8(2)10(4)11(5)9(7)3/h6H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEZDDPMMPIDMGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6061024 | |
| Record name | Benzene, pentamethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6061024 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White solid; [Alfa Aesar MSDS] | |
| Record name | Pentamethylbenzene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19177 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
0.03 [mmHg] | |
| Record name | Pentamethylbenzene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19177 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
700-12-9 | |
| Record name | Pentamethylbenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=700-12-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pentamethylbenzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000700129 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PENTAMETHYLBENZENE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1889 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzene, 1,2,3,4,5-pentamethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzene, pentamethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6061024 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pentamethylbenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.763 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PENTAMETHYLBENZENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H6JLD3AI98 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Pentamethylbenzene (CAS 700-12-9): A Technical Guide for Researchers and Drug Development Professionals
An In-depth Examination of the Synthesis, Properties, and Applications of a Key Aromatic Hydrocarbon
Pentamethylbenzene, identified by the CAS number 700-12-9, is a polymethylated aromatic hydrocarbon. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and purification, and its applications in organic synthesis, particularly those relevant to drug development.
Physicochemical and Safety Data
This compound is a white to light yellow crystalline powder with a sweet odor.[1] It is a flammable solid and should be handled with appropriate safety precautions.[2][3] Key quantitative data for this compound are summarized in the tables below.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| CAS Number | 700-12-9 | [4][5][6] |
| Molecular Formula | C₁₁H₁₆ | [4][6] |
| Molecular Weight | 148.24 g/mol | [4][6] |
| Appearance | White to light yellow crystalline powder | [1] |
| Odor | Sweet | [1][5] |
| Melting Point | 52-54 °C | [1][5] |
| Boiling Point | 231-232 °C | [5][7] |
| Density | 0.917 g/mL at 25 °C | [5][7] |
| Solubility | Soluble in organic solvents, less soluble in water | [5][8] |
Table 2: Safety Information for this compound
| Hazard Statement | Precautionary Statement | Source |
| H228: Flammable solid | P210: Keep away from heat, sparks, open flames, and hot surfaces. No smoking. | [3] |
| H315: Causes skin irritation | P280: Wear protective gloves/protective clothing/eye protection/face protection. | [3] |
| H319: Causes serious eye irritation | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [3] |
| H335: May cause respiratory irritation | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. | [3] |
Synthesis and Purification: Experimental Protocols
This compound is typically synthesized as a minor product during the Friedel-Crafts methylation of xylene to produce durene (1,2,4,5-tetramethylbenzene).[1][5][9] A detailed experimental protocol for its isolation and purification is provided below, adapted from established organic synthesis procedures.
Experimental Protocol 1: Synthesis and Isolation of this compound
Reaction: Friedel-Crafts methylation of p-xylene (B151628).
Materials:
-
p-Xylene
-
Methyl chloride (gas)
-
Anhydrous aluminum chloride
-
95% Ethyl alcohol
-
Ice
Procedure:
-
Reaction Setup: In a flask equipped for gas inlet and reflux, place p-xylene and anhydrous aluminum chloride. The apparatus should be fitted with a trap for evolving HCl gas.
-
Methylation: Cool the reaction mixture in an ice bath. Bubble a rapid stream of dry methyl chloride gas through the mixture.
-
Workup: After the reaction period, cautiously pour the reaction mixture onto crushed ice to decompose the aluminum chloride complex.
-
Fractional Distillation: Separate the organic layer and subject it to fractional distillation. The fraction boiling at approximately 127-129 °C at 22 mmHg is collected as crude this compound.[1]
-
Recrystallization: Heat 600 g of the crude this compound to 100 °C. In a separate beaker, heat 1 L of 95% ethyl alcohol to 70 °C. Slowly pour the molten this compound into the hot alcohol with stirring.[1]
-
Crystallization and Isolation: Allow the mixture to stand overnight at approximately 30 °C to allow for crystal formation. Collect the crystals by suction filtration and dry them on a porous plate at room temperature. The yield of purified this compound is approximately 250 g.[1]
Caption: Workflow for the synthesis and purification of this compound.
Applications in Organic Synthesis and Drug Development
While this compound is not typically a core scaffold in pharmaceutical compounds, it serves as a valuable tool in organic synthesis, a critical component of drug discovery and development.
Carbocation Scavenger
This compound is an electron-rich aromatic compound that readily undergoes electrophilic substitution.[1][5] This property makes it an effective scavenger for carbocations generated during chemical reactions.[1][5] Unlike Lewis-basic scavengers, this compound does not coordinate with Lewis acids, thus preserving their catalytic activity.[10]
A significant application in this regard is its use in the debenzylation of aryl benzyl (B1604629) ethers using boron trichloride (B1173362) (BCl₃).[8] During this reaction, the benzyl group is cleaved, forming a benzyl cation. This compound traps this cation, preventing it from reattaching to the aromatic ring at a different position or causing other undesired side reactions.[8] This method is particularly useful in the synthesis of complex molecules with sensitive functional groups, which is often the case in the development of new drug candidates.[8][10]
Caption: Role of this compound as a carbocation scavenger.
Precursor for Hexamethylbenzene (B147005)
This compound is a key starting material for the synthesis of hexamethylbenzene, another important compound in organometallic chemistry and materials science.[1][5] The synthesis involves the further methylation of this compound.
Experimental Protocol 2: Synthesis of Hexamethylbenzene from this compound
Reaction: Friedel-Crafts methylation of this compound.
Materials:
-
This compound
-
Anhydrous aluminum chloride
-
Methyl chloride (gas)
-
Xylene
-
95% Ethyl alcohol
Procedure:
-
Reaction Setup: A mixture of 378 g of this compound and 200 g of anhydrous aluminum chloride is heated in an oil bath to 190-200 °C.[1]
-
Methylation: A rapid stream of dry methyl chloride is bubbled through the heated mixture for three to four hours.[1]
-
Workup: The mixture is allowed to cool and stand overnight. One liter of hot xylene is added to dissolve the solidified material, and the mixture is then decomposed by pouring it onto 3 kg of an ice-water mixture.[1]
-
Isolation and Purification: The xylene layer is separated and distilled. The fraction containing hexamethylbenzene is collected and purified by recrystallization from a mixture of benzene and alcohol.[1]
Relevance to Drug Discovery
While this compound itself is not a therapeutic agent, its utility in facilitating complex organic syntheses is of significant interest to drug development professionals. The ability to perform clean and high-yielding deprotection steps, as enabled by its role as a cation scavenger, is crucial in multi-step syntheses of potential drug candidates. The principles of electrophilic aromatic substitution that govern its reactivity are fundamental concepts in medicinal chemistry for the modification of aromatic scaffolds in drug molecules. Although no direct biological activity of this compound has been reported, the study of its derivatives could be a potential area of research.[11][12]
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Hexamethylbenzene - Wikipedia [en.wikipedia.org]
- 5. US3869524A - Process for the production of hexamethylbenzene - Google Patents [patents.google.com]
- 6. Page loading... [guidechem.com]
- 7. youtube.com [youtube.com]
- 8. Mild Debenzylation of Aryl Benzyl Ether with BCl3 in the Presence of this compound as a Non-Lewis-Basic Cation Scavenger [organic-chemistry.org]
- 9. Privileged Scaffolds for Library Design and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Comprehensive Technical Guide to 1,2,3,4,5-Pentamethylbenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction and IUPAC Nomenclature
Pentamethylbenzene, a highly substituted aromatic hydrocarbon, is a molecule of significant interest in synthetic organic chemistry. Its formal IUPAC name is 1,2,3,4,5-pentamethylbenzene .[1][2][3] This nomenclature precisely defines the arrangement of five methyl groups on the benzene (B151609) ring. The compound is also commonly referred to simply as this compound.[1][4] It is classified as an aromatic hydrocarbon and a methylbenzene.[2][5][6]
The structure consists of a benzene core with methyl substituents at positions 1, 2, 3, 4, and 5, leaving a single unsubstituted hydrogen atom. This high degree of methylation makes the aromatic ring electron-rich, which profoundly influences its chemical reactivity and utility in specialized applications.[2][6]
Physicochemical and Spectroscopic Data
The physical and chemical properties of 1,2,3,4,5-pentamethylbenzene are well-characterized. It typically appears as a colorless solid or a white to light yellow crystalline powder with a faint, sweet aromatic odor.[2][5][6] Due to its hydrophobic nature, it exhibits low solubility in water but is soluble in various organic solvents.[4]
A summary of its key quantitative properties is provided in Table 1.
| Property | Value | Reference |
| IUPAC Name | 1,2,3,4,5-Pentamethylbenzene | [1][2] |
| CAS Number | 700-12-9 | [1][4] |
| Molecular Formula | C₁₁H₁₆ | [3][4] |
| Molecular Weight | 148.24 g/mol | [3][7] |
| Melting Point | 49-54 °C | [2][6][7] |
| Boiling Point | 231-232 °C | [2][6][7] |
| Density | 0.917 g/mL (at 25 °C) | [2][6][7] |
| Appearance | White to light yellow crystalline powder | [5][6] |
| Oxidation Potential (E₁/₂) | 1.95 V vs NHE | [2][6] |
Synthesis and Experimental Protocols
General Synthesis: Friedel-Crafts Alkylation
1,2,3,4,5-Pentamethylbenzene is most commonly obtained as a byproduct during the Friedel-Crafts methylation of xylenes (B1142099) to produce 1,2,4,5-tetramethylbenzene (B166113) (durene).[2][6][8] The synthesis involves the electrophilic aromatic substitution of a less-methylated benzene derivative with a methylating agent, typically a methyl halide, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).[5]
Experimental Protocol Outline (Friedel-Crafts Methylation):
-
Apparatus Setup: A three-necked flask is equipped with a mechanical stirrer, a reflux condenser, and a gas inlet tube for the delivery of methyl chloride. All glassware must be thoroughly dried to prevent deactivation of the Lewis acid catalyst.
-
Reagent Charging: The reaction flask is charged with a starting material such as durene or another polymethylbenzene and anhydrous aluminum chloride.
-
Reaction Execution: The mixture is heated (e.g., to 190–200 °C) while a stream of dry methyl chloride gas is bubbled through the reaction mixture for several hours.[9]
-
Work-up: After cooling, the reaction mixture is carefully quenched by pouring it onto a mixture of crushed ice and hydrochloric acid to decompose the aluminum chloride complex.
-
Extraction & Purification: The organic layer is separated, washed with water and brine, and then dried over an anhydrous salt (e.g., MgSO₄). The crude product is a mixture of various polymethylbenzenes.
-
Isolation: 1,2,3,4,5-Pentamethylbenzene is isolated from the product mixture via fractional distillation under reduced pressure, followed by recrystallization from a suitable solvent like ethanol.[9]
Core Applications in Research and Development
The electron-rich nature of the this compound ring makes it an excellent scavenger for carbocations.[2][6] This property is exploited in various synthetic methodologies, most notably in deprotection strategies for acid-sensitive substrates.
Application as a Non-Lewis-Basic Cation Scavenger
A critical application of 1,2,3,4,5-pentamethylbenzene is in the mild debenzylation of aryl benzyl (B1604629) ethers using boron trichloride (B1173362) (BCl₃).[10][11] In this reaction, the benzyl group is cleaved, forming a benzyl cation. Without a scavenger, this reactive cation can re-attach to other electron-rich sites on the substrate or product, leading to undesired side reactions (C-benzylation).[10]
This compound serves as an efficient, non-Lewis-basic cation scavenger. Unlike traditional scavengers (e.g., dimethyl sulfide), it does not have lone electron pairs and therefore does not coordinate with and reduce the Lewis acidity of BCl₃.[10] It traps the generated benzyl cation to form non-polar benzylthis compound, which is easily separated from the desired polar product by standard column chromatography.[10]
Experimental Protocol: Mild Debenzylation of Aryl Benzyl Ether
This protocol is adapted from methodologies developed for the synthesis of complex molecules like yatakemycin.[10][11]
-
Reagent Preparation: A solution of the aryl benzyl ether substrate is prepared in a dry, inert solvent (e.g., dichloromethane, CH₂Cl₂) in a flame-dried flask under an inert atmosphere (e.g., Argon or Nitrogen). 3.0 equivalents of 1,2,3,4,5-pentamethylbenzene are added to this solution.
-
Reaction Initiation: The solution is cooled to a low temperature (typically -78 °C) using a dry ice/acetone bath. A solution of BCl₃ (2.0 equivalents, e.g., 1.0 M in CH₂Cl₂) is added dropwise via syringe.
-
Monitoring: The reaction is stirred at -78 °C and monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Quenching: The reaction is carefully quenched at low temperature by the slow addition of a proton source, such as methanol, followed by saturated aqueous sodium bicarbonate solution.
-
Extraction: The mixture is allowed to warm to room temperature, and the aqueous layer is extracted multiple times with an organic solvent (e.g., CH₂Cl₂ or ethyl acetate).
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (B86663) (Na₂SO₄), filtered, and concentrated under reduced pressure. The resulting crude material, containing the desired phenol, benzylthis compound, and excess this compound, is purified by flash column chromatography on silica (B1680970) gel to yield the pure debenzylated product.[10]
Caption: Workflow for BCl₃-mediated debenzylation using this compound as a cation scavenger.
Relevance in Drug Discovery
While not typically a pharmacophore itself, 1,2,3,4,5-pentamethylbenzene represents a critical process chemical in the synthesis of complex, biologically active molecules. The ability to perform mild debenzylations without resorting to harsh acidic conditions or catalytic hydrogenation (which can reduce other functional groups) is invaluable in multi-step syntheses of drug candidates.[10][11] This methodology allows for the preservation of sensitive functional groups such as esters, nitro groups, and various nitrogen-protecting groups, expanding the accessible chemical space for drug development professionals.[11] The principles of using highly substituted, non-coordinating aromatic rings as scavengers can be applied to other areas of synthetic and medicinal chemistry.
References
- 1. This compound | C11H16 | CID 12784 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Benzene, pentamethyl- [webbook.nist.gov]
- 4. CAS 700-12-9: this compound | CymitQuimica [cymitquimica.com]
- 5. Page loading... [wap.guidechem.com]
- 6. This compound | 700-12-9 [chemicalbook.com]
- 7. chembk.com [chembk.com]
- 8. This compound synthesis - chemicalbook [chemicalbook.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. Mild Debenzylation of Aryl Benzyl Ether with BCl3 in the Presence of this compound as a Non-Lewis-Basic Cation Scavenger [organic-chemistry.org]
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to Pentamethylbenzene (C₁₁H₁₆)
This technical guide provides a comprehensive overview of this compound, a significant aromatic hydrocarbon. The document details its chemical and physical properties, experimental protocols for its synthesis and application, and its role in advanced organic synthesis, particularly relevant to drug discovery and development.
Core Chemical and Physical Data
This compound, with the chemical formula C₁₁H₁₆, is an aromatic hydrocarbon consisting of a benzene (B151609) ring substituted with five methyl groups.[1] Its molecular structure results in a high degree of stability and specific reactivity, making it a valuable compound in chemical research.[2]
Table 1: Chemical Identifiers for this compound
| Identifier | Value | Reference |
| IUPAC Name | 1,2,3,4,5-pentamethylbenzene | [3] |
| Molecular Formula | C₁₁H₁₆ | [1][3][4][5] |
| Molecular Weight | 148.24 g/mol | [3][5] |
| CAS Number | 700-12-9 | [1][3][4] |
| InChI Key | BEZDDPMMPIDMGJ-UHFFFAOYSA-N | [1][3][6] |
| SMILES | CC1=CC(=C(C(=C1C)C)C)C | [1][3] |
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference |
| Appearance | Colorless to pale yellow or off-white crystalline solid/powder.[2][7] | [2][7] |
| Odor | Faint aromatic odor.[2] | [2] |
| Melting Point | 49-54.4 °C | [6][7][8] |
| Boiling Point | 231-232 °C | [4][6][8] |
| Density | 0.917 g/cm³ at 25 °C | [6][8] |
| Solubility | Insoluble in water; soluble in organic solvents.[1] | [1] |
| Vapor Pressure | 0.03 mmHg | [3] |
| Flash Point | 91 °C (closed cup) | [8] |
Table 3: Spectroscopic Data Summary
| Spectroscopic Technique | Key Data Points | Reference |
| Mass Spectrometry (EI-MS) | Major fragments (m/z): 148 (M+), 133, 134, 149, 147. | [3] |
| ¹H NMR | Spectra available for proton chemical shifts. | [9] |
| ¹³C NMR | Spectra available for carbon chemical shifts. | [3] |
| Infrared (IR) Spectroscopy | Gas-phase IR spectrum available for vibrational mode analysis. | [10] |
Synthesis and Reaction Pathways
This compound is typically synthesized via electrophilic aromatic substitution and serves as a key intermediate and reagent in various organic reactions.
Synthesis via Friedel-Crafts Alkylation
The primary industrial synthesis of this compound involves the Friedel-Crafts methylation of smaller methylated benzenes, such as xylene, using a methyl halide and a strong Lewis acid catalyst like aluminum chloride (AlCl₃).[2][11] The reaction proceeds through the stepwise addition of methyl groups to the aromatic ring.
Caption: Friedel-Crafts synthesis of this compound.
Role as a Carbocation Scavenger
In modern organic synthesis, particularly in drug development where complex molecules with acid-sensitive functional groups are common, this compound plays a crucial role as a non-basic carbocation scavenger.[12] During deprotection steps, such as the cleavage of a benzyl (B1604629) ether using a Lewis acid like boron trichloride (B1173362) (BCl₃), the resulting benzyl cation can cause unwanted side reactions. This compound effectively traps this cation, preventing side product formation and improving the yield of the desired product.[12]
Caption: this compound as a carbocation scavenger.
Experimental Protocols
Protocol for Synthesis of this compound
This protocol is based on the Friedel-Crafts alkylation method.
Objective: To synthesize this compound from durene (1,2,4,5-tetramethylbenzene).
Materials:
-
Durene
-
Methyl chloride (CH₃Cl)
-
Anhydrous aluminum chloride (AlCl₃)
-
Xylene (solvent)
-
Hydrochloric acid (HCl), dilute
-
Sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Reaction flask with a stirrer, reflux condenser, and gas inlet tube
Procedure:
-
Set up the reaction apparatus in a fume hood, ensuring all glassware is dry.
-
Charge the flask with durene and anhydrous aluminum chloride.
-
Heat the mixture to the appropriate reaction temperature (e.g., 190-200°C) in an oil bath.[13]
-
Bubble a steady stream of dry methyl chloride gas through the stirred mixture.
-
Maintain the reaction for several hours until completion, monitoring by TLC or GC.
-
Cool the reaction mixture and cautiously decompose the complex by pouring it onto a mixture of crushed ice and concentrated HCl.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Wash the organic layer successively with water, dilute NaHCO₃ solution, and finally with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent by rotary evaporation.
-
The crude product can be purified by recrystallization from ethanol (B145695) or by fractional distillation under reduced pressure.[13]
Protocol for Debenzylation using BCl₃ and this compound
This protocol describes the use of this compound as a cation scavenger during the deprotection of a benzyl ether.[12]
Objective: To deprotect a benzyl-protected phenol (B47542) in the presence of acid-sensitive groups.
Materials:
-
Benzyl-protected substrate
-
This compound
-
Boron trichloride (BCl₃), 1M solution in an appropriate solvent (e.g., DCM)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution
-
Standard workup and purification reagents (e.g., silica (B1680970) gel for chromatography)
Procedure:
-
In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the benzyl-protected substrate and 3 equivalents of this compound in anhydrous DCM.
-
Cool the solution to -78°C using a dry ice/acetone bath.
-
Slowly add the BCl₃ solution dropwise to the stirred mixture.
-
Monitor the reaction progress by TLC. The reaction is typically complete within an hour.
-
Upon completion, quench the reaction by the slow addition of methanol at -78°C.
-
Allow the mixture to warm to room temperature and then add saturated sodium bicarbonate solution.
-
Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure. The crude product, containing the desired phenol and benzylthis compound, is then purified by column chromatography. The non-polar byproduct is easily separated from the more polar phenol product.[12]
Workflow for Purification and Analysis
The purification of synthesized this compound is critical for its use in further applications. The general workflow involves isolation, purification, and characterization.
Caption: General workflow for purification and analysis.
Applications in Drug Development
While not an active pharmaceutical ingredient itself, this compound is a valuable tool in drug discovery and organic synthesis.
-
Protecting Group Chemistry: As demonstrated, its role as a carbocation scavenger is critical for the mild and selective deprotection of benzyl groups, a common strategy in the synthesis of complex natural products and drug candidates.[12]
-
Precursor for Complex Molecules: It serves as a starting material for synthesizing more complex, highly substituted aromatic compounds.[2] The electron-rich nature of the ring allows for facile electrophilic substitution, enabling the introduction of other functional groups.[6]
-
Organometallic Chemistry: this compound can act as a ligand in organometallic complexes, which are used in various catalytic processes relevant to pharmaceutical manufacturing.
-
Mechanistic Studies: Due to its defined structure and reactivity, it is used in studies to understand reaction mechanisms, such as those involving electrophilic aromatic substitution and carbocation intermediates.[1]
Safety and Handling
This compound is a flammable solid and requires careful handling.[3][8]
-
Hazards: Causes skin and serious eye irritation. May cause respiratory irritation.[14] It is a flammable solid, so it should be kept away from heat, sparks, open flames, and other ignition sources.[7]
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection.[2][14] In case of insufficient ventilation, wear suitable respiratory equipment.[7]
-
Handling: Handle in a well-ventilated area. Avoid breathing dust, fumes, or vapors.[2] Avoid contact with skin and eyes.[7]
-
Storage: Store in a cool, dry, and well-ventilated place.[2] Keep the container tightly sealed and store locked up.[2][14]
-
Incompatibilities: Incompatible with strong oxidizing agents.[2][7]
There is currently no conclusive evidence classifying this compound as a carcinogen by major agencies like the IARC or EPA.[2] However, as with all laboratory chemicals, exposure should be minimized.
References
- 1. CAS 700-12-9: this compound | CymitQuimica [cymitquimica.com]
- 2. Page loading... [guidechem.com]
- 3. This compound | C11H16 | CID 12784 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Benzene, pentamethyl- [webbook.nist.gov]
- 5. scbt.com [scbt.com]
- 6. en.wikipedia.org [en.wikipedia.org]
- 7. fishersci.com [fishersci.com]
- 8. This compound 98 700-12-9 [sigmaaldrich.com]
- 9. This compound(700-12-9) 1H NMR spectrum [chemicalbook.com]
- 10. Benzene, pentamethyl- [webbook.nist.gov]
- 11. This compound synthesis - chemicalbook [chemicalbook.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. cpachem.com [cpachem.com]
Synthesis of Pentamethylbenzene from Xylene Methylation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pentamethylbenzene is a highly substituted aromatic hydrocarbon with applications in various fields of chemical synthesis, including as a precursor for fragrances, polymers, and specialty chemicals. Its synthesis from the more readily available xylene isomers via methylation presents a key transformation in organic chemistry. This technical guide provides an in-depth overview of the synthesis of this compound from xylene, focusing on both classical and modern catalytic methodologies. It includes detailed experimental protocols, quantitative data on reaction parameters and yields, and visual representations of reaction pathways and experimental workflows to facilitate a comprehensive understanding for researchers and professionals in drug development and chemical sciences.
Introduction
The exhaustive methylation of xylenes (B1142099) to produce this compound is a reaction of significant academic and industrial interest. The process involves the sequential addition of methyl groups to the xylene core, leading to a mixture of polymethylated benzenes. Controlling the selectivity towards this compound is a key challenge, influenced by factors such as the choice of methylating agent, catalyst, and reaction conditions. This guide will explore two primary approaches: the traditional Friedel-Crafts alkylation and modern shape-selective catalysis using zeolites.
Classical Synthesis: Friedel-Crafts Alkylation
The Friedel-Crafts reaction, dating back to 1877, remains a fundamental method for the C-alkylation of aromatic compounds. In the context of this compound synthesis from xylene, this typically involves the use of a methyl halide as the methylating agent and a strong Lewis acid catalyst, most commonly aluminum chloride (AlCl₃). The reaction proceeds through the formation of a carbocationic intermediate, which then attacks the electron-rich aromatic ring.
Reaction Mechanism
The mechanism of Friedel-Crafts alkylation is a well-established electrophilic aromatic substitution. The reaction begins with the activation of the methylating agent by the Lewis acid catalyst to generate a highly reactive electrophile. This electrophile is then attacked by the π-electrons of the xylene ring, forming a resonance-stabilized carbocation known as an arenium ion or sigma complex. Subsequent deprotonation of the arenium ion by a weak base regenerates the aromaticity of the ring and releases the protonated catalyst. This process is repeated in a stepwise manner, leading to the progressive methylation of the xylene molecule. The successive methylation steps become more challenging as the steric hindrance on the aromatic ring increases.
Experimental Protocol: Synthesis of this compound
The following protocol is adapted from a well-established procedure for the preparation of polymethylbenzenes.
Materials:
-
Xylene (commercial grade, mixture of isomers)
-
Anhydrous aluminum chloride (AlCl₃)
-
Methyl chloride (CH₃Cl)
-
Ice
-
Hydrochloric acid (concentrated)
-
Sodium bicarbonate solution (aqueous)
-
Calcium chloride (anhydrous)
-
Ethanol (B145695) (95%)
Equipment:
-
Three-necked round-bottom flask (5 L)
-
Mechanical stirrer
-
Gas inlet tube
-
Reflux condenser with a gas outlet leading to a mercury pressure trap
-
Heating mantle or steam bath
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a 5 L three-necked flask equipped with a mechanical stirrer, a gas inlet tube extending below the surface of the reactants, and a reflux condenser, place 3180 g (3.7 L) of xylene and 1 kg of anhydrous aluminum chloride. The outlet of the condenser should be connected to a mercury trap to maintain a slight positive pressure.
-
Methylation: Heat the mixture on a steam bath and pass a steady stream of methyl chloride gas through the reaction mixture with vigorous stirring. The absorption of methyl chloride will be rapid initially. Regulate the gas flow to prevent suck-back in the mercury trap. The reaction is complete when the absorption of methyl chloride ceases, which may take up to 100 hours.
-
Work-up:
-
Allow the reaction mixture to cool and decompose it by pouring it slowly onto a large quantity of crushed ice (approximately twice the weight of the reaction mixture).
-
Separate the oily layer from the aqueous layer. Wash the organic layer with dilute hydrochloric acid, followed by a sodium bicarbonate solution, and finally with water.
-
Dry the crude product over anhydrous calcium chloride.
-
-
Fractional Distillation:
-
Filter the dried oil and subject it to fractional distillation. Collect the following fractions:
-
Fraction I: Unreacted xylene (up to 145 °C)
-
Fraction II: Trimethylbenzenes (145-185 °C)
-
Fraction III: Tetramethylbenzenes (185-210 °C)
-
Fraction IV: this compound (210-240 °C)
-
Residue: Hexamethylbenzene and higher boiling point products.
-
-
-
Purification of this compound:
-
The fraction containing this compound (Fraction IV) is cooled, and the solidified product is collected by filtration.
-
Recrystallize the crude this compound from 95% ethanol or a mixture of equal volumes of ethanol and benzene to obtain a purified, snow-white product.
-
Quantitative Data
The yields of the various methylated products are highly dependent on the reaction time and the extent of methylation.
| Product | Boiling Point Range (°C) | Approximate Yield (% of theoretical based on xylene) |
| Trimethylbenzenes | 145-185 | Variable |
| Tetramethylbenzenes (Durene, etc.) | 185-210 | 25-35 |
| This compound | 210-240 | Variable, depends on further methylation |
| Hexamethylbenzene | Residue | Variable |
Note: The yield of this compound can be optimized by careful control of reaction time and stoichiometry. Further methylation of the tetramethylbenzene fraction can also increase the yield of this compound.
Modern Catalytic Methods: Zeolite-Based Synthesis
In recent decades, solid acid catalysts, particularly zeolites, have emerged as promising alternatives to traditional Lewis acids for aromatic alkylation. Zeolites offer several advantages, including shape selectivity, reduced corrosion, and easier separation from the reaction mixture.
Catalysts and Methylating Agents
-
Zeolites: H-ZSM-5 is a commonly studied zeolite for toluene (B28343) and xylene methylation.[1][2] Its medium-pore structure can influence the product distribution, often favoring the formation of p-xylene (B151628) due to steric constraints.[1][3] Other zeolites like H-MFI and H-MOR have also been investigated.
-
Methylating Agents: While methanol (B129727) is the most common methylating agent in zeolite-catalyzed reactions, alternatives such as dimethyl ether, and mixtures of carbon dioxide and hydrogen (CO₂/H₂) or syngas (CO/H₂) are being explored as more sustainable options.
Reaction Principles
The reaction mechanism over zeolites involves the activation of the methylating agent at the Brønsted acid sites within the zeolite pores. For instance, methanol can be dehydrated to form a surface methoxy (B1213986) species, which then methylates the aromatic ring. The shape-selective nature of the zeolite pores plays a crucial role in determining the isomer distribution of the products. The diffusion rates of different isomers within the zeolite channels can significantly impact the final product composition.[1]
Reaction Conditions and Selectivity
The methylation of xylenes over zeolites is typically carried out in the gas phase at elevated temperatures.
| Parameter | Typical Range |
| Catalyst | H-ZSM-5, Modified Zeolites |
| Methylating Agent | Methanol, Dimethyl Ether, CO₂/H₂, Syngas |
| Temperature | 240 - 650 °C |
| Pressure | Atmospheric to 7000 kPa |
| Xylene/Methanol Molar Ratio | 0.2 - 20 |
While extensive research has focused on maximizing the yield of p-xylene from toluene, the production of more highly methylated benzenes, including this compound, is also observed. However, achieving high selectivity for this compound over zeolites remains a challenge due to the complex mixture of products formed. The formation of trimethylbenzenes and tetramethylbenzenes is often significant. Further research into catalyst design and process optimization is needed to enhance the selective synthesis of this compound using these environmentally benign catalysts.
Conclusion
The synthesis of this compound from xylene can be effectively achieved through both classical Friedel-Crafts alkylation and modern zeolite-based catalytic methods. The traditional approach offers a direct and high-yielding route, albeit with the use of corrosive and difficult-to-handle reagents. Modern methods utilizing zeolites provide a more sustainable and selective alternative, although further development is required to optimize the yield of this compound specifically. The choice of method will depend on the desired scale of production, purity requirements, and environmental considerations. This guide provides the foundational knowledge and practical protocols to aid researchers in the synthesis and further application of this important chemical intermediate.
References
- 1. Identifying the key steps determining the selectivity of toluene methylation with methanol over HZSM-5 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isomerization of xylene and methylation of toluene on zeolite H-ZSM-5 compound kinetics and selectivity (Journal Article) | OSTI.GOV [osti.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Elucidating the Solid-State Architecture of 1,2,3,4,5-Pentamethylbenzene: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the crystal structure of 1,2,3,4,5-pentamethylbenzene, a key aromatic hydrocarbon of interest to researchers, scientists, and professionals in drug development. This document summarizes the available crystallographic data, details the experimental protocols for its determination, and presents a logical workflow for crystallographic analysis.
Core Crystallographic Data
The crystal structure of 1,2,3,4,5-pentamethylbenzene has been determined through single-crystal X-ray diffraction. The following table summarizes the key crystallographic parameters.
| Parameter | Value |
| Chemical Formula | C₁₁H₁₆ |
| Molecular Weight | 148.24 g/mol |
| Crystal System | [Data Not Currently Available in Search Results] |
| Space Group | [Data Not Currently Available in Search Results] |
| Unit Cell Dimensions | |
| a | [Data Not Currently Available in Search Results] |
| b | [Data Not Currently Available in Search Results] |
| c | [Data Not Currently Available in Search Results] |
| α | [Data Not Currently Available in Search Results] |
| β | [Data Not Currently Available in Search Results] |
| γ | [Data Not Currently Available in Search Results] |
| Volume | [Data Not Currently Available in Search Results] |
| Z | [Data Not Currently Available in Search Results] |
| Calculated Density | [Data Not Currently Available in Search Results] |
| Temperature | [Data Not Currently Available in Search Results] |
| Radiation Wavelength | [Data Not Currently Available in Search Results] |
| R-factor | [Data Not Currently Available in Search Results] |
Note: Specific quantitative data for the unit cell parameters, space group, and other refinement details are not available in the immediate search results. The Crystallography Open Database (COD) lists entries associated with 1,2,3,4,5-pentamethylbenzene under the identification numbers 7011959, 7043690, and 7229489; however, direct access to the detailed crystallographic information within these entries was not achieved through the performed searches.
Experimental Protocol: Single-Crystal X-ray Diffraction
The determination of the crystal structure of 1,2,3,4,5-pentamethylbenzene would follow a standard and rigorous experimental workflow.
-
Crystal Growth: High-quality single crystals of 1,2,3,4,5-pentamethylbenzene are typically grown from a suitable solvent by slow evaporation or by cooling a saturated solution. The choice of solvent is critical to obtaining crystals of sufficient size and quality for diffraction experiments.
-
Data Collection: A suitable single crystal is mounted on a goniometer head of a diffractometer. The crystal is then exposed to a monochromatic X-ray beam. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a unique diffraction pattern of spots. This pattern is recorded on a detector.
-
Structure Solution and Refinement: The positions and intensities of the diffraction spots are used to determine the unit cell dimensions and the space group of the crystal. The initial phases of the structure factors are determined using direct methods or Patterson methods. This provides an initial electron density map from which the positions of the atoms can be deduced. The atomic positions and their thermal displacement parameters are then refined using least-squares methods to achieve the best possible fit between the observed and calculated diffraction patterns.
Logical Workflow for Crystal Structure Determination
The process of determining a crystal structure can be visualized as a logical flow of steps, from sample preparation to the final refined structure.
Signaling Pathways and Logical Relationships
At present, there is no established signaling pathway directly involving 1,2,3,4,5-pentamethylbenzene that can be visualized. The primary relevance of its crystal structure lies in understanding its solid-state packing, intermolecular interactions, and providing a basis for computational modeling and structure-activity relationship studies in medicinal chemistry and materials science. The precise arrangement of the methyl groups on the benzene (B151609) ring influences its steric and electronic properties, which in turn dictates its behavior in biological systems and its utility as a building block in supramolecular chemistry.
The logical relationship in its structural analysis follows a deductive process, as illustrated in the workflow diagram. The diffraction data provides the fundamental information to deduce the unit cell and space group, which then act as the framework for solving and refining the atomic positions to reveal the final, detailed three-dimensional structure.
Solubility of Pentamethylbenzene: A Technical Guide for Researchers
An In-depth Analysis of the Solubility, Experimental Determination, and Metabolic Fate of Pentamethylbenzene in Common Laboratory Solvents.
This technical guide provides a comprehensive overview of the solubility of this compound in a range of common laboratory solvents. Designed for researchers, scientists, and professionals in drug development, this document consolidates available quantitative data, details relevant experimental methodologies, and explores the metabolic pathways of this compound.
This compound (C₁₁H₁₆) is a nonpolar aromatic hydrocarbon.[1] Its structure, a benzene (B151609) ring substituted with five methyl groups, dictates its solubility characteristics, rendering it readily soluble in nonpolar organic solvents and sparingly soluble in polar solvents like water.[2]
Quantitative Solubility Data
Direct quantitative solubility data for this compound in a wide array of organic solvents is limited in publicly available literature. However, by examining the solubility of structurally similar polymethylbenzenes, such as durene (1,2,4,5-tetramethylbenzene) and hexamethylbenzene, a reliable estimation of this compound's solubility behavior can be inferred. The principle of "like dissolves like" governs the solubility of these nonpolar compounds.[3]
The following tables summarize the available quantitative solubility data for this compound and its analogs in various common laboratory solvents. It is important to note that the solubility of solids in liquids is temperature-dependent, generally increasing with temperature.
Table 1: Solubility of this compound and Analogs in Nonpolar Solvents
| Solute | Solvent | Temperature (°C) | Solubility ( g/100 g Solvent) |
| Hexamethylbenzene | Benzene | 8.77 | 5.92 |
| Hexamethylbenzene | Benzene | 19.92 | 8.25 |
| Hexamethylbenzene | Benzene | 41.88 | 18.4 |
| Durene | Benzene | - | Soluble[4] |
| Durene | Hexane | - | Soluble |
Table 2: Solubility of this compound and Analogs in Polar and Moderately Polar Solvents
| Solute | Solvent | Temperature (°C) | Solubility |
| This compound | Water | Not Stated | 15.52 mg/L[5] |
| Hexamethylbenzene | Water | - | Insoluble[3][6] |
| Durene | Water | - | Insoluble[4] |
| Hexamethylbenzene | Ethanol | - | Soluble[6] |
| Hexamethylbenzene | Ethanol | 78 | Soluble |
| Durene | Ethanol | - | Soluble[4] |
| Hexamethylbenzene | Diethyl Ether | - | Soluble |
| Durene | Diethyl Ether | - | Soluble[4] |
| Hexamethylbenzene | Acetone | - | Soluble |
| Hexamethylbenzene | Acetic Acid | - | Soluble |
| Hexamethylbenzene | Chloroform | - | Soluble[3] |
Experimental Protocols for Solubility Determination
Accurate determination of solubility is crucial for various laboratory applications. The following are detailed methodologies for key experiments to quantify the solubility of a solid organic compound like this compound in a given solvent.
Gravimetric Method
This classic and straightforward method involves preparing a saturated solution and determining the mass of the dissolved solute.
Methodology:
-
Saturation: An excess amount of the solid solute (this compound) is added to a known volume or mass of the solvent in a sealed container.
-
Equilibration: The mixture is agitated at a constant temperature for a sufficient period to ensure equilibrium is reached. This can be achieved using a shaker bath or a magnetic stirrer in a temperature-controlled environment.
-
Separation: The saturated solution is carefully separated from the excess undissolved solid. This is typically done by filtration or centrifugation. It is crucial to maintain the temperature during this step to prevent precipitation or further dissolution.
-
Solvent Evaporation: A precisely measured aliquot of the clear saturated solution is transferred to a pre-weighed container.
-
Mass Determination: The solvent is evaporated from the aliquot, often under reduced pressure or in a fume hood. The container with the solid residue is then weighed.
-
Calculation: The solubility is calculated as the mass of the dissolved solute per mass or volume of the solvent.
UV-Vis Spectrophotometry
This method is suitable when the solute has a distinct UV-Vis absorbance spectrum in the chosen solvent.
Methodology:
-
Wavelength of Maximum Absorbance (λmax) Determination: A dilute solution of the solute in the solvent is prepared, and its UV-Vis spectrum is recorded to determine the λmax.
-
Calibration Curve: A series of standard solutions of the solute with known concentrations are prepared. The absorbance of each standard solution is measured at the λmax. A calibration curve of absorbance versus concentration is then plotted, and the linear regression equation is determined.
-
Saturated Solution Preparation: A saturated solution is prepared as described in the gravimetric method (steps 1 and 2).
-
Sample Preparation and Analysis: A small, accurately measured aliquot of the clear saturated solution is withdrawn and diluted with the solvent to a concentration that falls within the linear range of the calibration curve. The absorbance of the diluted solution is measured at the λmax.
-
Calculation: The concentration of the diluted sample is calculated using the linear regression equation from the calibration curve. The solubility of the original saturated solution is then determined by multiplying the calculated concentration by the dilution factor.
Gas Chromatography (GC)
Gas chromatography can be employed to determine the concentration of a solute in a saturated solution.
Methodology:
-
Calibration: A series of standard solutions of the solute in the solvent of interest are prepared with known concentrations. These standards are injected into the gas chromatograph to establish a calibration curve of peak area versus concentration.
-
Saturated Solution Preparation: A saturated solution is prepared at a constant temperature as previously described.
-
Sample Analysis: A known volume of the clear saturated solution is taken and, if necessary, diluted with the pure solvent. An internal standard may also be added to improve accuracy. The prepared sample is then injected into the GC.
-
Quantification: The concentration of the solute in the sample is determined by comparing its peak area to the calibration curve. The solubility is then calculated, taking into account any dilution.
Metabolic Pathway of this compound
For drug development professionals, understanding the metabolic fate of a compound is critical for assessing its pharmacokinetic and toxicological profile. While specific studies on this compound are not abundant, its metabolism can be inferred from the well-established biotransformation pathways of other alkylbenzenes. The primary site of metabolism for such xenobiotics is the liver, and the key enzymes involved are from the cytochrome P450 (CYP) superfamily.[7][8] this compound is known to induce hepatic microsomal cytochrome P-450 and associated monooxygenases.[9]
The metabolic transformation of this compound likely proceeds through the following phases:
-
Phase I Metabolism (Functionalization): This phase involves the introduction or unmasking of a polar functional group. For this compound, this is primarily achieved through oxidation reactions catalyzed by CYP enzymes, particularly CYP2E1 and CYP1A2, which are known to metabolize alkylbenzenes. The most probable initial metabolic step is the hydroxylation of one of the methyl groups to form a benzylic alcohol. Aromatic hydroxylation, where a hydroxyl group is added directly to the benzene ring, is also a possibility.
-
Phase II Metabolism (Conjugation): The polar metabolites formed in Phase I are then conjugated with endogenous molecules to increase their water solubility and facilitate their excretion from the body. Common conjugation reactions include glucuronidation and sulfation.
The following diagram illustrates the proposed metabolic pathway of this compound.
Experimental and Logical Workflows
The determination of solubility and the prediction of metabolic pathways follow logical workflows that are essential for systematic research.
General Solubility Determination Workflow
The following diagram outlines a general experimental workflow for determining the solubility of a solid compound in a solvent.
References
- 1. saltise.ca [saltise.ca]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. chembk.com [chembk.com]
- 5. researchgate.net [researchgate.net]
- 6. Hexamethylbenzene - Wikipedia [en.wikipedia.org]
- 7. Cytochromes P450 in benzene metabolism and involvement of their metabolites and reactive oxygen species in toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evidence That Humans Metabolize Benzene via Two Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound | C11H16 | CID 12784 - PubChem [pubchem.ncbi.nlm.nih.gov]
Spectroscopic data for pentamethylbenzene (NMR, IR, Mass Spec).
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key spectroscopic data for pentamethylbenzene, a significant molecule in various research domains. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering valuable data for identification, characterization, and quality control purposes.
Spectroscopic Data Summary
The empirical formula for this compound is C₁₁H₁₆, with a molecular weight of 148.24 g/mol . The spectroscopic data presented below provides a detailed fingerprint of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. The ¹H and ¹³C NMR data for this compound are summarized below.
¹H NMR Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 6.86 | s | 1H | Ar-H |
| 2.23 | s | 6H | 2 x Ar-CH₃ |
| 2.19 | s | 3H | 1 x Ar-CH₃ |
| 2.15 | s | 6H | 2 x Ar-CH₃ |
¹³C NMR Data
| Chemical Shift (δ) ppm | Assignment |
| 134.4 | Ar-C |
| 132.5 | Ar-C |
| 131.9 | Ar-C |
| 129.8 | Ar-CH |
| 20.7 | Ar-CH₃ |
| 16.6 | Ar-CH₃ |
| 16.2 | Ar-CH₃ |
Infrared (IR) Spectroscopy
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering insights into its structure. The electron ionization (EI) mass spectrum of this compound is characterized by the following major peaks:
| m/z | Relative Intensity (%) |
| 148 | 76.54 |
| 133 | 99.99 |
| 134 | 11.19 |
| 119 | 2.2 |
| 118 | 1.7 |
| 117 | 5.3 |
| 116 | 2.4 |
| 115 | 4.6 |
| 105 | 5.4 |
| 91 | 8.0 |
| 77 | 4.3 |
Experimental Protocols
The following sections outline generalized experimental methodologies for obtaining the spectroscopic data presented above. Specific instrument parameters may vary.
NMR Spectroscopy Protocol
A general procedure for obtaining ¹H and ¹³C NMR spectra of an aromatic compound like this compound is as follows:
-
Sample Preparation: Dissolve approximately 5-25 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃). The concentration should be sufficient to obtain a good signal-to-noise ratio.
-
NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Instrumentation: Place the NMR tube in the spectrometer's probe.
-
Locking and Shimming: Lock the spectrometer on the deuterium (B1214612) signal of the solvent and shim the magnetic field to achieve homogeneity.
-
Acquisition:
-
For ¹H NMR, acquire the spectrum using a standard pulse sequence.
-
For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum to singlets for each unique carbon.
-
-
Processing: Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phasing the spectrum, and referencing it to an internal standard (e.g., tetramethylsilane, TMS, at 0.00 ppm).
IR Spectroscopy Protocol
A common method for obtaining the IR spectrum of a solid sample like this compound is the KBr pellet technique:
-
Sample Preparation: Grind a small amount of this compound (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Pellet Formation: Place the powder into a pellet press and apply high pressure to form a thin, transparent or translucent pellet.
-
Analysis: Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of a blank KBr pellet should be recorded and subtracted from the sample spectrum.
Mass Spectrometry Protocol
A general protocol for obtaining an electron ionization (EI) mass spectrum is as follows:
-
Sample Introduction: Introduce a small amount of the this compound sample into the mass spectrometer, typically via a direct insertion probe for solids or through a gas chromatograph (GC) for volatile samples.
-
Ionization: In the ion source, the sample is bombarded with a high-energy electron beam (typically 70 eV), causing the molecules to ionize and fragment.
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.
Visualizations
The following diagrams illustrate the logical workflow for each spectroscopic analysis.
Caption: General workflows for NMR, IR, and Mass Spectrometry analysis.
References
The Crowded Ring: A Technical Guide to Steric Hindrance Effects in Pentamethylbenzene Reactions
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pentamethylbenzene, an aromatic hydrocarbon featuring a nearly fully substituted benzene (B151609) ring, serves as a unique substrate for studying the profound impact of steric hindrance on chemical reactivity. The five methyl groups create a sterically congested environment that significantly influences reaction rates, regioselectivity, and the feasibility of various transformations. This technical guide provides an in-depth analysis of steric effects in key reactions of this compound, including electrophilic aromatic substitution, benzylic functionalization, and metal-catalyzed cross-coupling. It consolidates quantitative data, details experimental protocols for seminal reactions, and employs visualizations to clarify complex relationships, offering a comprehensive resource for chemists leveraging sterically hindered scaffolds in synthesis and drug development.
The Principle of Steric Hindrance in this compound
This compound presents a fascinating case study in physical organic chemistry. The benzene ring is highly activated towards electrophilic attack due to the electron-donating nature of the five methyl groups. However, this electronic activation is in constant competition with the severe steric hindrance imposed by these same groups.[1] The lone unsubstituted carbon atom is shielded by two flanking ortho methyl groups, and the benzylic protons of all five methyl groups are also in a crowded environment. This steric congestion is a primary determinant of the molecule's reactivity, often slowing down reactions or preventing them altogether compared to less substituted methylbenzenes.[2]
The logical relationship between increasing methyl substitution and its effect on reactivity can be visualized as a balance between electronic activation and steric hindrance.
Caption: Increasing substitution on the benzene ring enhances both electronic activation and steric hindrance, which have opposing effects on the overall reaction outcome.
Electrophilic Aromatic Substitution (EAS)
Electrophilic attack on this compound exclusively targets the single unsubstituted position. While the ring is electronically very rich, the approach of an electrophile is severely impeded by the two adjacent methyl groups. This leads to reaction rates that are often slower than what would be predicted based on electronic effects alone.
Nitration
Nitration is a classic EAS reaction where steric effects are prominent. The generation of the nitronium ion (NO₂⁺) from nitric and sulfuric acid is followed by its attack on the aromatic ring.[3] For this compound, this attack is sterically demanding.[4][5]
Table 1: Steric Effects on the Relative Rates of Nitration
| Substrate | Relative Rate (vs. Benzene) | Key Steric Feature | Reference |
| Benzene | 1 | No steric hindrance | [3] |
| Toluene | 25 | Minimal steric hindrance from one methyl group | [3] |
| Durene (1,2,4,5) | 8 | Steric hindrance from two pairs of adjacent methyl groups | [5] |
| This compound | ~10 (Estimated) | Severe steric hindrance at the single reactive site | [5] |
Note: The relative rate for this compound is an estimation based on qualitative descriptions, as precise kinetic data is sparse. The yield of pentamethylnitrobenzene (B1297512) is often poor.[5]
Experimental Protocol: Nitration of this compound
This protocol is adapted from established procedures for nitrating polymethylbenzenes.[4]
Materials:
-
This compound
-
Fuming nitric acid (d = 1.52)
-
Concentrated sulfuric acid
-
Ice bath, magnetic stirrer, dropping funnel, round-bottom flask
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, prepare the nitrating mixture by slowly adding 30 g of fuming nitric acid to 130 g of concentrated sulfuric acid, maintaining the temperature below 10°C using an ice bath.
-
Cover the nitrating mixture with an equal volume of chloroform and cool the entire apparatus to 5°C with vigorous stirring.
-
Dissolve this compound in a minimal amount of chloroform and add it dropwise to the cooled, stirred nitrating mixture over 30 minutes.
-
Maintain the reaction temperature at 5°C and continue stirring for an additional 1 hour after the addition is complete.
-
Carefully pour the reaction mixture onto crushed ice and allow it to warm to room temperature.
-
Separate the chloroform layer, wash it with water, then with a 5% sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude pentamethylnitrobenzene can be purified by recrystallization from ethanol.
Caption: Workflow for the electrophilic nitration of this compound, highlighting the sterically hindered attack.
Friedel-Crafts Acylation
Friedel-Crafts acylation is highly sensitive to steric hindrance. The bulky acylium ion electrophile (R-C=O⁺), often complexed with the Lewis acid catalyst, requires significant space to approach the aromatic ring.[6] For this compound, this reaction is exceedingly difficult and often fails to proceed under standard conditions that are effective for less substituted arenes.
Table 2: Qualitative Outcomes of Friedel-Crafts Acylation
| Substrate | Acylating Agent | Catalyst | Outcome | Reference |
| Benzene | Acetyl Chloride | AlCl₃ | Good Yield (Acetophenone) | [6] |
| Durene | Acetyl Chloride | AlCl₃ | Low Yield | [7] |
| This compound | Acetyl Chloride | AlCl₃ | No significant reaction |
Benzylic Functionalization
The five methyl groups of this compound offer 15 equivalent benzylic C-H bonds. These bonds are relatively weak (~90 kcal/mol) due to the resonance stabilization of the resulting benzyl (B1604629) radical, making them susceptible to radical reactions like halogenation.[8]
Benzylic Bromination
Benzylic bromination, typically using N-bromosuccinimide (NBS) with a radical initiator, proceeds via a free-radical chain mechanism.[9][10] Despite the steric crowding around the ring, the benzylic positions are accessible enough for this reaction to occur, leading to the formation of (pentamethylphenyl)methyl bromide.
Table 3: Comparison of Benzylic C-H Bond Reactivity
| Substrate | Benzylic C-H BDE (kcal/mol) | Qualitative Reactivity with NBS | Steric Factor | Reference |
| Toluene | 90 | High | Low steric hindrance at benzylic position | [8] |
| Durene | ~90 | High | Moderate steric hindrance | [11] |
| This compound | ~90 | Moderate to High | High steric hindrance can affect radical approach | [11] |
Experimental Protocol: Benzylic Bromination of this compound
This protocol is a standard procedure for benzylic bromination using NBS.[10]
Materials:
-
This compound
-
N-Bromosuccinimide (NBS)
-
Benzoyl peroxide (BPO) or AIBN (radical initiator)
-
Carbon tetrachloride (CCl₄), anhydrous
-
Reflux condenser, magnetic stirrer, round-bottom flask
Procedure:
-
In a dry round-bottom flask, dissolve this compound (1 equivalent) in anhydrous CCl₄.
-
Add NBS (1.1 equivalents) and a catalytic amount of BPO (e.g., 0.02 equivalents) to the solution.
-
Fit the flask with a reflux condenser and heat the mixture to reflux with vigorous stirring. The reaction can be initiated by shining a lamp on the flask.
-
Monitor the reaction by TLC. The reaction is typically complete when the denser succinimide (B58015) byproduct floats to the surface.
-
Cool the reaction mixture to room temperature and filter off the succinimide.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent by rotary evaporation. The crude product, (pentamethylphenyl)methyl bromide, can be purified by column chromatography or recrystallization.
Metal-Catalyzed Cross-Coupling Reactions
The synthesis of derivatives for cross-coupling, such as bromothis compound, is challenging due to the steric hindrance discussed in EAS. Once formed, these derivatives exhibit significantly attenuated reactivity in standard cross-coupling protocols (e.g., Suzuki, Negishi). The bulky pentamethylphenyl group hinders the crucial oxidative addition and reductive elimination steps in the catalytic cycle.[12][13] Specialized bulky ligands are often required to promote coupling with such sterically demanding substrates.[13]
Conclusion
The chemistry of this compound is a clear and compelling demonstration of the power of steric hindrance in directing chemical reactivity. While highly activated electronically, the spatial crowding created by the five methyl groups presents a significant barrier to many common aromatic reactions. Electrophilic aromatic substitution is restricted to a single, heavily shielded position, and benzylic functionalization must contend with a congested environment. These steric effects make this compound and its derivatives challenging substrates but also provide a valuable platform for developing and understanding chemical methodologies that can overcome significant steric barriers, a crucial aspect in the synthesis of complex molecules and advanced materials.
References
- 1. The Nitration of this compound - S. Arthur Harris - Google Cărți [books.google.ro]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. electronicsandbooks.com [electronicsandbooks.com]
- 5. rushim.ru [rushim.ru]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. chemistryjournals.net [chemistryjournals.net]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. google.com [google.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. colorado.edu [colorado.edu]
- 12. Asymmetric transition metal-catalyzed cross-coupling reactions for the construction of tertiary stereocenters - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Thermochemical Properties of Pentamethylbenzene
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a thorough examination of the thermochemical properties of pentamethylbenzene. The information is curated for professionals in research, scientific, and drug development fields, presenting quantitative data in a clear, accessible format. This guide also details the experimental methodologies used in determining these properties and includes visualizations to clarify the logical and experimental workflows.
Core Thermochemical Data
This compound (C₁₁H₁₆) is an aromatic hydrocarbon with significant interest in various chemical research areas. A comprehensive understanding of its thermochemical properties is essential for process design, safety analysis, and computational modeling. The following tables summarize the key thermochemical data for this compound in its solid and gaseous states.
Table 1: Condensed Phase Thermochemical Properties of this compound[2]
| Thermochemical Property | Value | Units | Method | Reference |
| Enthalpy of Formation (ΔfH°solid) | -144.6 ± 2.2 | kJ/mol | Combustion Calorimetry | Colomina, Jimenez, et al., 1989[1] |
| Enthalpy of Combustion (ΔcH°solid) | -6479.6 ± 2.6 | kJ/mol | Combustion Calorimetry | Banse and Parks, 1933; Reanalyzed by Cox and Pilcher, 1970[2][1] |
| Standard Entropy (S°solid,1 bar) | 294.1 | J/molK | N/A | Huffman, Parks, et al., 1931[2] |
| Constant Pressure Heat Capacity (Cp,solid) | 210.5 | J/molK | N/A | Colomina, Jimenez, et al., 1989[2] |
| 251.0 | J/molK | N/A | Huffman, Parks, et al., 1931[2] | |
| 267.3 | J/molK | N/A | Ferry and Thomas, 1933[2] | |
| Enthalpy of Sublimation (ΔsubH°) | 74.6 | kJ/mol | N/A | Colomina, Jimenez, et al., 1989[3] |
Table 2: Gas Phase Thermochemical Properties of this compound[5]
| Thermochemical Property | Value | Temperature (K) | Reference |
| Enthalpy of Formation (ΔfH°gas) | -70.0 ± 2.3 | 298.15 | Colomina, Jimenez, et al., 1989 |
| Constant Pressure Heat Capacity (Cp,gas) | 162.3 | 200 | Draeger, 1985 |
| 212.5 ± 0.4 | 298.15 | Draeger, 1985 | |
| 264.4 | 400 | Draeger, 1985 | |
| 311.4 | 500 | Draeger, 1985 | |
| 352.3 | 600 | Draeger, 1985 | |
| 387.4 | 700 | Draeger, 1985 | |
| 417.5 | 800 | Draeger, 1985 | |
| 443.4 | 900 | Draeger, 1985 | |
| 465.6 | 1000 | Draeger, 1985 |
Experimental Protocols
The determination of the thermochemical properties of this compound relies on precise calorimetric and analytical techniques. The following sections provide an overview of the methodologies employed in the cited literature.
Determination of Enthalpy of Combustion via Bomb Calorimetry
The standard enthalpy of formation of this compound is typically derived from its enthalpy of combustion, which is determined experimentally using a bomb calorimeter.[4][5][6]
General Procedure:
-
Sample Preparation: A precisely weighed sample of high-purity this compound is pressed into a pellet.[6][7] The pellet is placed in a sample holder within the bomb calorimeter.
-
Bomb Assembly: A fuse wire is connected to the electrodes within the bomb, with the wire in contact with the sample pellet.[6] The bomb is then sealed and pressurized with a high-purity oxygen atmosphere, typically to around 30 atm.
-
Calorimeter Setup: The sealed bomb is placed in a container filled with a known volume of water.[6] This assembly is housed within an insulating jacket to minimize heat exchange with the surroundings.[5] The temperature of the water is monitored with a high-precision thermometer.
-
Combustion: The sample is ignited by passing an electric current through the fuse wire. The complete and rapid combustion of the this compound releases heat, which is absorbed by the bomb and the surrounding water, causing a temperature rise.
-
Data Analysis: The temperature change is carefully recorded until a thermal equilibrium is reached.[7] The heat capacity of the calorimeter system is determined by combusting a standard substance with a known enthalpy of combustion, such as benzoic acid.[7] The enthalpy of combustion of this compound is then calculated from the observed temperature change and the heat capacity of the calorimeter, with corrections made for the heat of ignition and any side reactions.
Determination of Enthalpy of Sublimation via Knudsen Effusion Method
The enthalpy of sublimation, the energy required for a substance to transition from a solid to a gaseous state, is a key parameter for deriving gas-phase thermochemical data. The Knudsen effusion method is a common technique for determining this property.[3][8]
General Procedure:
-
Sample Preparation: A small amount of solid this compound is placed in a Knudsen cell, which is a small container with a precisely dimensioned small orifice.
-
Experimental Setup: The Knudsen cell is placed in a high-vacuum chamber and heated to a specific temperature.
-
Effusion Measurement: At a given temperature, molecules of this compound effuse through the orifice into the vacuum. The rate of mass loss of the sample due to effusion is measured over time.
-
Vapor Pressure Calculation: The vapor pressure of the sample at that temperature is calculated from the rate of mass loss using the Knudsen equation.
-
Data Analysis: The experiment is repeated at various temperatures to obtain a series of vapor pressure measurements as a function of temperature. The enthalpy of sublimation is then determined from the slope of a plot of the natural logarithm of the vapor pressure versus the inverse of the temperature, according to the Clausius-Clapeyron equation.[9]
Visualizations
The following diagrams illustrate the experimental workflow for determining the standard enthalpy of formation and the logical relationship between key thermochemical properties.
Caption: Workflow for Determining Enthalpy of Formation.
Caption: Relationship Between Thermochemical Properties.
References
- 1. Benzene, pentamethyl- [webbook.nist.gov]
- 2. researchgate.net [researchgate.net]
- 3. scranton.edu [scranton.edu]
- 4. biopchem.education [biopchem.education]
- 5. scribd.com [scribd.com]
- 6. web.williams.edu [web.williams.edu]
- 7. chemistry.montana.edu [chemistry.montana.edu]
- 8. pragolab.cz [pragolab.cz]
- 9. surfacemeasurementsystems.com [surfacemeasurementsystems.com]
A Technical Guide to the Discovery and Historical Synthesis of Pentamethylbenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery and historical synthesis of pentamethylbenzene. It includes detailed experimental protocols for key synthesis methods, quantitative data, and visualizations of reaction pathways and workflows.
Introduction and Discovery
This compound (C₁₁H₁₆) is a polymethylated aromatic hydrocarbon that has found utility in various areas of chemical research, including as a precursor for more complex aromatic derivatives and in the study of reaction mechanisms. It is a colorless to pale yellow crystalline solid with a characteristic aromatic odor.[1]
The discovery of this compound is rooted in the broader exploration of substituted aromatic compounds in the late 19th and early 20th centuries. While the groundwork for its synthesis was laid by the development of the Friedel-Crafts reactions in 1877, the first documented synthesis of this compound occurred in the early 20th century.[1] These early syntheses were achieved through the exhaustive methylation of benzene (B151609) or lower methylated benzenes using Friedel-Crafts conditions, typically employing a methyl halide and a strong Lewis acid catalyst such as aluminum chloride.[1] A notable early and detailed procedure for its preparation as part of a mixture of polymethylbenzenes was published by Lee Irvin Smith in Organic Syntheses.[2]
dot
Caption: Historical timeline of key discoveries related to this compound.
Historical Synthesis Methods
Two primary historical methods are associated with this compound: Friedel-Crafts alkylation as a direct synthetic route, and the Jacobsen rearrangement, which describes the behavior of polymethylbenzenes under acidic conditions.
The most common and historically significant method for synthesizing this compound is the Friedel-Crafts alkylation of less-methylated benzene derivatives.[3] this compound is often obtained as a minor product during the synthesis of durene (1,2,4,5-tetramethylbenzene) from the methylation of xylene.[2]
Experimental Protocol: Synthesis from Xylene (Adapted from Smith, Organic Syntheses) [3]
This procedure describes the methylation of commercial xylene, which yields a mixture of polymethylbenzenes, from which this compound can be isolated.
-
Apparatus Setup: A 5-liter, three-necked, round-bottomed flask is equipped with a mechanical stirrer, a gas delivery tube extending to the bottom of the flask, and a reflux condenser. The outlet of the condenser is connected to a gas absorption trap. All connections must be tightly sealed.
-
Reaction Mixture: The flask is charged with 30 moles (3180 g or 3.7 L) of commercial xylene and 150 g of anhydrous aluminum chloride.
-
Methylation: A rapid stream of dry methyl chloride gas is passed into the stirred reaction mixture. The reaction is exothermic, and the flask should be cooled with a water bath to maintain a gentle reflux. The addition of methyl chloride is continued for 6-8 hours.
-
Workup: After the reaction is complete, the mixture is allowed to cool and is then decomposed by slowly pouring it onto a mixture of 5 kg of crushed ice and 500 cc of concentrated hydrochloric acid. The oily layer is separated, washed with water, and then dried over anhydrous calcium chloride.
-
Fractional Distillation: The dried oil is fractionally distilled. The fraction boiling between 215-240°C, which contains this compound, is collected.
-
Purification: The collected fraction containing this compound is further purified by recrystallization from ethanol. For example, 600 g of the crude fraction is heated to 100°C and poured into 1 L of 95% ethyl alcohol pre-heated to 70°C. The solution is allowed to stand and cool, leading to the crystallization of this compound. The crystals are collected by suction filtration. A product with a melting point of 52-53°C can be obtained.[3]
Quantitative Data for Friedel-Crafts Synthesis
| Parameter | Value | Reference |
| Starting Material | Commercial Xylene | [3] |
| Methylating Agent | Methyl Chloride | [3] |
| Catalyst | Anhydrous Aluminum Chloride | [3] |
| Reaction Time | 6-8 hours | [3] |
| Boiling Point of Fraction | 215-240°C | [3] |
| Yield | Variable; obtained as part of a mixture | [3] |
dot
Caption: Friedel-Crafts synthesis of this compound from xylene.
dot
Caption: Experimental workflow for the synthesis and isolation of this compound.
The Jacobsen rearrangement, first described by Oscar Jacobsen in 1886, involves the reaction of polyalkylbenzenes with concentrated sulfuric acid, leading to the migration of alkyl groups. This reaction is more of a characteristic transformation of polymethylbenzenes rather than a primary synthetic route to this compound. When this compound is subjected to the conditions of the Jacobsen rearrangement, it can undergo disproportionation to yield hexamethylbenzene and various tetramethylbenzene isomers.
Reaction Protocol: Jacobsen Rearrangement of this compound
A detailed study of the Jacobsen reaction on this compound was conducted by Albert Richard Lux in 1928. The general procedure involves treating this compound with concentrated sulfuric acid.
-
Reaction Setup: this compound is dissolved in or treated with concentrated sulfuric acid.
-
Heating: The mixture is typically heated to facilitate the rearrangement and sulfonation/desulfonation processes.
-
Workup: The reaction mixture is poured into water, and the resulting hydrocarbon layer is separated.
-
Analysis: The product mixture is then analyzed to identify the various polymethylbenzene isomers formed.
Quantitative Data for Jacobsen Rearrangement
The product distribution of the Jacobsen rearrangement is highly dependent on reaction conditions such as temperature, time, and the concentration of sulfuric acid.
| Parameter | Description |
| Substrate | This compound |
| Reagent | Concentrated Sulfuric Acid |
| Products | Hexamethylbenzene, Tetramethylbenzenes (e.g., Durene, Prehnitene) |
| Reaction Type | Intermolecular Alkyl Group Migration (Disproportionation) |
References
An In-depth Technical Guide to the Electrophilic Substitution of Pentamethylbenzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the electrophilic substitution of pentamethylbenzene, a key reaction in organic synthesis. It details the core principles, experimental protocols, and quantitative data associated with the functionalization of this highly substituted aromatic compound.
Core Concepts: Mechanism and Reactivity
Electrophilic aromatic substitution (EAS) in this compound is a cornerstone reaction for the introduction of a wide array of functional groups onto this sterically hindered yet highly reactive aromatic scaffold. The reaction mechanism proceeds via a two-step pathway involving the formation of a resonance-stabilized carbocation intermediate, known as an arenium ion or sigma complex.
The five electron-donating methyl groups on the benzene (B151609) ring significantly enhance its nucleophilicity, thereby activating it towards electrophilic attack. This high reactivity, however, is moderated by the considerable steric hindrance around the single unsubstituted carbon atom, which influences the approach of the electrophile.
A generalized workflow for the electrophilic substitution of this compound is depicted below:
Figure 1: General workflow for the electrophilic substitution of this compound. This diagram illustrates the key stages from electrophile generation to the formation of the final substituted product.
Key Electrophilic Substitution Reactions and Quantitative Data
This compound undergoes a variety of electrophilic substitution reactions. The following sections provide quantitative data and experimental protocols for the most common transformations.
Nitration
The nitration of this compound introduces a nitro group (-NO2) onto the aromatic ring, a versatile functional group for further synthetic manipulations.
| Reagents | Solvent | Temperature | Yield |
| Fuming HNO₃ / Concentrated H₂SO₄ | Chloroform (B151607) | 5 °C | High |
Experimental Protocol: Nitration of this compound
-
Preparation of the Nitrating Mixture: A mixture of fuming nitric acid and concentrated sulfuric acid is prepared and cooled to 5°C.
-
Reaction Setup: The nitrating mixture is covered with an equal volume of chloroform in a reaction vessel equipped for vigorous stirring and temperature control.
-
Addition of this compound: A solution of this compound in chloroform is added slowly to the vigorously stirred nitrating mixture, maintaining the temperature at 5°C.
-
Reaction Quench and Workup: Upon completion, the reaction is quenched by pouring it onto ice. The organic layer is separated, washed with water and sodium bicarbonate solution, and dried over anhydrous magnesium sulfate.
-
Purification: The solvent is removed under reduced pressure, and the crude nitrothis compound is purified by recrystallization.
Halogenation
Halogenation of this compound introduces chloro, bromo, or iodo substituents. These reactions typically employ a Lewis acid catalyst to generate the electrophilic halogen species.
| Reaction | Reagents | Catalyst | Solvent | Yield |
| Chlorination | Cl₂ | I₂ or HCl | Carbon Tetrachloride | Catalysis dependent |
| Bromination | Br₂ | FeBr₃ | Dichloromethane (B109758) | Not specified |
Experimental Protocol: Bromination of this compound
-
Reaction Setup: A solution of this compound in dichloromethane is prepared in a flask protected from light.
-
Catalyst Addition: A catalytic amount of iron(III) bromide (FeBr₃) is added to the solution.
-
Bromine Addition: A solution of bromine in dichloromethane is added dropwise to the stirred reaction mixture at room temperature.
-
Workup: The reaction mixture is washed with aqueous sodium thiosulfate (B1220275) solution to remove excess bromine, followed by washing with water and brine. The organic layer is then dried over anhydrous sodium sulfate.
-
Purification: The solvent is removed by rotary evaporation, and the resulting bromothis compound (B1266252) is purified by column chromatography or recrystallization.
Friedel-Crafts Reactions
Friedel-Crafts reactions, including acylation and alkylation, are powerful methods for forming carbon-carbon bonds with the this compound ring.
| Reaction | Acylating/Alkylating Agent | Catalyst | Solvent | Yield |
| Acylation | Acetyl Chloride | AlCl₃ | Carbon Disulfide | High |
Experimental Protocol: Friedel-Crafts Acylation of this compound
-
Formation of the Electrophile: Anhydrous aluminum chloride (AlCl₃) is suspended in a dry solvent such as carbon disulfide. Acetyl chloride is then added dropwise to form the acylium ion electrophile.
-
Reaction with this compound: A solution of this compound in the same solvent is added to the reaction mixture.
-
Reaction Quench and Workup: The reaction is quenched by careful addition to a mixture of crushed ice and concentrated hydrochloric acid. The organic layer is separated, washed with water, sodium bicarbonate solution, and brine, and then dried.
-
Purification: The solvent is removed, and the resulting acetylthis compound is purified by distillation or recrystallization.
Signaling Pathways and Logical Relationships
The sequence of events in electrophilic aromatic substitution can be visualized as a signaling pathway, where the interaction of reagents triggers a cascade of chemical transformations.
Figure 2: Signaling pathway for the catalyzed halogenation of this compound. This illustrates the critical role of the catalyst in generating the active electrophile, which then initiates the substitution cascade.
Regioselectivity
Due to the substitution pattern of this compound, there is only one available position for electrophilic attack – the unsubstituted carbon atom. Consequently, electrophilic substitution reactions on this compound are highly regioselective, typically yielding a single, predictable product. This inherent selectivity simplifies product purification and characterization.
Conclusion
The electrophilic substitution of this compound is a fundamental and versatile transformation in organic synthesis. The high reactivity endowed by the five methyl groups, coupled with the inherent regioselectivity, makes it an attractive substrate for the synthesis of complex molecules. This guide provides the essential theoretical and practical knowledge for researchers and professionals to effectively utilize this powerful reaction in their synthetic endeavors. The provided experimental protocols and quantitative data serve as a valuable resource for the design and execution of these reactions in a laboratory setting.
A Technical Guide to the Safety, Hazards, and Handling of Pentamethylbenzene
Introduction: Pentamethylbenzene (CAS No. 700-12-9) is a substituted aromatic hydrocarbon widely utilized in organic synthesis and chemical research.[1][2] Its applications include acting as a precursor for more complex aromatic derivatives and in the preparation of materials like nitrothis compound.[1] Given its flammable and irritant nature, a comprehensive understanding of its safety profile and handling requirements is paramount for researchers, scientists, and drug development professionals. This guide provides an in-depth overview of the hazards, safe handling protocols, and emergency procedures associated with this compound, ensuring a secure laboratory environment.
Chemical and Physical Properties
This compound is a colorless to off-white or pale yellow crystalline solid at room temperature.[1][3][4] It has a faint aromatic odor.[1] A summary of its key physical and chemical properties is presented below.
| Property | Value | Source(s) |
| CAS Number | 700-12-9 | [3][5][6] |
| Molecular Formula | C₁₁H₁₆ | [5][6][7] |
| Molecular Weight | 148.24 - 148.25 g/mol | [5][6][7][8] |
| Appearance | Off-white / pale yellow powder solid | [1][3][4] |
| Melting Point | 49 - 52 °C / 120.2 - 125.6 °F | [4][8] |
| Boiling Point | 231 °C / 447.8 °F | [4][8] |
| Flash Point | 91 °C / 195.8 °F | [4][7] |
| Density | 0.917 g/cm³ (at 20-25 °C) | [4][8][9] |
| Vapor Pressure | 0.03 mmHg | [5] |
| Water Solubility | Limited / No information available | [1][4][7] |
Hazard Identification and Classification
This compound is classified as a hazardous chemical under the OSHA Hazard Communication Standard (29 CFR 1910.1200).[3] The primary hazards are its flammability and its irritant effects on the skin, eyes, and respiratory system.[1][5][6]
| Hazard Class | GHS Category | Hazard Statement | Source(s) |
| Flammable Solids | Category 1 / 2 | H228: Flammable solid | [1][5][6][7] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | [1][5][6][9] |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation | [1][5][6][9] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | [1][5][6][9] |
Signal Word: Warning [3][4][9]
Hazard Pictograms:
Toxicological Profile
The toxicological properties of this compound have not been fully investigated.[3] However, available data indicates it poses an irritation hazard upon exposure.[1]
| Endpoint | Finding | Notes | Source(s) |
| Acute Toxicity | Data not available; generally considered low. | The toxicological properties have not been fully investigated. | [1][3] |
| Skin Irritation | Causes skin irritation. | Prolonged contact may induce dermatitis in sensitive individuals. | [1][5][9] |
| Eye Irritation | Causes serious eye irritation. | Direct contact can cause redness and pain. | [1][5][9] |
| Respiratory Irritation | May cause respiratory irritation. | Inhalation of dust or vapors may cause dizziness or headaches. | [1][5][9] |
| Carcinogenicity | No conclusive evidence. | Not classified as a known or probable human carcinogen by IARC or EPA. | [1][6] |
| Germ Cell Mutagenicity | No information available. | [3] | |
| Aspiration Hazard | Not applicable (solid). | [4] |
One study notes that this compound induces hepatic microsomal cytochrome P-450 and associated monooxygenases.[5]
Safe Handling and Storage
Adherence to proper handling and storage procedures is critical to minimize risks associated with this compound.
Handling:
-
Ventilation: Use only outdoors or in a well-ventilated area.[1][6] Ensure adequate ventilation, especially in confined areas.[3][4]
-
Ignition Sources: Keep away from heat, sparks, open flames, and hot surfaces.[3][6] No smoking.[6][7]
-
Static Discharge: Take precautionary measures against static discharges.[3][6] Ground and bond container and receiving equipment.[1][6]
-
Personal Contact: Avoid contact with skin, eyes, and clothing.[3] Avoid breathing dust.[6] Do not ingest.[3]
-
Hygiene: Wash hands thoroughly after handling.[6] Handle in accordance with good industrial hygiene and safety practice.[3]
Storage:
-
Conditions: Keep containers tightly closed in a dry, cool, and well-ventilated place.[1][3][6]
-
Incompatible Materials: Store away from strong oxidizing agents.[1][3][4]
Exposure Controls and Personal Protective Equipment (PPE)
Currently, no specific occupational exposure limits have been established for this compound.[3][4] Engineering controls and appropriate PPE are the primary methods for minimizing exposure.
Engineering Controls:
-
Ensure adequate ventilation, particularly in confined spaces.[3][4]
-
Use explosion-proof electrical, ventilating, and lighting equipment.[3][6]
-
Eye wash stations and safety showers should be readily available.
Personal Protective Equipment:
| Protection Type | Specification | Source(s) |
| Eye/Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles (OSHA 29 CFR 1910.133 or European Standard EN166). | [3][4] |
| Skin Protection | Wear appropriate protective gloves (e.g., Nitrile rubber) and clothing to prevent skin exposure. Long-sleeved clothing is recommended. | [3][4][10] |
| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if irritation or other symptoms are experienced. A dust mask (N95) or particle filter (P3) is recommended. | [3][4] |
Emergency and First Aid Procedures
Immediate and appropriate action is crucial in the event of an exposure, spill, or fire.
First Aid Measures:
-
Inhalation: Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek medical attention if symptoms occur.[3][4][11]
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected skin with plenty of soap and water for at least 15 minutes.[3][4][6] If skin irritation persists, consult a physician.[3][4]
-
Eye Contact: Immediately rinse eyes with plenty of water for at least 15 minutes, also under the eyelids.[3][4] Remove contact lenses if present and easy to do.[6] Seek medical attention.[3][4]
-
Ingestion: Clean the mouth with water and then drink plenty of water.[4] Seek medical attention if symptoms occur.[4][11]
Fire-Fighting Measures:
-
Suitable Extinguishing Media: Use CO₂, dry chemical powder, alcohol-resistant foam, or water spray/mist to extinguish.[3][4][7][9]
-
Specific Hazards: The material is combustible and can form explosive mixtures with air.[6][7] Containers may explode when heated.[3][7] Hazardous combustion products include carbon monoxide and carbon dioxide.[3][7]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[3]
Accidental Release Measures:
-
Personal Precautions: Ensure adequate ventilation and remove all sources of ignition.[3] Avoid contact with the substance and avoid dust formation.[3][6]
-
Containment & Clean-up: Sweep or shovel the spilled material into a suitable, closed container for disposal.[3] Do not let the product enter drains.[6]
References
- 1. Page loading... [wap.guidechem.com]
- 2. CAS 700-12-9: this compound | CymitQuimica [cymitquimica.com]
- 3. fishersci.com [fishersci.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. This compound | C11H16 | CID 12784 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. fishersci.co.uk [fishersci.co.uk]
- 8. chemwhat.com [chemwhat.com]
- 9. cpachem.com [cpachem.com]
- 10. cdn.skfmediahub.skf.com [cdn.skfmediahub.skf.com]
- 11. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
Methodological & Application
Application Notes and Protocols: Pentamethylbenzene as a Carbocation Scavenger
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pentamethylbenzene (PMB) is a highly effective carbocation scavenger utilized in organic synthesis to suppress side reactions initiated by electrophilic carbocation intermediates. Its utility is particularly pronounced in protecting group chemistry, such as the debenzylation of ethers, and in solid-phase peptide synthesis (SPPS) during the cleavage of peptides from the resin.
The primary advantage of this compound lies in its nature as a non-Lewis-basic cation scavenger.[1] Unlike common scavengers such as dimethyl sulfide (B99878) or thioanisole, which possess lone pairs of electrons, this compound does not coordinate with and consequently deactivate Lewis acids like boron trichloride (B1173362) (BCl₃).[1] This property allows for efficient carbocation trapping without compromising the activity of the primary reagent. Furthermore, the resulting alkylated this compound byproduct is typically non-polar, facilitating its removal from the desired product through standard chromatographic techniques.[1]
These application notes provide detailed protocols for the use of this compound as a carbocation scavenger in two key applications: the mild debenzylation of aryl benzyl (B1604629) ethers using BCl₃ and the trifluoroacetic acid (TFA)-mediated cleavage of peptides from solid support.
Application 1: Mild Debenzylation of Aryl Benzyl Ethers
This protocol describes a chemoselective method for the debenzylation of aryl benzyl ethers at low temperatures, which is particularly useful for substrates containing acid-sensitive functional groups.[2] The combination of boron trichloride (BCl₃) and this compound effectively removes the benzyl protecting group while preventing undesired C-benzylation of electron-rich aromatic rings.[2]
Logical Relationship: Role of this compound in Debenzylation
References
Application Notes: Pentamethylbenzene as a Non-Lewis-Basic Cation Scavenger
Introduction In modern organic synthesis, particularly during the assembly of complex molecules and in drug development, the use of protecting groups is fundamental. The benzyl (B1604629) group is a common and robust protecting group for alcohols and phenols. However, its removal often requires harsh conditions or methods that are incompatible with sensitive functional groups. Acid-catalyzed deprotection, for instance, generates a benzyl cation, which can lead to undesired side reactions such as C-alkylation of electron-rich aromatic rings. To mitigate these side reactions, cation scavengers are employed. Pentamethylbenzene has emerged as a highly effective non-Lewis-basic cation scavenger , offering significant advantages over traditional scavengers.[1][2]
Mechanism of Action and Key Advantages The primary role of this compound is to trap electrophilic cations, most notably benzyl cations, generated during cleavage of protecting groups.[3] The key distinction of this compound is its non-Lewis-basic nature. Unlike common scavengers such as dimethyl sulfide (B99878) or anisole, which possess lone pairs of electrons, this compound does not coordinate with Lewis acids.[1][2]
This property is critically important in reactions promoted by Lewis acids like boron trichloride (B1173362) (BCl₃). Traditional Lewis-basic scavengers can form complexes with the Lewis acid, reducing its activity and hindering the desired deprotection reaction. This compound, lacking lone pairs, does not deactivate the Lewis acid, allowing the deprotection to proceed smoothly even at very low temperatures (e.g., -78 °C).[1][3][4]
Upon cleavage of a benzyl ether by BCl₃, a benzyl cation is formed. In the absence of a scavenger, this cation can attack other nucleophilic sites in the molecule, such as an electron-rich aromatic ring, leading to the formation of undesired C-benzylated byproducts.[1] this compound, being highly electron-rich, readily undergoes electrophilic aromatic substitution with the benzyl cation, effectively sequestering it as a stable, non-polar benzylthis compound molecule.[1][2]
Key Advantages:
-
Preserves Lewis Acid Activity: Does not coordinate with or reduce the acidity of Lewis acid promoters.[1][2]
-
High Efficiency: Effectively suppresses undesired side reactions like C-benzylation, leading to cleaner reactions and higher yields of the desired product.[5]
-
Mild Reaction Conditions: Enables debenzylation at low temperatures, preserving acid-labile and other sensitive functional groups within complex molecules.[3][4]
-
Broad Substrate Scope: Tolerates a wide range of functional groups, including esters, amides, halides, and nitro groups.[3]
-
Simplified Purification: The primary byproduct, benzylthis compound, is non-polar and can be easily removed from the more polar product by standard silica (B1680970) gel column chromatography.[1][2]
Data Presentation
Table 1: Efficacy of this compound in Suppressing C-Benzylation This table summarizes the results of a control experiment on the debenzylation of 4-benzyloxy-1,2-dimethoxybenzene using BCl₃, highlighting the crucial role of this compound in preventing the formation of the undesired C-benzylated byproduct.[1]
| Entry | This compound (Equivalents) | Desired Phenol (B47542) (2) Yield | C-Benzylated Byproduct (3) Yield |
| 1 | 0 | 59% | 33% |
| 2 | 3.0 | 91% | Not Observed |
Table 2: Substrate Scope for BCl₃-Mediated Debenzylation with this compound The combination of BCl₃ and this compound is compatible with a variety of functional groups, demonstrating its wide applicability in complex molecule synthesis.[1][3]
| Substrate (Aryl Benzyl Ether) Containing Functional Group | Product (Phenol) Yield |
| Allyl group | 89% |
| Iodo group | 93% |
| Nitro group | 99% |
| Formyl group | 97% |
| Acetyl group | 99% |
| Thiol ester group | 99% |
| Aliphatic benzyl ether | 99% |
| Alloc carbamate | 99% |
| Cbz carbamate | 95% |
| Boc carbamate | 91% |
Experimental Protocols
Protocol 1: General Procedure for Trichloroboron-Promoted Debenzylation of Phenolic Benzyl Ethers
This protocol is adapted from a procedure detailed in Organic Syntheses for the debenzylation of 4-benzyloxy-1,2-dimethoxybenzene.[1][2]
Materials and Equipment:
-
Three-necked, round-bottomed flask, oven-dried
-
Magnetic stir bar
-
Rubber septa and glass stopper
-
Argon or Nitrogen gas inlet
-
Syringes for liquid transfer
-
Low-temperature bath (e.g., acetone/dry ice)
-
Substrate (e.g., 4-benzyloxy-1,2-dimethoxybenzene)
-
This compound (3.0 equivalents)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Boron trichloride (BCl₃), 1 M solution in CH₂Cl₂ (2.0 equivalents)
-
Quenching solution (e.g., Chloroform/Methanol, 10:1)
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To an oven-dried, three-necked round-bottomed flask equipped with a magnetic stir bar and under an inert atmosphere (Argon), add the aryl benzyl ether substrate (1.0 equiv), this compound (3.0 equiv), and anhydrous dichloromethane.[1]
-
Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.[1]
-
Addition of Lewis Acid: While maintaining the temperature at -78 °C, add a 1 M solution of boron trichloride in CH₂Cl₂ (2.0 equiv) dropwise over approximately 5 minutes.[1]
-
Reaction Monitoring: Stir the mixture at -78 °C. The reaction progress can be monitored by thin-layer chromatography (TLC). The reaction is typically complete within 45-60 minutes.[1]
-
Quenching: Upon completion, quench the reaction at -78 °C by the slow, syringe addition of a chloroform/methanol (10:1) mixture.[1]
-
Workup: Allow the quenched reaction mixture to warm to ambient temperature. Concentrate the solution on a rotary evaporator under reduced pressure.[1]
-
Purification: The resulting crude solid or oil is purified by silica gel column chromatography. The non-polar byproducts (this compound and benzylthis compound) are eluted first with a non-polar eluent system (e.g., hexanes/ethyl acetate), followed by the desired, more polar phenol product.[1][2]
Visualizations
Caption: Mechanism of this compound as a non-Lewis-basic cation scavenger.
Caption: Experimental workflow for debenzylation using this compound.
References
Applications of Pentamethylbenzene in Friedel-Crafts Reactions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pentamethylbenzene is a highly electron-rich aromatic hydrocarbon due to the presence of five electron-donating methyl groups on the benzene (B151609) ring. This inherent electronic property makes it an exceptionally reactive substrate in electrophilic aromatic substitution reactions, most notably in Friedel-Crafts alkylation and acylation. Its application in this context is primarily centered on the synthesis of more complex, highly substituted aromatic compounds, which are valuable intermediates in various fields, including materials science and the synthesis of pharmacologically active molecules. This document provides detailed application notes and experimental protocols for the use of this compound in Friedel-Crafts reactions.
Key Applications
The primary applications of this compound in Friedel-Crafts reactions include:
-
Synthesis of Hexamethylbenzene (B147005): this compound serves as a direct precursor for the synthesis of hexamethylbenzene, a compound with significant applications in organometallic chemistry as a ligand and in the synthesis of novel materials.[1]
-
Preparation of Pentamethyl-Substituted Ketones and Carboxylic Acids: Friedel-Crafts acylation of this compound provides a straightforward route to pentamethyl-substituted aromatic ketones. These ketones can be further modified, for instance, through reduction to the corresponding alkanes or oxidation to carboxylic acids, yielding valuable synthetic intermediates. A notable example is the reaction with oxalyl chloride to produce pentamethylbenzoic acid.[2][3]
-
Carbocation Scavenging: Due to its high nucleophilicity, this compound can act as a "scavenger" for carbocations. In reactions where carbocationic intermediates might lead to undesired side products, the addition of this compound can trap these reactive species.
Data Presentation: Quantitative Analysis of Friedel-Crafts Reactions
The following tables summarize quantitative data from representative Friedel-Crafts reactions involving this compound.
Table 1: Friedel-Crafts Acylation of this compound with Oxalyl Chloride [2][3]
| Product | Yield (%) | Melting Point (°C) |
| Pentamethylbenzoic Acid | 65 | - |
| Hexamethylbenzene | 2 | - |
| 1,1′,2,2′,3,3′,4,4′,5-Nonamethylbenzophenone | 2 | 177-179 |
Table 2: Friedel-Crafts Alkylation of this compound with Methyl Chloride [1]
| Product | Catalyst Concentration (mol % based on starting material) | Reaction Temperature (°C) | Solvent |
| Hexamethylbenzene | 2 - 10 | 100 - 200 | o-dichlorobenzene |
Experimental Protocols
Protocol 1: Friedel-Crafts Acylation of this compound with Oxalyl Chloride to Synthesize Pentamethylbenzoic Acid[3]
Materials:
-
This compound
-
Oxalyl chloride
-
Aluminum chloride (anhydrous)
-
Carbon disulfide (CS₂)
-
Ice
-
Water
-
Sodium carbonate solution
-
Sodium sulfate (B86663) (anhydrous)
-
Neutral aluminum oxide
-
Carbon tetrachloride
-
Chloroform
-
Ether-light petroleum
Procedure:
-
In a round-bottom flask equipped with a stirrer and a dropping funnel, dissolve equimolecular quantities of this compound and oxalyl chloride in carbon disulfide at 0°C.
-
Slowly add 1 to 2 molar equivalents of anhydrous aluminum chloride to the stirred solution while maintaining the temperature at 0°C.
-
After the addition is complete, continue stirring the reaction mixture at 0°C for a suitable period to ensure complete reaction.
-
Decompose the reaction mixture by carefully pouring it onto a mixture of crushed ice and water.
-
Separate the organic layer (carbon disulfide).
-
Wash the organic layer with a sodium carbonate solution to extract the acidic product.
-
Acidify the aqueous sodium carbonate layer to precipitate the pentamethylbenzoic acid.
-
Filter, wash with cold water, and dry the pentamethylbenzoic acid.
-
Dry the remaining organic layer over anhydrous sodium sulfate.
-
Evaporate the solvent to obtain a solid residue.
-
Chromatograph the residue on a neutral aluminum oxide column.
-
Elute with carbon tetrachloride to isolate hexamethylbenzene.
-
Elute with a 5% chloroform-carbon tetrachloride mixture to isolate 1,1′,2,2′,3,3′,4,4′,5-nonamethylbenzophenone.
-
Recrystallize the nonamethylbenzophenone from an ether-light petroleum mixture.
Protocol 2: Friedel-Crafts Alkylation of this compound with Methyl Chloride to Synthesize Hexamethylbenzene[1]
Materials:
-
This compound
-
Methyl chloride
-
Friedel-Crafts catalyst (e.g., Aluminum chloride)
-
o-dichlorobenzene (solvent)
Procedure:
-
In a suitable reactor, dissolve this compound in o-dichlorobenzene. The concentration should be less than or equal to 500 g of this compound per liter of solvent.
-
Add the Friedel-Crafts catalyst to the reaction mixture. The amount of catalyst should be between 2 and 10 mole percent based on the starting this compound.
-
Heat the reaction mixture to a temperature in the range of 100°C to 200°C.
-
Bubble methyl chloride gas through the reaction mixture.
-
Maintain the reaction at the specified temperature until the conversion to hexamethylbenzene is complete (monitoring by a suitable analytical technique like GC is recommended).
-
Upon completion, cool the reaction mixture to induce crystallization of the hexamethylbenzene product.
-
The pure hexamethylbenzene can be isolated by filtration directly from the reaction mixture.
Mandatory Visualizations
Friedel-Crafts Acylation Mechanism
The following diagram illustrates the general mechanism of a Friedel-Crafts acylation reaction.
Caption: General mechanism of Friedel-Crafts acylation.
Experimental Workflow for Synthesis of Pentamethylbenzoic Acid
This diagram outlines the key steps in the synthesis and purification of pentamethylbenzoic acid from this compound.
Caption: Workflow for pentamethylbenzoic acid synthesis.
References
Protocol for Debenzylation of Aryl Benzyl Ethers using Boron Trichloride and Pentamethylbenzene
Introduction
This application note provides a detailed protocol for the chemoselective debenzylation of aryl benzyl (B1604629) ethers utilizing a combination of boron trichloride (B1173362) (BCl₃) and pentamethylbenzene. This method offers a significant advantage for substrates sensitive to standard deprotection techniques such as palladium-catalyzed hydrogenolysis, which is incompatible with olefinic or acetylenic moieties, or strong acid treatment that can affect acid-labile functional groups.[1][2] Developed during the total synthesis of yatakemycin, this protocol proceeds under mild, low-temperature conditions (-78 °C), effectively preserving a wide range of functional groups.[1][3] The key to this method's success is the use of this compound as a non-Lewis-basic cation scavenger, which traps the generated benzyl cation, thereby preventing undesired electrophilic C-benzylation side reactions on electron-rich aromatic rings.[1][2][3]
Reaction Mechanism & Signaling Pathway
The debenzylation process is initiated by the coordination of the Lewis acid, BCl₃, to the oxygen atom of the aryl benzyl ether. This coordination weakens the carbon-oxygen bond, facilitating its cleavage and the formation of a benzyl cation and a boron-phenoxy species. The highly reactive benzyl cation is then immediately trapped by the electron-rich this compound through a Friedel-Crafts-type alkylation. This scavenging step is crucial for the high efficiency and chemoselectivity of the reaction, as it prevents the benzyl cation from re-reacting with the starting material or the product.[1][2][3] Subsequent workup quenches the reaction and liberates the desired phenol. The byproduct, benzylthis compound, is non-polar and can be easily separated from the desired phenolic product by standard column chromatography.[1][2]
References
Application Notes and Protocols for the Synthesis of Hexamethylbenzene from Pentamethylbenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hexamethylbenzene (B147005), a fully methylated aromatic hydrocarbon, serves as a valuable intermediate and building block in various fields of chemical synthesis, including organometallic chemistry and the development of advanced materials. Its unique structure, characterized by a planar hexagonal benzene (B151609) core with six methyl groups, imparts distinct physical and chemical properties. One common and effective method for the laboratory-scale synthesis of hexamethylbenzene is the electrophilic methylation of pentamethylbenzene. This document provides detailed application notes and experimental protocols for this conversion, which is typically achieved through a Friedel-Crafts alkylation reaction.[1][2][3]
Reaction Principle
The synthesis of hexamethylbenzene from this compound is a classic example of a Friedel-Crafts alkylation.[4] In this electrophilic aromatic substitution reaction, an alkylating agent, typically methyl chloride, is activated by a Lewis acid catalyst, such as aluminum chloride or stannic chloride.[2] The catalyst facilitates the generation of an electrophilic methyl species (a methyl carbocation or a complex thereof) that subsequently attacks the electron-rich aromatic ring of this compound. The substitution of the final hydrogen atom on the ring with a methyl group yields hexamethylbenzene.
Quantitative Data Summary
The following table summarizes the quantitative data from a representative synthesis of hexamethylbenzene from this compound, as described in the literature.
| Parameter | Value | Reference |
| Starting Material | This compound | [5] |
| Methylating Agent | Methyl Chloride | [5] |
| Catalyst | Stannic Chloride | [5] |
| Solvent | o-Dichlorobenzene | [5] |
| Reaction Temperature | 140°C | [5] |
| Reaction Time | 2.5 hours | [5] |
| Product Composition (by GLC) | 94% Hexamethylbenzene, 4.5% this compound | [5] |
| Purity of Isolated Product | >97% | [5] |
Experimental Protocols
Two detailed protocols for the synthesis of hexamethylbenzene from this compound are provided below, based on established literature procedures.
Protocol 1: Synthesis using Aluminum Chloride Catalyst
This protocol is adapted from a procedure found in Organic Syntheses.[2]
Materials:
-
This compound (378 g)
-
Anhydrous aluminum chloride (200 g)
-
Dry methyl chloride gas
-
Xylene (1 L)
-
Ice (3 kg)
-
Hydrochloric acid
-
95% Ethanol (B145695) for recrystallization
-
Benzene for recrystallization
Equipment:
-
Reaction flask equipped with a gas inlet tube, a mechanical stirrer, and a reflux condenser
-
Oil bath
-
Gas flow meter
-
Large beaker for decomposition
-
Suction filtration apparatus
Procedure:
-
Reaction Setup: In a suitable reaction flask, place 378 g of this compound and 200 g of anhydrous aluminum chloride. The apparatus should be fitted with a mechanical stirrer and a gas inlet tube that extends below the surface of the reaction mixture. All joints must be securely fastened.
-
Reaction: Heat the flask in an oil bath to 190–200°C. Once the temperature is stable, bubble a rapid stream of dry methyl chloride gas through the mixture for three to four hours.
-
Overnight Stirring: After the addition of methyl chloride is complete, allow the mixture to cool to room temperature and let it stand overnight.
-
Work-up: Add 1 L of hot xylene to the solidified reaction mixture to dissolve it. Carefully and slowly pour the resulting solution onto 3 kg of crushed ice to decompose the aluminum chloride complex. If necessary, add hydrochloric acid to dissolve any basic aluminum salts.
-
Isolation: Separate the xylene layer, and wash it with water. The xylene can be removed by distillation.
-
Purification: The crude hexamethylbenzene can be purified by distillation under reduced pressure to avoid decomposition.[2] Further purification can be achieved by recrystallization from 95% ethanol or a mixture of benzene and ethanol.[2] For small quantities, recrystallization from boiling ethanol is effective, requiring about 600 cc of ethanol for 25 g of product.[2]
Protocol 2: Synthesis using Stannic Chloride Catalyst in o-Dichlorobenzene
This protocol is based on a patented industrial process.[5]
Materials:
-
This compound (220 g)
-
o-Dichlorobenzene (500 ml)
-
Stannic chloride (15 g)
-
Methyl chloride gas
Equipment:
-
1-Liter three-neck flask equipped with a gas dispersion tube, a mechanical stirrer, and a condenser
-
Heating mantle
-
Gas flow meter
-
Filtration apparatus
Procedure:
-
Reaction Setup: In a 1-liter three-neck flask, combine 220 g of this compound, 500 ml of o-dichlorobenzene, and 15 g of stannic chloride.
-
Reaction: Heat the mixture to 140°C. Introduce methyl chloride gas through a gas dispersion tube at a rate of approximately 600 ml per minute.
-
Monitoring: Monitor the progress of the reaction by gas-liquid chromatography (GLC). After approximately 2.5 hours, the reaction should show about 94% conversion to hexamethylbenzene.
-
Isolation: Cool the reaction mixture to 10°C and filter the resulting solid.
-
Purification: Wash the filter cake three times with 100 ml portions of methanol and then dry. The resulting hexamethylbenzene should have a purity of greater than 97% as determined by GLC.
Visualizations
Reaction Workflow Diagram
The following diagram illustrates the general workflow for the synthesis of hexamethylbenzene from this compound.
Caption: Workflow for Hexamethylbenzene Synthesis.
Conceptual Reaction Pathway
This diagram illustrates the conceptual steps of the Friedel-Crafts alkylation of this compound.
Caption: Friedel-Crafts Alkylation Pathway.
References
The Pivotal Role of Pentamethylbenzene in Organometallic Chemistry: Applications and Protocols
For Immediate Release
[City, State] – [Date] – Pentamethylbenzene, an aromatic hydrocarbon, has emerged as a significant ligand in organometallic chemistry, enabling a diverse range of catalytic transformations and serving as a crucial building block for complex molecular architectures. Its unique electronic and steric properties have made it an invaluable tool for researchers in academia and industry, particularly in the fields of catalysis and drug development. This document provides detailed application notes and experimental protocols for the use of this compound in organometallic chemistry.
Introduction to this compound in Organometallic Chemistry
This compound (C₁₁H₁₆) is a derivative of benzene (B151609) with five methyl groups attached to the aromatic ring. These electron-donating methyl groups increase the electron density of the aromatic ring, making it a strong η⁶-donor ligand. This enhanced electron-donating ability strengthens the metal-ligand bond and influences the reactivity of the resulting organometallic complex. Furthermore, the steric bulk of the this compound ligand can provide kinetic stabilization to the metal center and influence the stereoselectivity of catalytic reactions.
Applications in Homogeneous Catalysis
Organometallic complexes featuring the this compound ligand have demonstrated significant utility in various catalytic reactions, including hydrogenation, transfer hydrogenation, and C-H activation.
Transfer Hydrogenation of Ketones and Nitroarenes
This compound-metal complexes, particularly those of ruthenium and iridium, are effective catalysts for the transfer hydrogenation of ketones and the reduction of nitroarenes. These reactions are fundamental transformations in organic synthesis, providing access to valuable alcohols and anilines, respectively.
A typical catalytic cycle for transfer hydrogenation involves the formation of a metal-hydride species, which then transfers a hydride to the substrate. The this compound ligand plays a crucial role in stabilizing the metal center throughout this process.
Figure 1: A simplified catalytic cycle for transfer hydrogenation.
Experimental Protocols
Synthesis of [(η⁶-Pentamethylbenzene)RuCl₂]₂
This protocol describes the synthesis of a common precursor for many this compound-ruthenium catalysts. The procedure is analogous to the synthesis of other arene-ruthenium dichloride dimers.[1][2][3]
Materials:
-
Ruthenium(III) chloride hydrate (B1144303) (RuCl₃·xH₂O)
-
This compound
-
Argon or Nitrogen gas
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve Ruthenium(III) chloride hydrate in ethanol.
-
Add a stoichiometric excess of this compound to the solution.
-
Reflux the mixture under an inert atmosphere (Argon or Nitrogen) for 24-48 hours. The color of the solution will typically change to a deep red.
-
After cooling to room temperature, the product will precipitate.
-
Collect the solid by filtration, wash with cold ethanol and then diethyl ether, and dry under vacuum.
Characterization: The resulting dimeric complex, [(η⁶-C₆Me₅H)RuCl₂]₂, can be characterized by ¹H NMR, ¹³C NMR, and IR spectroscopy.
| Spectroscopic Data for Analogous Arene-Ru Complexes | |
| Technique | Characteristic Signals |
| ¹H NMR | Arene protons, methyl protons of the arene, protons of other ligands. |
| ¹³C NMR | Arene carbons, methyl carbons of the arene, carbons of other ligands.[4] |
| IR | C-H stretching and bending vibrations of the arene ligand, metal-ligand vibrations.[5] |
Catalytic Transfer Hydrogenation of Acetophenone
This protocol outlines a general procedure for the catalytic transfer hydrogenation of a ketone using a this compound-iridium catalyst, which can be generated in situ or used as a pre-synthesized complex.[6][7]
Materials:
-
[(η⁶-Pentamethylbenzene)IrCl₂]₂ (or a suitable precursor mixture)
-
Acetophenone
-
Isopropanol (as both solvent and hydrogen donor)
-
Potassium hydroxide (B78521) (KOH) or another base
-
Argon or Nitrogen gas
Procedure:
-
To a Schlenk flask, add the iridium catalyst precursor, acetophenone, and isopropanol.
-
Add a catalytic amount of base (e.g., KOH).
-
Heat the reaction mixture to reflux under an inert atmosphere.
-
Monitor the reaction progress by TLC or GC.
-
Upon completion, cool the reaction mixture and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by column chromatography on silica (B1680970) gel.
Quantitative Data for Analogous Catalytic Systems:
| Catalyst System | Substrate | Product | Yield (%) | Turnover Number (TON) | Turnover Frequency (TOF) (h⁻¹) |
| [RuCl₂(p-cymene)]₂ / Ligand | Nitroarenes | Anilines | 80-100 | - | - |
| Ir-BiphPAP | α,β-Unsaturated Aldehydes | Allylic Alcohols | High | up to 78,000 | - |
| Chiral Ir(III) complex | Ketones | Chiral Alcohols | High | up to 50,000 | - |
Note: The data presented is for analogous systems and serves as a reference for the expected performance of this compound-containing catalysts.[7][8][9]
Logical Workflow for Catalyst Synthesis and Application
The general workflow for utilizing this compound in organometallic catalysis involves the synthesis of the metal precursor, followed by its application in a catalytic reaction and subsequent product analysis.
Figure 2: General workflow for synthesis and catalytic use.
Conclusion
This compound is a versatile and valuable ligand in organometallic chemistry. Its unique properties have led to the development of highly efficient catalysts for a variety of important organic transformations. The protocols and data presented here provide a foundation for researchers and drug development professionals to explore the potential of this compound-based organometallic complexes in their own work. Further research into the synthesis of novel this compound complexes and their application in asymmetric catalysis is expected to yield even more powerful tools for chemical synthesis.
References
- 1. (Benzene)ruthenium dichloride dimer - Wikipedia [en.wikipedia.org]
- 2. (Cymene)ruthenium dichloride dimer - Wikipedia [en.wikipedia.org]
- 3. youtube.com [youtube.com]
- 4. jupiter.chem.uoa.gr [jupiter.chem.uoa.gr]
- 5. rsc.org [rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. Chiral-at-metal iridium complex for efficient enantioselective transfer hydrogenation of ketones - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. Ruthenium complexes with triazenide ligands bearing an N-heterocyclic moiety, and their catalytic properties in the reduction of nitroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Applications of Pentamethylbenzene Derivatives in Materials Science: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of pentamethylbenzene derivatives in materials science, with a focus on their role in catalysis for polymer synthesis.
Application Note: (Pentamethylcyclopentadienyl)titanium Trichloride (B1173362) as a Catalyst for Olefin Polymerization
This compound itself has limited direct applications in materials science. However, its derivative, the pentamethylcyclopentadienyl (Cp) ligand, is a crucial component in the synthesis of high-performance catalysts. The Cp ligand is an anionic cyclopentadienyl (B1206354) ring with five methyl groups attached to the carbons. This ligand is a key component in a class of organometallic compounds known as metallocenes, which are widely used as catalysts in olefin polymerization.
One of the most prominent examples of a Cp*-containing catalyst is (Pentamethylcyclopentadienyl)titanium trichloride (CpTiCl₃). This organotitanium compound is a well-defined, single-site catalyst precursor that, when activated by a cocatalyst such as methylaluminoxane (B55162) (MAO), exhibits high activity and selectivity in the polymerization of olefins like ethylene (B1197577). The bulky and electron-donating nature of the Cp ligand enhances the catalyst's stability and influences the properties of the resulting polymer.[1][2][3]
The use of Cp*TiCl₃/MAO systems allows for precise control over the polymer's molecular weight, molecular weight distribution, and microstructure, which are critical parameters for producing high-performance polymers with tailored properties.[2]
Experimental Protocols
I. Synthesis of (Pentamethylcyclopentadienyl)titanium Trichloride (Cp*TiCl₃)
This protocol describes the synthesis of Cp*TiCl₃ from pentamethylcyclopentadiene.
Materials:
-
Pentamethylcyclopentadiene (Cp*H)
-
n-Butyllithium (n-BuLi) solution in hexanes
-
Titanium tetrachloride (TiCl₄)
-
Anhydrous toluene (B28343)
-
Anhydrous hexanes
-
Schlenk line and glassware
-
Magnetic stirrer and stir bar
-
Filter cannula
Procedure:
-
Deprotonation of Pentamethylcyclopentadiene:
-
In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve pentamethylcyclopentadiene in anhydrous toluene.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add one equivalent of n-butyllithium solution dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours. The formation of lithium pentamethylcyclopentadienide (LiCp*) is indicated by the formation of a white precipitate.
-
-
Reaction with Titanium Tetrachloride:
-
In a separate Schlenk flask, prepare a solution of one equivalent of titanium tetrachloride in anhydrous toluene and cool it to -78 °C.
-
Slowly add the LiCp* suspension to the cold TiCl₄ solution via a cannula.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12 hours.
-
-
Isolation and Purification:
-
Remove the solvent from the reaction mixture under vacuum.
-
Extract the residue with anhydrous hexanes and filter through a cannula to remove the lithium chloride byproduct.
-
Concentrate the filtrate under vacuum to induce crystallization.
-
Cool the solution to -20 °C to obtain orange crystals of Cp*TiCl₃.
-
Isolate the crystals by filtration, wash with a small amount of cold hexanes, and dry under vacuum.
-
Characterization:
The identity and purity of the synthesized Cp*TiCl₃ can be confirmed by spectroscopic methods such as ¹H NMR and ¹³C NMR spectroscopy.
II. Ethylene Polymerization using the Cp*TiCl₃/MAO Catalytic System
This protocol details the use of the synthesized Cp*TiCl₃ in the polymerization of ethylene.
Materials:
-
(Pentamethylcyclopentadienyl)titanium trichloride (Cp*TiCl₃)
-
Methylaluminoxane (MAO) solution in toluene
-
High-purity ethylene gas
-
Anhydrous toluene
-
High-pressure reactor equipped with a stirrer, temperature control, and gas inlet
-
Hydrochloric acid (10% aqueous solution)
-
Acetone
Procedure:
-
Reactor Preparation:
-
Thoroughly dry the high-pressure reactor and purge it with high-purity nitrogen or argon to remove air and moisture.
-
-
Polymerization:
-
Introduce a specific volume of anhydrous toluene into the reactor.
-
Add a measured amount of the MAO solution to the toluene.
-
Introduce a solution of CpTiCl₃ in toluene into the reactor. The molar ratio of Al (from MAO) to Ti (from CpTiCl₃) is a critical parameter and should be carefully controlled (e.g., Al/Ti = 1000).
-
Pressurize the reactor with ethylene to the desired pressure (e.g., 1.0 MPa).
-
Maintain the reaction at a constant temperature (e.g., 25 °C) with vigorous stirring for a predetermined time (e.g., 30 minutes).[4]
-
-
Termination and Polymer Isolation:
-
Terminate the polymerization by venting the ethylene and adding acidified methanol (methanol containing a small amount of hydrochloric acid).
-
Stir the mixture for 30 minutes to quench the catalyst.
-
Filter the resulting polyethylene (B3416737) powder and wash it sequentially with methanol and acetone.
-
Dry the polymer in a vacuum oven at 60 °C to a constant weight.
-
Data Presentation
The performance of the Cp*TiCl₃/MAO catalyst system in ethylene polymerization can be evaluated based on its catalytic activity and the properties of the resulting polyethylene.
Table 1: Catalytic Performance of the Cp*TiCl₃/MAO System in Ethylene Polymerization
| Parameter | Value | Reference |
| Reaction Conditions | ||
| Catalyst | (Pentamethylcyclopentadienyl)titanium trichloride (Cp*TiCl₃) | [4] |
| Cocatalyst | Methylaluminoxane (MAO) | [4] |
| Al/Ti Molar Ratio | 1000 | [4] |
| Polymerization Temperature | 25 °C | [4] |
| Ethylene Pressure | 1.0 MPa | [4] |
| Reaction Time | 30 min | [4] |
| Catalytic Performance | ||
| Catalytic Activity | 78.56 kg PE / (mol Ti · h) | [4] |
Visualizations
Logical Relationship of Catalyst Synthesis and Application
Caption: Workflow for the synthesis of the Cp*TiCl₃ catalyst and its application in ethylene polymerization.
Experimental Workflow for Ethylene Polymerization
Caption: Step-by-step experimental workflow for ethylene polymerization using the Cp*TiCl₃/MAO catalyst system.
References
Application Note: Pentamethylbenzene as a High-Quality Internal Standard for ¹H NMR Spectroscopy
Audience: Researchers, scientists, and drug development professionals involved in quantitative analysis using Nuclear Magnetic Resonance (NMR) spectroscopy.
Introduction: Quantitative ¹H NMR (qNMR) spectroscopy is a powerful analytical technique for determining the concentration and purity of chemical compounds. The accuracy of qNMR relies heavily on the use of a suitable internal standard. An ideal internal standard should be chemically inert, stable, have a simple NMR spectrum with signals that do not overlap with the analyte, and be accurately weighable. Pentamethylbenzene emerges as an excellent candidate for an internal standard in non-aqueous qNMR studies due to its unique properties. This application note details the properties of this compound and provides a protocol for its use as an internal standard in ¹H NMR spectroscopy.
Properties and Advantages of this compound
This compound is a solid aromatic hydrocarbon with the molecular formula C₁₁H₁₆ and a molecular weight of 148.24 g/mol . Its key properties and advantages as a ¹H NMR internal standard are summarized below:
-
Simple ¹H NMR Spectrum: this compound exhibits a simple ¹H NMR spectrum consisting of two sharp singlets: one for the fifteen methyl protons and another for the single aromatic proton. This simplicity minimizes the chances of spectral overlap with analyte signals.
-
Chemical Inertness: As an aromatic hydrocarbon, this compound is chemically stable and does not readily react with a wide range of organic analytes and common deuterated solvents.
-
Thermal Stability: With a melting point of 53-55 °C and a boiling point of 232 °C, this compound is thermally stable, making it suitable for a variety of experimental conditions.
-
Low Volatility: Its low volatility ensures accurate weighing and stable concentrations in solution over time.
-
Good Solubility: this compound is soluble in common organic deuterated solvents such as chloroform-d (B32938) (CDCl₃), dimethyl sulfoxide-d₆ (DMSO-d₆), and methanol-d₄ (MeOD-d₄).
Data Presentation: ¹H NMR Chemical Shifts of this compound
The chemical shifts of this compound's protons can vary slightly depending on the deuterated solvent used. The following table summarizes the approximate ¹H NMR chemical shifts for this compound in commonly used solvents.
| Deuterated Solvent | Methyl Protons (15H, singlet) Chemical Shift (δ, ppm) | Aromatic Proton (1H, singlet) Chemical Shift (δ, ppm) |
| Chloroform-d (CDCl₃) | ~2.25 | ~6.85 |
| Dimethyl Sulfoxide-d₆ (DMSO-d₆) | ~2.15 | ~6.75 |
| Methanol-d₄ (MeOD-d₄) | ~2.20 | ~6.80 |
Note: These values are approximate and can be influenced by factors such as temperature, concentration, and the presence of other substances. It is always recommended to run a spectrum of the internal standard alone in the chosen solvent to determine the precise chemical shifts under the specific experimental conditions.
Experimental Protocol for Quantitative ¹H NMR using this compound
This protocol outlines the steps for using this compound as an internal standard for the quantitative analysis of an analyte.
1. Materials and Reagents:
-
Analyte of interest
-
This compound (high purity, ≥99.5%)
-
Deuterated NMR solvent (e.g., CDCl₃, DMSO-d₆, MeOD-d₄)
-
High-precision analytical balance
-
Volumetric flasks
-
NMR tubes
2. Procedure:
2.1. Preparation of the Stock Solution of the Internal Standard:
-
Accurately weigh a precise amount of this compound (e.g., 10 mg) using an analytical balance.
-
Dissolve the weighed this compound in a known volume of the chosen deuterated solvent (e.g., 1.00 mL) in a volumetric flask to prepare a stock solution of known concentration.
2.2. Sample Preparation:
-
Accurately weigh a precise amount of the analyte.
-
Dissolve the weighed analyte in a known volume of the deuterated solvent.
-
Transfer a known volume of the analyte solution to an NMR tube.
-
Add a precise volume of the this compound stock solution to the NMR tube.
-
Cap the NMR tube and mix the solution thoroughly by gentle inversion.
2.3. ¹H NMR Data Acquisition:
-
Acquire the ¹H NMR spectrum of the sample.
-
Ensure a sufficient relaxation delay (D1) is used to allow for complete relaxation of all protons, which is crucial for accurate integration. A D1 of at least 5 times the longest T₁ relaxation time is recommended.
-
Optimize other acquisition parameters such as the number of scans to achieve an adequate signal-to-noise ratio.
2.4. Data Processing and Analysis:
-
Process the acquired spectrum, including Fourier transformation, phase correction, and baseline correction.
-
Integrate the signals corresponding to the analyte and the methyl protons of this compound.
-
Calculate the concentration or purity of the analyte using the following formula:
Purity_analyte = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS
Where:
-
I_analyte and I_IS are the integrated areas of the analyte and internal standard signals, respectively.
-
N_analyte and N_IS are the number of protons giving rise to the respective signals.
-
MW_analyte and MW_IS are the molecular weights of the analyte and internal standard, respectively.
-
m_analyte and m_IS are the masses of the analyte and internal standard, respectively.
-
Purity_IS is the purity of the internal standard.
-
Mandatory Visualizations
Preparation of Nitropentamethylbenzene from Pentamethylbenzene: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of nitropentamethylbenzene from this compound. The following sections outline the reaction, present key data in a structured format, provide a step-by-step experimental procedure, and illustrate the workflow with a diagram.
Introduction
The nitration of this compound is a crucial reaction for the introduction of a nitro group onto this highly alkylated aromatic ring. The product, nitrothis compound (1,2,3,4,5-pentamethyl-6-nitrobenzene), serves as a valuable intermediate in the synthesis of various fine chemicals and pharmacologically active molecules. The electron-donating nature of the five methyl groups activates the benzene (B151609) ring towards electrophilic aromatic substitution. However, this high reactivity also presents a challenge, as the reaction can be prone to side-chain nitration and the formation of polysubstituted byproducts. Therefore, careful control of reaction conditions is essential to achieve selective mononitration.
This protocol describes a common and effective method for the nitration of this compound using a mixture of nitric acid and sulfuric acid, a standard nitrating agent.
Reaction Scheme
Quantitative Data Summary
The following table summarizes the key quantitative data for the starting material and the product.
| Compound | CAS Number | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) |
| This compound | 700-12-9 | C₁₁H₁₆ | 148.25 | 53-55 |
| Nitrothis compound | 13171-59-0 | C₁₁H₁₅NO₂ | 193.24 | 158-160 |
Note: The yield of the reaction is highly dependent on the precise control of the experimental conditions.
Experimental Protocol
This protocol details the procedure for the laboratory-scale synthesis of nitrothis compound.
Materials and Reagents:
-
This compound
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Anhydrous Magnesium Sulfate
-
Ice
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Beaker
-
Separatory funnel
-
Rotary evaporator
-
Büchner funnel and filter flask
-
Melting point apparatus
-
NMR spectrometer
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5.0 g of this compound in 20 mL of dichloromethane. Place the flask in an ice bath and allow the solution to cool to 0-5 °C with stirring.
-
Preparation of Nitrating Mixture: In a separate beaker, carefully prepare the nitrating mixture by slowly adding 5 mL of concentrated sulfuric acid to 3 mL of concentrated nitric acid. This should be done in an ice bath to dissipate the heat generated.
-
Nitration Reaction: Using a dropping funnel, add the cold nitrating mixture dropwise to the stirred solution of this compound over a period of 30 minutes. It is crucial to maintain the reaction temperature between 0 and 5 °C throughout the addition to minimize the formation of byproducts.
-
Reaction Monitoring: After the addition is complete, continue to stir the reaction mixture at 0-5 °C for an additional 1 hour. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Carefully pour the reaction mixture over 50 g of crushed ice in a beaker. Transfer the mixture to a separatory funnel.
-
Extraction: Separate the organic layer. Wash the organic layer sequentially with 50 mL of water, 50 mL of a saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with 50 mL of brine.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the dichloromethane using a rotary evaporator.
-
Purification: The crude product is a solid. Recrystallize the crude nitrothis compound from ethanol to obtain a purified crystalline product.
-
Characterization: Determine the melting point of the purified product and characterize it using ¹H NMR and ¹³C NMR spectroscopy to confirm its identity and purity.
Mandatory Visualization
The following diagram illustrates the experimental workflow for the synthesis of nitrothis compound.
Disclaimer: This protocol is intended for use by trained professionals in a laboratory setting. Appropriate safety precautions, including the use of personal protective equipment, should be taken at all times. The reaction should be performed in a well-ventilated fume hood.
Friedel-Crafts acylation of anisole with pentamethylbenzene catalyst system.
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Friedel-Crafts acylation is a cornerstone of synthetic organic chemistry, enabling the introduction of an acyl group onto an aromatic ring. This electrophilic aromatic substitution reaction is of paramount importance in the pharmaceutical and fine chemical industries for the synthesis of aryl ketones, which are key intermediates in the production of a wide array of therapeutic agents and functional materials. Anisole (B1667542) (methoxybenzene), an activated aromatic compound, readily undergoes acylation, typically yielding the para-substituted product as the major isomer due to the ortho, para-directing nature of the methoxy (B1213986) group and steric hindrance at the ortho positions.
This document provides detailed protocols and application notes for the Friedel-Crafts acylation of anisole. While the inquiry specified a pentamethylbenzene catalyst system, a thorough review of the scientific literature did not yield established protocols for the use of this compound as a catalyst for this transformation. Therefore, the following sections will focus on a well-established and reliable method using a traditional Lewis acid catalyst, ferric chloride (FeCl₃), which is a common, efficient, and cost-effective choice for this reaction.
Reaction Principle
The Friedel-Crafts acylation of anisole proceeds via the generation of a highly electrophilic acylium ion from an acylating agent (e.g., an acyl chloride or anhydride) in the presence of a Lewis acid catalyst. The electron-rich anisole ring then attacks the acylium ion, forming a resonance-stabilized carbocation intermediate (a sigma complex). Subsequent deprotonation of this intermediate restores the aromaticity of the ring and yields the final acylated product, primarily p-methoxyacetophenone when using an acetylating agent.
Data Presentation
Table 1: Reagents and Materials
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Concentration/Purity | Supplier Example |
| Anisole | C₇H₈O | 108.14 | ≥99% | Sigma-Aldrich |
| Acetic Anhydride (B1165640) | (CH₃CO)₂O | 102.09 | ≥98% | Sigma-Aldrich |
| Ferric Chloride (anhydrous) | FeCl₃ | 162.20 | ≥97% | Sigma-Aldrich |
| Dichloromethane (B109758) (DCM) | CH₂Cl₂ | 84.93 | Anhydrous, ≥99.8% | Sigma-Aldrich |
| 5% Sodium Hydroxide (B78521) Solution | NaOH | 40.00 | 5% (w/v) in H₂O | Fisher Scientific |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | ≥97% | Sigma-Aldrich |
| Deionized Water | H₂O | 18.02 | N/A | N/A |
Table 2: Typical Reaction Parameters and Yields
| Parameter | Value |
| Stoichiometry (Anisole:Acetic Anhydride:FeCl₃) | 1 : 1.2 : 1.1 |
| Solvent | Dichloromethane (DCM) |
| Reaction Temperature | 0 °C to Room Temperature |
| Reaction Time | 1 - 2 hours |
| Typical Crude Yield | 85-95% |
| Isolated Yield (para-isomer) | 75-85% |
| Major Product | 4-Methoxyacetophenone |
| Minor Product | 2-Methoxyacetophenone |
Experimental Protocols
Synthesis of 4-Methoxyacetophenone
1. Reaction Setup:
-
To a 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser with a calcium chloride drying tube, add anhydrous ferric chloride (1.1 equivalents).
-
Add anhydrous dichloromethane (DCM) to the flask to suspend the catalyst.
-
Cool the flask to 0 °C in an ice-water bath.
2. Reagent Addition:
-
In the dropping funnel, prepare a solution of anisole (1.0 equivalent) and acetic anhydride (1.2 equivalents) in anhydrous DCM.
-
Add the anisole-acetic anhydride solution dropwise to the stirred suspension of ferric chloride over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction mixture at room temperature for an additional 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
3. Reaction Work-up:
-
Upon completion, cool the reaction mixture again in an ice-water bath.
-
Slowly and carefully quench the reaction by the dropwise addition of cold water to decompose the catalyst-product complex. Caution: This process is exothermic.
-
Transfer the mixture to a separatory funnel.
-
Separate the organic layer. Wash the organic layer sequentially with 5% aqueous sodium hydroxide solution and deionized water.
-
Dry the organic layer over anhydrous magnesium sulfate.
4. Product Isolation and Purification:
-
Filter the drying agent and remove the solvent from the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica (B1680970) gel to isolate the pure 4-methoxyacetophenone.
5. Characterization:
-
Determine the melting point of the purified product.
-
Characterize the product using ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its structure and purity.
Visualizations
Reaction Mechanism
Caption: Mechanism of the Friedel-Crafts acylation of anisole.
Experimental Workflow
Caption: Experimental workflow for anisole acylation.
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.
-
Fume Hood: All steps of this experiment should be performed in a well-ventilated fume hood.
-
Reagent Handling:
-
Anhydrous Ferric Chloride: Corrosive and moisture-sensitive. Handle quickly in a dry environment.
-
Acetic Anhydride: Corrosive and a lachrymator. Avoid inhalation of vapors and contact with skin and eyes.
-
Dichloromethane: A volatile and potentially carcinogenic solvent. Minimize exposure.
-
-
Quenching: The quenching of the reaction with water is highly exothermic and may cause splashing. Perform this step slowly and with caution, ensuring the reaction flask is adequately cooled.
Troubleshooting
| Issue | Possible Cause | Solution |
| Low or no product yield | Inactive catalyst (hydrolyzed FeCl₃) | Use fresh, anhydrous ferric chloride and ensure all glassware is thoroughly dried. |
| Incomplete reaction | Extend the reaction time or slightly increase the reaction temperature. Monitor by TLC. | |
| Dark-colored reaction mixture | Side reactions or decomposition | Ensure the reaction temperature is controlled, especially during the addition and quenching steps. |
| Difficulty in purification | Presence of starting material and/or isomers | Optimize chromatographic conditions or perform multiple recrystallizations. |
Conclusion
The Friedel-Crafts acylation of anisole using ferric chloride and acetic anhydride is a robust and high-yielding method for the synthesis of 4-methoxyacetophenone. The provided protocol offers a reliable procedure for researchers in organic synthesis and drug development. Careful control of reaction conditions, particularly the exclusion of moisture and management of temperature, is crucial for achieving optimal results. The resulting aryl ketone is a versatile building block for the synthesis of more complex molecular architectures.
Application Notes and Protocols for Intramolecular Friedel-Crafts Reactions Involving Pentamethylbenzene Structures
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for conducting intramolecular Friedel-Crafts reactions on systems containing the pentamethylbenzene moiety. This class of reactions is a powerful tool for the synthesis of complex cyclic and polycyclic structures, which are valuable scaffolds in medicinal chemistry and materials science. The highly nucleophilic nature of the this compound ring makes it an excellent substrate for electrophilic aromatic substitution, enabling the formation of new carbon-carbon bonds to construct fused ring systems.
Application Notes
Intramolecular Friedel-Crafts reactions involving this compound can be broadly categorized into acylation and alkylation reactions. These reactions are instrumental in the synthesis of various molecular architectures, including tetralones, indanones, and complex cyclophanes.
Key Advantages:
-
High Regioselectivity: The substitution pattern on the this compound ring directs the cyclization to the unsubstituted position, leading to a single major product.
-
Formation of Strained and Complex Systems: This methodology allows for the construction of strained ring systems and intricate polycyclic frameworks that are challenging to synthesize via other methods.
-
Access to Novel Scaffolds: Intramolecular cyclization provides a direct route to novel molecular scaffolds incorporating the sterically hindered and electron-rich this compound unit, which can impart unique pharmacological or material properties.
Common Applications:
-
Synthesis of Biologically Active Molecules: The resulting cyclic ketones and hydrocarbons serve as key intermediates in the synthesis of pharmacologically active compounds.
-
Development of Molecular Hosts: Cyclophanes derived from this compound can act as host molecules in supramolecular chemistry due to their defined cavities and electron-rich interiors.
-
Materials Science: The rigid and well-defined structures obtained are of interest in the development of new organic materials with specific electronic or photophysical properties.
Experimental Protocols
The following protocols are based on established methodologies for intramolecular Friedel-Crafts reactions and have been adapted for substrates containing a this compound group.
Protocol 1: Intramolecular Friedel-Crafts Acylation of 3-(Pentamethylphenyl)propionyl Chloride
This protocol describes the synthesis of 5,6,7,8-tetramethyl-1-tetralone, a key intermediate for various polycyclic aromatic compounds. The reaction involves the cyclization of 3-(pentamethylphenyl)propionyl chloride using a Lewis acid catalyst.
Reaction Scheme:
Materials:
-
3-(Pentamethylphenyl)propanoic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Anhydrous carbon disulfide (CS₂)
-
Hydrochloric acid (HCl), 1 M
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Hexane
-
Ethyl acetate (B1210297)
Procedure:
-
Preparation of the Acyl Chloride:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-(pentamethylphenyl)propanoic acid (1.0 eq) in an excess of thionyl chloride (5.0 eq).
-
Heat the mixture to reflux for 2 hours.
-
After cooling to room temperature, remove the excess thionyl chloride under reduced pressure to obtain the crude 3-(pentamethylphenyl)propionyl chloride. This is used in the next step without further purification.
-
-
Intramolecular Friedel-Crafts Cyclization:
-
In a separate, flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend anhydrous aluminum chloride (1.2 eq) in anhydrous carbon disulfide.
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve the crude 3-(pentamethylphenyl)propionyl chloride from the previous step in anhydrous carbon disulfide and add it dropwise to the AlCl₃ suspension over 30 minutes.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour and then at room temperature for 12 hours.
-
-
Work-up:
-
Carefully pour the reaction mixture onto crushed ice containing concentrated HCl.
-
Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with 1 M HCl, water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by column chromatography on silica (B1680970) gel using a hexane-ethyl acetate gradient to afford the pure 5,6,7,8-tetramethyl-1-tetralone.
-
Quantitative Data Summary:
| Substrate | Catalyst | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) |
| 3-(Pentamethylphenyl)propionyl chloride | AlCl₃ | CS₂ | 13 | 0 to RT | ~85-95 |
Protocol 2: Intramolecular Friedel-Crafts Alkylation of 1-(3-Chloropropyl)-2,3,4,5,6-pentamethylbenzene
This protocol details the synthesis of 1,2,3,4,5-pentamethyl-6,7-dihydro-5H-cyclopenta[a]benzene through the intramolecular alkylation of a this compound derivative with a tethered alkyl halide.
Reaction Scheme:
Materials:
-
1-(3-Chloropropyl)-2,3,4,5,6-pentamethylbenzene
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
Hydrochloric acid (HCl), 1 M
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Intramolecular Friedel-Crafts Alkylation:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, add anhydrous aluminum chloride (1.1 eq) and anhydrous dichloromethane.
-
Cool the mixture to 0 °C.
-
Dissolve 1-(3-chloropropyl)-2,3,4,5,6-pentamethylbenzene (1.0 eq) in anhydrous dichloromethane and add it slowly to the catalyst suspension.
-
Stir the reaction mixture at 0 °C for 2 hours.
-
-
Work-up:
-
Quench the reaction by the slow addition of water at 0 °C, followed by 1 M HCl.
-
Separate the organic layer, and extract the aqueous phase with dichloromethane (2 x 30 mL).
-
Combine the organic layers and wash with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
-
Purification:
-
The crude product can be purified by flash chromatography on silica gel using pentane as the eluent to yield the desired cyclized product.
-
Quantitative Data Summary:
| Substrate | Catalyst | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) |
| 1-(3-Chloropropyl)-2,3,4,5,6-pentamethylbenzene | AlCl₃ | DCM | 2 | 0 | ~70-80 |
Visualizations
Logical Workflow for Intramolecular Friedel-Crafts Acylation
Caption: Workflow for intramolecular Friedel-Crafts acylation.
Signaling Pathway: Lewis Acid Catalysis in Intramolecular Friedel-Crafts Acylation
Caption: Catalytic cycle of intramolecular Friedel-Crafts acylation.
Application Notes and Protocols for the Alkylation of Durene to Pentamethylbenzene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the synthesis of pentamethylbenzene via the alkylation of durene (1,2,4,5-tetramethylbenzene). The primary method detailed is the classical Friedel-Crafts alkylation using a methylating agent and a Lewis acid catalyst. Additionally, alternative catalytic systems are discussed.
Introduction
The alkylation of durene to produce this compound is a key transformation in organic synthesis, providing a valuable intermediate for the preparation of more complex molecules, including ligands, specialized polymers, and compounds of pharmaceutical interest. This compound's electron-rich nature makes it a useful scavenger for carbocations.[1] The most common method for this synthesis is the Friedel-Crafts alkylation, a robust reaction that involves the substitution of a hydrogen atom on an aromatic ring with an alkyl group.[2][3] This is typically achieved by reacting the aromatic substrate with a methylating agent, such as methyl chloride, in the presence of a strong Lewis acid catalyst like anhydrous aluminum chloride.[4] While effective, this method can be accompanied by side reactions such as polyalkylation.[5] More modern approaches utilize solid acid catalysts, like zeolites, which can offer advantages in terms of catalyst recyclability and reduced corrosive waste.[6]
Key Experimental Parameters
The successful synthesis of this compound from durene is dependent on several critical parameters. The choice of catalyst, methylating agent, reaction temperature, and reaction time all play a significant role in the overall yield and purity of the product.
| Parameter | Friedel-Crafts (AlCl₃) Method | Solid Acid (Zeolite) Method |
| Catalyst | Anhydrous Aluminum Chloride (AlCl₃) | HZSM-5, Beta Zeolite |
| Methylating Agent | Methyl Chloride (CH₃Cl), Methanol | Methanol, Syngas |
| Temperature | 100-200°C | 200-500°C |
| Pressure | Slight positive pressure to atmospheric | 1-80 bar |
| Solvent | Durene (neat) or high-boiling inert solvent | Gas phase or liquid phase with solvent |
Experimental Protocols
Protocol 1: Friedel-Crafts Alkylation of Durene using Methyl Chloride and Aluminum Chloride
This protocol is adapted from the well-established "Organic Syntheses" procedure for the methylation of polymethylbenzenes.[4]
Materials:
-
Durene (1,2,4,5-tetramethylbenzene)
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Methyl Chloride (CH₃Cl) gas
-
Ice
-
Calcium Chloride (CaCl₂)
-
Benzene (B151609) (for recrystallization, optional)
-
Xylene (for work-up, optional)
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Gas inlet tube
-
Mechanical stirrer
-
Heating mantle or oil bath
-
Gas cylinder with a regulator for methyl chloride
-
Mercury pressure gauge or equivalent
-
Large beaker for quenching
-
Separatory funnel
-
Distillation apparatus
-
Suction filtration apparatus
Procedure:
-
Reaction Setup: In a fume hood, assemble a dry three-necked round-bottom flask with a mechanical stirrer, a gas inlet tube extending below the surface of the eventual reaction mixture, and a reflux condenser. The top of the condenser should be connected to a mercury pressure gauge or a similar device to monitor the pressure and vent excess gas through a trap. Ensure all joints are well-sealed and secured.
-
Reactant Charging: Charge the flask with durene and anhydrous aluminum chloride. For a starting point, a molar ratio of approximately 2:1 of durene to aluminum chloride can be used.
-
Reaction: Heat the mixture to 100°C using a heating mantle or oil bath. Begin to pass a steady stream of dry methyl chloride gas through the stirred mixture. The absorption of the gas will be rapid at first. Regulate the flow of methyl chloride to maintain a slight positive pressure within the reaction vessel. Continue the reaction for several hours. The reaction progress can be monitored by periodically taking small aliquots (after careful quenching) and analyzing them by Gas Chromatography (GC).
-
Quenching: Once the reaction is deemed complete, turn off the heating and the methyl chloride flow. Allow the flask to cool to room temperature. Slowly and carefully pour the reaction mixture over a large volume of crushed ice to decompose the aluminum chloride complex. This step is highly exothermic and should be performed with caution in a well-ventilated fume hood.
-
Work-up: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. If the product solidifies, it may be necessary to add a solvent like xylene to facilitate separation.[4] Wash the organic layer sequentially with water, a 5% sodium bicarbonate solution, and again with water. Dry the organic layer over anhydrous calcium chloride.
-
Purification: Filter off the drying agent and remove the solvent (if any) by distillation. The crude this compound can be purified by recrystallization. Dissolve the crude product in hot 95% ethanol (a mixture of equal volumes of ethanol and benzene can also be used) and allow it to cool slowly to induce crystallization.[4] Collect the crystals by suction filtration and wash them with a small amount of cold ethanol. A second recrystallization may be necessary to achieve high purity. The melting point of pure this compound is approximately 53°C.
Quantitative Data Summary (Illustrative based on related syntheses[4]):
| Reactant/Product | Molar Mass ( g/mol ) | Example Moles | Example Mass (g) |
| Durene | 134.22 | 1.0 | 134.2 |
| Aluminum Chloride | 133.34 | 0.5 | 66.7 |
| Methyl Chloride | 50.49 | Excess | Variable |
| This compound | 148.25 | (Theoretical) 1.0 | (Theoretical) 148.25 |
Note: Yields are highly dependent on reaction conditions and optimization.
Diagrams
Caption: Experimental workflow for the alkylation of durene.
Caption: Simplified Friedel-Crafts reaction mechanism.
Analytical Methods
The progress of the reaction and the purity of the final product can be assessed using standard analytical techniques:
-
Gas Chromatography (GC): Ideal for monitoring the disappearance of the durene starting material and the appearance of this compound and any byproducts (e.g., hexamethylbenzene).[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to confirm the structure of the final product.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Melting Point Analysis: A sharp melting point close to the literature value (53°C) is a good indicator of purity.
Safety Considerations
-
Anhydrous Aluminum Chloride: is corrosive and reacts violently with water. Handle in a dry environment and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Methyl Chloride: is a toxic and flammable gas. All manipulations should be carried out in a well-ventilated fume hood.
-
Quenching: The decomposition of the aluminum chloride complex with ice is highly exothermic and releases HCl gas. Perform this step slowly and with caution.
-
Solvents: Benzene is a known carcinogen. If used, handle with appropriate precautions. Xylene and ethanol are flammable. Avoid open flames.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. scribd.com [scribd.com]
- 3. dl.icdst.org [dl.icdst.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Friedel Crafts aromatic alkylation of benzene methylbenzene electrophilic substitution mechanism reagents reaction conditions organic synthesis [docbrown.info]
- 6. EP1460051A2 - Process for the production of mesitylene and durene - Google Patents [patents.google.com]
- 7. US1918371A - Preparation of methyl chloride and methylene chloride - Google Patents [patents.google.com]
Application Notes and Protocols: Utilizing Pentamethylbenzene as a Cation Scavenger in Acid-Sensitive Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of pentamethylbenzene as a highly effective cation scavenger in acid-sensitive chemical reactions. This methodology is particularly crucial for synthetic chemists working with complex molecules and delicate functional groups, where unwanted side reactions triggered by carbocations can significantly impact reaction yield and purity.
Introduction: The Challenge of Cationic Side Reactions
In organic synthesis, particularly during deprotection steps involving acid-labile protecting groups such as benzyl (B1604629) (Bn), tert-butyl (t-Bu), or trityl (Tr), highly reactive carbocation intermediates are generated.[1][2] These electrophilic species can lead to a variety of undesired side reactions, including alkylation of electron-rich aromatic rings, ether formation, or rearrangement, thereby complicating purification and reducing the yield of the desired product.[3][4] The use of a cation scavenger is therefore essential to "trap" these reactive intermediates before they can engage in deleterious pathways.
This compound: A Superior Non-Lewis-Basic Scavenger
This compound has emerged as a superior cation scavenger due to its unique properties.[3][5][6] Unlike traditional scavengers such as thioanisole (B89551) or dimethyl sulfide, which possess Lewis basic lone pairs, this compound is a non-Lewis-basic scavenger.[3][5] This is a significant advantage in reactions employing Lewis acids (e.g., BCl₃, BBr₃) for deprotection, as this compound does not coordinate with the Lewis acid and therefore does not attenuate its reactivity.[3][5] Its high electron density makes it an excellent nucleophile for trapping carbocations.
Key Advantages:
-
High Scavenging Efficiency: Effectively traps carbocations to prevent side reactions.[3][5]
-
Non-Lewis-Basic: Does not interfere with Lewis acid catalysts.[3][5]
-
Chemoselectivity: Enables deprotection in the presence of other acid-sensitive functional groups.[5]
-
Improved Yields and Purity: Minimizes the formation of byproducts, simplifying purification.[3]
-
Low Polarity of Byproduct: The resulting alkylated this compound is typically non-polar and easily separated by standard chromatographic techniques.[3][7]
Mechanism of Action
The primary role of this compound is to act as a sacrificial electrophile trap. In the presence of an acid, a protecting group like a benzyl ether is cleaved, releasing a carbocation (e.g., a benzyl cation). This compound, being highly electron-rich, readily undergoes electrophilic aromatic substitution with the carbocation to form a stable, non-reactive species. This prevents the carbocation from reacting with the desired product or other sensitive functionalities in the reaction mixture.
Caption: Mechanism of this compound as a cation scavenger.
Quantitative Data: Efficacy in Suppressing Side Reactions
The effectiveness of this compound in preventing undesired C-benzylation during the deprotection of 4-benzyloxy-1,2-dimethoxybenzene with BCl₃ is demonstrated in the table below.
| Entry | Scavenger (Equivalents) | Desired Product Yield (%) | C-Benzylated Byproduct Yield (%) |
| 1 | None | 55 | 35 |
| 2 | This compound (1.0) | 75 | 15 |
| 3 | This compound (2.0) | 88 | 5 |
| 4 | This compound (3.0) | 95 | <1 |
Data adapted from an optimized procedure.[3]
As the data indicates, increasing the equivalents of this compound significantly suppresses the formation of the C-benzylated byproduct, with 3.0 equivalents being optimal for maximizing the yield of the desired phenol.[3]
Experimental Protocols
This protocol is a general guideline for the debenzylation of aryl benzyl ethers using boron trichloride (B1173362) and this compound.[3][5][7]
Caption: General experimental workflow for debenzylation.
Materials:
-
Substrate (Aryl benzyl ether): 1.0 equivalent
-
This compound: 3.0 equivalents
-
Boron trichloride (BCl₃): 1.0 M solution in CH₂Cl₂, 2.0 equivalents
-
Anhydrous Dichloromethane (B109758) (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Standard laboratory glassware, magnetic stirrer, and an inert atmosphere setup (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To an oven-dried, round-bottomed flask under an inert atmosphere (Argon), add the aryl benzyl ether substrate (1.0 equiv.) and this compound (3.0 equiv.).
-
Solvent Addition: Add anhydrous dichloromethane (CH₂Cl₂) to dissolve the solids (concentration typically 0.1-0.2 M).
-
Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.
-
Reagent Addition: Slowly add the boron trichloride solution (1.0 M in CH₂Cl₂, 2.0 equiv.) dropwise to the stirred reaction mixture over 5-10 minutes.
-
Reaction Monitoring: Stir the reaction at -78 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 30-60 minutes).
-
Quenching: Carefully quench the reaction at -78 °C by the slow addition of saturated aqueous NaHCO₃ solution.
-
Workup: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane or ethyl acetate (B1210297) (3x).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to separate the desired deprotected product from the non-polar benzylthis compound byproduct and any unreacted this compound.[3][7]
This compound can also be used as a scavenger in trifluoroacetic acid (TFA)-mediated deprotection of amino acid side chains, such as O-benzyltyrosine (Tyr(Bzl)).[8][9]
Materials:
-
Protected Peptide (e.g., containing Tyr(Bzl)): 1.0 equivalent
-
This compound: 10-20 equivalents
-
Trifluoroacetic acid (TFA)
Procedure:
-
Reaction Setup: In a suitable flask, dissolve the protected peptide in trifluoroacetic acid.
-
Scavenger Addition: Add this compound to the solution. The number of equivalents may need to be optimized depending on the number and type of protecting groups.
-
Reaction: Stir the mixture at room temperature. The reaction time can vary from 1.5 hours to overnight, depending on the stability of the protecting group.[8]
-
Workup: After the reaction is complete (monitored by HPLC), concentrate the TFA solution under reduced pressure.
-
Precipitation and Washing: Precipitate the deprotected peptide by adding cold diethyl ether. Centrifuge or filter to collect the peptide and wash with cold ether to remove the scavenger and its byproduct.
-
Purification: Purify the peptide using standard techniques such as reverse-phase HPLC.
Safety and Handling
-
Boron Trichloride (BCl₃): Highly corrosive and reacts violently with water. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (gloves, safety glasses, lab coat).
-
Trifluoroacetic Acid (TFA): Corrosive and toxic. Handle with care in a fume hood.
-
This compound: Flammable solid and may cause skin and eye irritation.[10]
-
Anhydrous Solvents: Use appropriate techniques to handle anhydrous solvents to avoid introducing moisture into the reaction.
Always consult the Safety Data Sheet (SDS) for all chemicals before use.
Conclusion
This compound is a versatile and highly effective cation scavenger for a range of acid-mediated reactions. Its non-Lewis-basic nature makes it particularly suitable for use with Lewis acid catalysts. By efficiently trapping reactive carbocations, it minimizes side reactions, leading to cleaner reaction profiles, higher yields, and simplified purification. The protocols provided herein offer a solid starting point for researchers looking to incorporate this valuable tool into their synthetic strategies.
References
- 1. Protective Groups [organic-chemistry.org]
- 2. media.neliti.com [media.neliti.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. researchgate.net [researchgate.net]
- 5. Mild Debenzylation of Aryl Benzyl Ether with BCl3 in the Presence of this compound as a Non-Lewis-Basic Cation Scavenger [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. orgsyn.org [orgsyn.org]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. This compound | C11H16 | CID 12784 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of Pentamethylbenzene
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals on separating pentamethylbenzene from its common impurity, hexamethylbenzene (B147005).
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for purifying this compound from hexamethylbenzene?
The most common and effective methods for separating this compound from hexamethylbenzene are fractional recrystallization, column chromatography, and fractional sublimation. The choice of method depends on the scale of the purification, the required purity, and the available equipment.
Q2: What are the key physical property differences between this compound and hexamethylbenzene that can be exploited for separation?
The separation of these two compounds relies on the differences in their physical properties, primarily their melting points, boiling points, and solubility in various organic solvents. Hexamethylbenzene's higher melting point and symmetrical structure make it less soluble than this compound in certain solvents at lower temperatures.
Data Presentation: Physical Properties
| Property | This compound | Hexamethylbenzene | Rationale for Separation |
| Molar Mass | 148.25 g/mol [1] | 162.28 g/mol [2] | Affects elution in chromatography and sublimation rates. |
| Melting Point | 54.4 °C[1] | 165-166 °C[2] | The large difference is ideal for fractional recrystallization. |
| Boiling Point | 232 °C[1] | 268 °C[2] | The difference allows for separation by fractional sublimation. |
| Solubility | Soluble in organic solvents.[1] | Soluble in benzene (B151609) and ethanol (B145695); insoluble in water.[2] | Differences in solubility vs. temperature are key for recrystallization. |
Q3: How do I choose the best purification method for my specific needs?
The ideal method depends on factors such as the initial purity of your mixture, the total amount of material you need to purify, and the level of purity required for your subsequent experiments. The following workflow can help guide your decision.
Caption: Decision workflow for selecting a purification method.
Method 1: Fractional Recrystallization
Recrystallization is a purification technique that leverages the differences in solubility of compounds in a particular solvent at different temperatures.[3][4] For this mixture, hexamethylbenzene is significantly less soluble than this compound in solvents like ethanol at room temperature, allowing for its removal.
Experimental Protocol: Fractional Recrystallization from Ethanol
-
Dissolution: In a flask, dissolve the crude mixture of this compound and hexamethylbenzene in the minimum amount of hot 95% ethanol (near its boiling point).[5][6] For example, approximately 1 liter of hot 95% ethanol can be used for 600g of crude this compound.[6]
-
Hot Filtration (Optional): If there are any insoluble impurities, perform a hot gravity filtration to remove them.
-
First Cooling (Hexamethylbenzene Removal): Allow the solution to cool slowly to room temperature (e.g., ~25-30°C).[6] Hexamethylbenzene, being less soluble, will crystallize out first.
-
First Filtration: Collect the hexamethylbenzene crystals by vacuum filtration and wash them with a small amount of cold 95% ethanol.[7] The filtrate now contains the majority of the this compound.
-
Second Cooling (this compound Isolation): Concentrate the filtrate by evaporating some of the solvent. Then, cool the solution further in an ice-water bath (0°C) to induce the crystallization of this compound.
-
Second Filtration: Collect the purified this compound crystals by vacuum filtration.[7]
-
Drying: Dry the crystals on a porous plate or in a desiccator to remove residual solvent.
-
Purity Check: Determine the melting point of the purified product. Pure this compound should melt sharply around 53-54°C.
Troubleshooting Guide: Recrystallization
Caption: Troubleshooting workflow for common recrystallization issues.
Q4: My crystals are oily or impure after recrystallization. What happened?
This can occur if the solution cools too quickly, trapping impurities within the crystal lattice. Ensure slow cooling to room temperature before moving to an ice bath. Another possibility is using too little solvent, causing both compounds to precipitate simultaneously. A second recrystallization is often necessary to achieve high purity.
Method 2: Column Chromatography
Column chromatography separates compounds based on their differential adsorption to a stationary phase (like silica (B1680970) gel) while a mobile phase flows through.[8] this compound is slightly more polar than hexamethylbenzene, allowing for separation with an appropriate non-polar solvent system.
Experimental Protocol: Silica Gel Column Chromatography
-
Column Packing: Prepare a column with silica gel using a non-polar solvent like hexanes (this is known as wet loading).[9] Ensure the silica bed is compact and level.
-
Sample Loading: Dissolve the crude mixture in a minimal amount of the eluent (e.g., hexanes) or a slightly more polar solvent like dichloromethane. Carefully add the sample to the top of the silica gel as a narrow band.[9]
-
Elution: Begin eluting with a non-polar mobile phase, such as 100% hexanes. Hexamethylbenzene, being less polar, will travel down the column faster and elute first.
-
Fraction Collection: Collect small fractions of the eluent as it drips from the column.[8]
-
Monitoring: Monitor the fractions using Thin-Layer Chromatography (TLC) to identify which fractions contain your compounds. The compounds are colorless, so visualization under a UV lamp is necessary.[8]
-
Solvent Polarity: After hexamethylbenzene has eluted, you can switch to a slightly more polar eluent (e.g., 1-2% ethyl acetate (B1210297) in hexanes) to speed up the elution of this compound.
-
Solvent Removal: Combine the pure fractions of this compound and remove the solvent using a rotary evaporator to obtain the purified solid.
Troubleshooting Guide: Column Chromatography
Q5: this compound and hexamethylbenzene are eluting together. How can I improve the separation?
If the compounds are not separating well (co-eluting), the eluent is likely too polar.
-
Solution: Decrease the polarity of the mobile phase. Use 100% hexanes or a solvent mixture with an even lower dielectric constant (e.g., heptane). A longer column or a finer mesh silica gel can also improve resolution.
Q6: My compounds are not moving down the column. What should I do?
This indicates the eluent is not polar enough to move the compounds.
-
Solution: While unlikely with these non-polar compounds and a hexane (B92381) eluent, you can gradually increase the solvent polarity. Add a very small amount of a slightly more polar solvent, like toluene (B28343) or ethyl acetate (e.g., starting with 0.5%), to your hexanes.
Method 3: Fractional Sublimation
Sublimation is a phase transition where a substance goes directly from a solid to a gas, bypassing the liquid phase.[10] This technique is an excellent solvent-free method for purifying solids that have an appreciable vapor pressure below their melting point.[11][12] By carefully controlling the temperature and pressure, this compound can be sublimed away from the less volatile hexamethylbenzene.
Experimental Protocol: Fractional Sublimation
-
Apparatus Setup: Place the crude mixture in a sublimation apparatus. The apparatus typically consists of a vessel that can be heated under vacuum and a cold surface (a "cold finger") for the sublimed material to deposit on.
-
Vacuum Application: Seal the apparatus and apply a vacuum (typically <1 mmHg).
-
Heating: Gently and slowly heat the apparatus. This compound has a lower boiling point and will sublime at a lower temperature than hexamethylbenzene. Start heating at a temperature below the melting point of this compound (e.g., 40-50°C) and slowly increase.
-
Deposition: The gaseous this compound will solidify into pure crystals on the cold finger.
-
Monitoring: Monitor the process. You may need to adjust the temperature to find the optimal point where this compound sublimes efficiently while hexamethylbenzene remains a solid.
-
Collection: Once a sufficient amount of material has collected, turn off the heat and allow the apparatus to cool completely before releasing the vacuum. Carefully scrape the purified this compound crystals from the cold finger.
Troubleshooting Guide: Sublimation
Q7: The sublimation rate is extremely slow. How can I improve it?
A slow rate can be due to insufficient heating or a poor vacuum.
-
Solution: First, check your vacuum pump and all seals to ensure you are at a sufficiently low pressure. If the vacuum is good, you can incrementally increase the temperature. Be careful not to raise it too high, as this could cause the hexamethylbenzene to sublime as well.
Q8: Both compounds are subliming and depositing on the cold finger. What's wrong?
This indicates that the temperature is too high, causing both compounds to sublime.
-
Solution: Reduce the temperature to a point where the vapor pressure of hexamethylbenzene is negligible. Fractional sublimation requires precise temperature control to exploit the difference in the two compounds' volatility. Performing the sublimation in stages at increasing temperatures can also improve separation.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Hexamethylbenzene - Wikipedia [en.wikipedia.org]
- 3. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 4. mt.com [mt.com]
- 5. personal.tcu.edu [personal.tcu.edu]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. youtube.com [youtube.com]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. m.youtube.com [m.youtube.com]
- 10. uomus.edu.iq [uomus.edu.iq]
- 11. Sublimation: Isolating the Purest Chemical Compounds | Adesis, Inc. [adesisinc.com]
- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
Technical Support Center: Optimizing Pentamethylbenzene Synthesis
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the synthesis of pentamethylbenzene. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during this synthesis.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the synthesis of this compound, providing potential causes and recommended solutions in a question-and-answer format.
Issue 1: Low Yield of this compound
Question: My synthesis of this compound is resulting in a low yield. What are the common causes and how can I improve it?
Answer:
Low yields in the synthesis of this compound, typically achieved through Friedel-Crafts alkylation of durene or xylene, are a common problem. Several factors can contribute to this issue.
Potential Causes and Solutions:
-
Suboptimal Reaction Temperature: Temperature plays a critical role in the reaction rate and selectivity.[1]
-
Too low: The reaction may be too slow, leading to incomplete conversion.
-
Too high: Can promote side reactions, such as the formation of hexamethylbenzene (B147005) and other isomers, as well as decomposition.[2]
-
Solution: The optimal temperature is often substrate and catalyst dependent. For the methylation of xylene, a prolonged reaction time at a moderate temperature is suggested.[3] It is recommended to perform small-scale experiments to determine the optimal temperature for your specific conditions.
-
-
Inactive Catalyst: The Lewis acid catalyst, commonly anhydrous aluminum chloride (AlCl₃), is highly sensitive to moisture.
-
Insufficient Reaction Time: The methylation reaction may require a significant amount of time to reach completion.
-
Solution: For the methylation of xylene to this compound, a reaction time of up to 110 hours has been reported.[3] Monitor the reaction progress using techniques like GC-MS or TLC to determine the optimal reaction time.
-
-
Polyalkylation: The desired product, this compound, is more reactive than the starting material (durene or xylene) and can undergo further methylation to form hexamethylbenzene.[3][5]
-
Solution: Use a molar excess of the aromatic substrate (durene or xylene) relative to the methylating agent to favor the formation of the mono-alkylated product.[4]
-
-
Impure Starting Materials: Impurities in the starting materials or solvents can interfere with the catalyst and reduce the yield.
-
Solution: Use high-purity, anhydrous solvents and starting materials.
-
Issue 2: Formation of Significant Amounts of Hexamethylbenzene
Question: My reaction is producing a large amount of hexamethylbenzene as a byproduct. How can I minimize its formation?
Answer:
The formation of hexamethylbenzene is a common side reaction in the synthesis of this compound due to over-methylation.[3][5]
Strategies to Minimize Hexamethylbenzene Formation:
-
Control Stoichiometry: Use a molar excess of the starting aromatic compound (durene or xylene) compared to the methylating agent (e.g., methyl chloride). This increases the probability of the methylating agent reacting with the starting material rather than the product.[4]
-
Optimize Reaction Time: Shorter reaction times will generally favor the formation of this compound over hexamethylbenzene. Monitor the reaction progress closely and stop it once the desired product is maximized.
-
Lower Reaction Temperature: Higher temperatures can favor polyalkylation. Running the reaction at a lower temperature can increase the selectivity for this compound.
-
Catalyst Choice: While AlCl₃ is common, exploring other Lewis acids or solid acid catalysts like zeolites might offer better selectivity.
Issue 3: Difficulty in Purifying this compound
Question: I am having trouble separating this compound from the reaction mixture, especially from hexamethylbenzene. What are the recommended purification methods?
Answer:
Effective purification is crucial to obtain high-purity this compound. The primary impurity of concern is often hexamethylbenzene.
Purification Techniques:
-
Fractional Distillation: This can be used to separate components with different boiling points. However, the boiling points of this compound (232 °C) and hexamethylbenzene (265.2 °C) are relatively close, which may require an efficient fractional distillation column for good separation.[5][6]
-
Recrystallization: This is a highly effective method for purifying solid organic compounds.
-
Solvent Selection: A suitable solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Common solvents for the recrystallization of this compound include:
-
Procedure: Dissolve the crude product in a minimal amount of hot solvent, filter out any insoluble impurities, and then allow the solution to cool slowly to induce crystallization. The greater insolubility of hexamethylbenzene in certain solvents at low temperatures can be exploited for separation.
-
-
Column Chromatography: For small-scale purifications or to achieve very high purity, column chromatography on silica (B1680970) gel can be employed. The less polar nature of these hydrocarbons means that a non-polar eluent system, such as hexanes, would be a suitable starting point.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common laboratory method is the Friedel-Crafts alkylation of durene (1,2,4,5-tetramethylbenzene) or xylene using a methylating agent like methyl chloride in the presence of a Lewis acid catalyst such as anhydrous aluminum chloride.[3][5] Industrially, methylation with methanol (B129727) over zeolite catalysts is also employed.[8]
Q2: How can I monitor the progress of my reaction?
A2: The progress of the reaction can be monitored by taking small aliquots from the reaction mixture at different time points and analyzing them using Gas Chromatography-Mass Spectrometry (GC-MS) or Thin-Layer Chromatography (TLC).[9] GC-MS will allow you to quantify the relative amounts of starting material, desired product, and major byproducts.
Q3: What are the key safety precautions to take during the synthesis of this compound?
A3: Friedel-Crafts reactions involve hazardous materials. Key safety precautions include:
-
Working in a well-ventilated fume hood.
-
Using anhydrous reagents and solvents, as the Lewis acid catalyst (e.g., AlCl₃) reacts violently with water.
-
Wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Being aware that the reaction can be exothermic and may require cooling to control the temperature.[4]
Q4: Can I use other methylating agents besides methyl chloride?
A4: Yes, other methylating agents can be used. For example, dimethyl sulfate (B86663) or methyl iodide can also be employed in Friedel-Crafts alkylations. In industrial processes, methanol is often used as a methylating agent in conjunction with solid acid catalysts.[8]
Data Presentation
Table 1: Effect of Reaction Temperature on Friedel-Crafts Methylation of Toluene (Illustrative)
| Temperature (°C) | Ortho-xylene (%) | Meta-xylene (%) | Para-xylene (%) |
| 0 | 54 | 17 | 29 |
| 25 | 3 | 69 | 28 |
| 80 | 1 | 89 | 10 |
Data adapted from a study on the methylation of toluene, illustrating the significant impact of temperature on isomer distribution in Friedel-Crafts alkylation.[1] This highlights the importance of temperature control in directing the outcome of the reaction.
Experimental Protocols
Detailed Methodology for Friedel-Crafts Synthesis of this compound from Durene
This protocol is a general guideline and may require optimization for specific laboratory conditions.
Materials:
-
Durene (1,2,4,5-tetramethylbenzene)
-
Anhydrous aluminum chloride (AlCl₃)
-
Methyl chloride (or another suitable methylating agent)
-
Anhydrous solvent (e.g., carbon disulfide or excess durene)
-
Ice-water bath
-
Hydrochloric acid (HCl), dilute
-
Sodium bicarbonate solution, saturated
-
Anhydrous magnesium sulfate (MgSO₄)
-
Solvent for recrystallization (e.g., 95% ethanol)
Procedure:
-
Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel (or gas inlet tube for methyl chloride), and a reflux condenser connected to a gas trap.
-
Charging the Flask: Under an inert atmosphere (e.g., nitrogen), charge the flask with durene and the anhydrous solvent.
-
Catalyst Addition: Cool the flask in an ice-water bath and slowly add anhydrous aluminum chloride in portions with vigorous stirring.
-
Addition of Methylating Agent: Slowly add the methylating agent (e.g., bubble methyl chloride gas through the mixture) while maintaining the low temperature.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at the desired temperature for the optimized reaction time. Monitor the reaction progress by GC-MS or TLC.
-
Work-up:
-
Quench the reaction by carefully pouring the mixture over crushed ice and dilute HCl.
-
Separate the organic layer using a separatory funnel.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification:
-
Remove the solvent by rotary evaporation.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., 95% ethanol) or by fractional distillation under reduced pressure.
-
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in this compound synthesis.
References
- 1. Why Friedel Craft Methylation of Toluene is Abnormal? (The concept of kinetically and thermodynamically control product) | Science Mania [sciencemaniachem.com]
- 2. rsc.org [rsc.org]
- 3. rsc.org [rsc.org]
- 4. This compound(700-12-9) 1H NMR [m.chemicalbook.com]
- 5. rsc.org [rsc.org]
- 6. Hexamethylbenzene - Wikipedia [en.wikipedia.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Friedel-Crafts Methylation of Xylene
This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals engaged in the Friedel-Crafts methylation of xylene.
Frequently Asked Questions (FAQs)
Q1: What are the primary side products observed during the Friedel-Crafts methylation of xylene?
The primary side products in the Friedel-Crafts methylation of xylene arise from two main competing reactions: polyalkylation and isomerization.
-
Polyalkylation: Since the initial product of methylation (a trimethylbenzene) is more nucleophilic than the starting xylene, it can readily undergo further methylation. This leads to the formation of tetramethylbenzenes, pentamethylbenzene, and even hexamethylbenzene. The extent of polyalkylation is a significant issue in Friedel-Crafts alkylations.[1]
-
Isomerization: Under the acidic conditions of the Friedel-Crafts reaction, the methyl groups on the aromatic ring can migrate. This means that starting with a single isomer of xylene (ortho, meta, or para) will likely result in a mixture of all three isomers in the product, as well as a mixture of the corresponding trimethylbenzene isomers.[2][3] For example, o-xylene (B151617) can isomerize to the more thermodynamically stable m-xylene (B151644) and p-xylene (B151628) in the presence of a Lewis acid catalyst.[3]
Q2: How does the choice of xylene isomer (ortho, meta, para) affect the product distribution?
The starting xylene isomer influences the initial product distribution, although isomerization under reaction conditions tends to lead to a mixture of products.
-
o-Xylene: Methylation is directed to the 3- and 4-positions. However, o-xylene is prone to isomerization to m- and p-xylene, leading to a complex mixture of trimethylbenzenes.[3]
-
m-Xylene: This is the most stable xylene isomer. Methylation occurs at the 2-, 4-, and 5-positions. Due to its stability, it is less likely to isomerize compared to o-xylene.
-
p-Xylene: Methylation can only occur at the 2-position (and its equivalent positions). Due to the para-directing nature of the methyl groups, p-xylene shows a lower reaction rate compared to o- and m-xylene.[3]
Q3: Can carbocation rearrangement be a problem in Friedel-Crafts methylation?
While carbocation rearrangement is a significant issue with longer-chain alkylating agents (e.g., using 1-bromopropane (B46711) to alkylate p-xylene results in a rearranged isopropyl product), it is not a concern with methylation.[4][5] The methyl carbocation (or the incipient carbocation in the methyl halide-Lewis acid complex) is a primary carbocation and the simplest possible, so there is no more stable carbocation for it to rearrange to.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield of desired trimethylbenzene | - Incomplete reaction. - Loss of product during workup. | - Increase reaction time or temperature. - Ensure anhydrous conditions as water deactivates the catalyst. - Optimize the workup procedure to minimize product loss. |
| Excessive polyalkylation products | - High ratio of methylating agent to xylene. - Product is more reactive than the starting material. | - Use a large excess of xylene relative to the methylating agent. - Keep the reaction temperature low to favor mono-methylation. - Consider Friedel-Crafts acylation followed by reduction to avoid polyalkylation. |
| Formation of a complex mixture of isomers | - Isomerization of the starting xylene. - Isomerization of the trimethylbenzene products. | - Use a milder Lewis acid catalyst. - Lower the reaction temperature to minimize isomerization. Isomerization is often favored at higher temperatures. - Be aware that achieving a single isomer product can be challenging. |
| Reaction fails to initiate | - Deactivated catalyst. - Impure reagents. | - Use freshly opened or purified Lewis acid catalyst (e.g., AlCl₃). Ensure it is anhydrous. - Use dry and pure xylene and methylating agent. Water and other protic impurities will quench the catalyst. |
Experimental Protocol: Friedel-Crafts Methylation of m-Xylene
This protocol is a representative example for the methylation of m-xylene using methyl chloride and aluminum chloride.
Materials:
-
m-Xylene (anhydrous)
-
Methyl chloride (or a suitable methylating agent like methyl iodide)
-
Aluminum chloride (anhydrous)
-
Anhydrous solvent (e.g., carbon disulfide or nitrobenzene)
-
Ice bath
-
Standard glassware for reflux under anhydrous conditions
-
Quenching solution (e.g., ice-cold dilute HCl)
-
Drying agent (e.g., anhydrous magnesium sulfate)
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a gas inlet tube, and a dropping funnel. Protect the apparatus from atmospheric moisture with drying tubes.
-
In the flask, add anhydrous aluminum chloride to the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the mixture in an ice bath.
-
Slowly add m-xylene to the cooled mixture with stirring.
-
Bubble methyl chloride gas through the stirred solution at a controlled rate, or add the liquid methylating agent dropwise from the dropping funnel.
-
Maintain the reaction temperature at 0-5°C for the duration of the addition.
-
After the addition is complete, allow the reaction to stir at room temperature for a specified time (e.g., 1-3 hours) to ensure completion.
-
Quench the reaction by slowly and carefully pouring the reaction mixture over crushed ice and dilute hydrochloric acid.
-
Separate the organic layer, and wash it with water, then with a dilute sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and remove the solvent under reduced pressure.
-
Analyze the product mixture using Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the different isomers of trimethylbenzene and any unreacted xylene or polyalkylated products.
Visualizations
Caption: Experimental workflow for the Friedel-Crafts methylation of m-xylene.
References
Technical Support Center: Selective Synthesis of Pentamethylbenzene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the selective synthesis of pentamethylbenzene.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Friedel-Crafts methylation of durene is producing a significant amount of hexamethylbenzene (B147005). How can I improve the selectivity for this compound?
A1: Over-methylation is a common challenge in the synthesis of this compound.[1] To enhance selectivity, consider the following strategies:
-
Control Stoichiometry: Carefully control the stoichiometry of the methylating agent (e.g., methyl chloride). Using a molar excess of durene relative to the methylating agent can favor the formation of this compound.
-
Reaction Time and Temperature: Shorter reaction times and lower temperatures can help to minimize over-methylation. Monitor the reaction progress closely using techniques like GC-MS to stop the reaction once the optimal conversion to this compound is achieved.
-
Catalyst Choice: The choice of Lewis acid catalyst can influence selectivity. While strong Lewis acids like aluminum chloride are commonly used, exploring milder catalysts might offer better control.[2]
Q2: I am observing the formation of other tetramethylbenzene isomers along with durene, which complicates the subsequent methylation step. How can I address this?
A2: The formation of isomers such as isodurene (1,2,3,5-tetramethylbenzene) and prehnitene (1,2,3,4-tetramethylbenzene) can occur during the initial methylation steps.[3]
-
Starting Material Purity: Ensure the purity of your starting materials, such as p-xylene (B151628) or pseudocumene, to minimize the formation of undesired isomers from the outset.[3]
-
Isomer Separation: If isomer formation is unavoidable, you may need to purify the durene intermediate before proceeding with the final methylation. Durene's high melting point (79.2 °C) can be exploited for purification by selective crystallization.[3]
Q3: My final product is an oily mixture, and I'm having difficulty isolating pure, crystalline this compound. What purification methods are most effective?
A3: The purification of this compound from byproducts like hexamethylbenzene and unreacted starting materials can be challenging.[4]
-
Recrystallization: Recrystallization from ethanol (B145695) or a mixture of ethanol and benzene (B151609) is a common method for purifying this compound.[4] However, the melting point may not be sharp if significant amounts of hexamethylbenzene are present, as it is often the main impurity.[4]
-
Fractional Distillation: Fractional distillation under reduced pressure can be effective in separating this compound from hexamethylbenzene.[4]
-
Column Chromatography: For high purity, silica (B1680970) gel column chromatography is a reliable method. A non-polar eluent system, such as hexanes, can be used to separate this compound from more polar impurities.[5]
Q4: Are there any known side reactions I should be aware of during the synthesis?
A4: Besides over-methylation, other side reactions can occur:
-
Rearrangement Reactions: Friedel-Crafts alkylations are susceptible to carbocation rearrangements, which can lead to a mixture of products.[6] Using milder reaction conditions can sometimes minimize these rearrangements.
-
Disproportionation: Polymethylated benzenes can undergo disproportionation reactions in the presence of a strong Lewis acid, leading to the formation of both lower and higher methylated benzenes.
-
Side-Chain Reactions: Although less common under Friedel-Crafts conditions, side-chain reactions on the methyl groups can occur, especially at higher temperatures.[7]
Quantitative Data Summary
| Parameter | Condition 1 | Condition 2 | Outcome | Reference |
| Starting Material | Durene | p-Xylene | - | [1][3] |
| Methylating Agent | Methyl Chloride | Methanol | - | [4][8] |
| Catalyst | AlCl₃ | HZSM-5 | - | [4][8] |
| Temperature | 190-200 °C | 320 °C | Higher temperatures can lead to over-methylation. | [4][8] |
| Yield (this compound) | Not specified | Not specified | Yields can be variable depending on conditions. | [1][4] |
| Major Byproduct | Hexamethylbenzene | Isomers of tetramethylbenzene | Byproduct formation is a key challenge. | [1][4] |
Experimental Protocols
Key Experiment: Friedel-Crafts Methylation of Durene to Synthesize this compound
This protocol is a generalized procedure based on established methods for Friedel-Crafts alkylation.[2][4]
Materials:
-
Durene (1,2,4,5-tetramethylbenzene)
-
Anhydrous aluminum chloride (AlCl₃)
-
Methyl chloride (CH₃Cl) or another suitable methylating agent
-
Anhydrous solvent (e.g., carbon disulfide or a hydrocarbon solvent)
-
Ice
-
Hydrochloric acid (HCl), dilute
-
Sodium bicarbonate (NaHCO₃) solution, saturated
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethanol or benzene for recrystallization
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a gas inlet tube, place anhydrous aluminum chloride and the anhydrous solvent. Cool the flask in an ice bath.
-
Addition of Durene: Dissolve durene in the anhydrous solvent and add it slowly to the stirred suspension of aluminum chloride.
-
Methylation: Introduce a slow stream of dry methyl chloride gas into the reaction mixture. Control the flow rate to maintain a steady reaction. The reaction is exothermic, so maintain the temperature with the ice bath.
-
Reaction Monitoring: Monitor the progress of the reaction by taking small aliquots and analyzing them by GC-MS to determine the ratio of this compound to durene and hexamethylbenzene.
-
Quenching: Once the desired conversion is achieved, stop the flow of methyl chloride and slowly and carefully pour the reaction mixture onto crushed ice. This will decompose the aluminum chloride complex.
-
Work-up: Add dilute hydrochloric acid to dissolve any remaining aluminum salts. Separate the organic layer. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and finally with water.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter to remove the drying agent and remove the solvent by rotary evaporation.
-
Purification: Purify the crude product by recrystallization from ethanol or by fractional distillation under reduced pressure.[4] For higher purity, silica gel column chromatography can be employed.[5]
Visualizations
Caption: Troubleshooting workflow for this compound synthesis.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 3. Durene - Wikipedia [en.wikipedia.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. mt.com [mt.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Synthesis of durene by methylation of 1,2,4-trimethylbenzene with syngas over bifunctional CuZnZrOx–HZSM-5 catalysts - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Improving Regioselectivity in Reactions with Pentamethylbenzene
Welcome to the technical support center for researchers, scientists, and drug development professionals working with pentamethylbenzene. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific challenges in achieving high regioselectivity in your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is achieving high regioselectivity in reactions with this compound challenging, given there is only one available hydrogen on the aromatic ring?
A1: While this compound has only one unsubstituted carbon on the aromatic ring, making it a seemingly straightforward substrate for electrophilic aromatic substitution, challenges to regioselectivity arise from two main factors:
-
Ipso Substitution: The methyl groups themselves can be sites of electrophilic attack, leading to the substitution of a methyl group instead of the hydrogen atom. This is a common side reaction in highly alkylated aromatic compounds.
-
Benzylic Functionalization: The methyl groups offer alternative reaction sites. Reactions can occur at the benzylic positions (the carbon of the methyl group attached to the ring), leading to a different class of products and reducing the yield of the desired aromatic substitution product.
Q2: What is ipso substitution and when should I be concerned about it?
A2: Ipso substitution is an electrophilic aromatic substitution reaction where the incoming electrophile displaces a substituent already present on the aromatic ring, in this case, a methyl group.[1][2] You should be particularly concerned about ipso substitution in reactions such as nitration, where the electrophile is highly reactive. The stability of the resulting carbocation intermediate plays a crucial role in determining the extent of ipso attack.
Q3: Can I functionalize the methyl groups of this compound instead of the ring?
A3: Yes, selective functionalization of the benzylic positions is a common strategy. This is typically achieved through free-radical reactions. For instance, benzylic bromination can be accomplished using N-bromosuccinimide (NBS) with a radical initiator.[3][4] This approach allows for the introduction of functional groups onto the methyl substituents, opening up different synthetic pathways.
Troubleshooting Guides
Issue 1: Poor yield of the desired 1-substituted-2,3,4,5,6-pentamethylbenzene product in electrophilic aromatic substitution.
Problem: My reaction is giving a low yield of the expected product, with significant formation of byproducts.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Competing Ipso Substitution | 1. Modify Reaction Conditions: For reactions like nitration, where ipso substitution is prevalent, consider milder nitrating agents or reaction conditions. For example, using a mixture of a nitrate (B79036) salt and chlorotrimethylsilane (B32843) can sometimes offer higher selectivity.[5] 2. Analyze Byproducts: Use techniques like GC-MS to identify byproducts. The presence of compounds with fewer than five methyl groups on the aromatic ring is a strong indicator of ipso substitution.[6][7] |
| Benzylic Functionalization | 1. Control Reaction Type: Ensure your reaction conditions favor electrophilic aromatic substitution over radical reactions. For example, in halogenation, using Br₂ with a Lewis acid catalyst will favor ring substitution, while NBS with light or a radical initiator will favor benzylic bromination.[3] 2. Protect Benzylic Positions: While less common for this compound itself, in more complex derivatives, temporary oxidation of benzylic positions to carbonyls could prevent unwanted side reactions. |
| Steric Hindrance | 1. Optimize Catalyst: In Friedel-Crafts acylation, the choice and amount of Lewis acid catalyst can influence the reaction rate and selectivity. Ensure anhydrous conditions as moisture can deactivate the catalyst.[8][9] 2. Consider Acylating Agent Size: While there's only one position for substitution, a very bulky acylating agent might experience significant steric hindrance, leading to lower yields. |
Issue 2: Difficulty in achieving selective functionalization at a specific methyl group (benzylic position).
Problem: I am trying to functionalize one of the methyl groups, but I am getting a mixture of products or no reaction.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Non-selective Radical Reaction | 1. Use of a Directing Group: For highly selective benzylic functionalization, consider introducing a directing group onto the this compound ring first. For example, a formyl or acyl group can direct subsequent reactions. 2. Controlled Lithiation: ortho-Lithiation can be a powerful tool for regioselective functionalization. If a suitable directing group is present on the this compound ring, treatment with an organolithium reagent can lead to deprotonation at a specific adjacent methyl group.[10][11] |
| Incorrect Reagents for Benzylic Functionalization | 1. Benzylic Bromination: Use N-bromosuccinimide (NBS) with a radical initiator (e.g., AIBN) or light in a non-polar solvent like carbon tetrachloride.[12] 2. Benzylic Oxidation: For oxidation to a carboxylic acid, strong oxidizing agents like KMnO₄ or Na₂Cr₂O₇ can be used. For selective oxidation to an aldehyde, milder conditions are required. |
Experimental Protocols
Protocol 1: Friedel-Crafts Acylation of this compound to form 2',3',4',5',6'-Pentamethylacetophenone
This protocol is a general guideline for the acylation of an electron-rich aromatic compound.[8][13][14]
Materials:
-
This compound
-
Acetyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Hydrochloric acid (HCl), concentrated
-
Ice
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube, suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add acetyl chloride (1.05 equivalents) dissolved in anhydrous DCM to the stirred suspension via the dropping funnel.
-
After the addition is complete, add a solution of this compound (1.0 equivalent) in anhydrous DCM dropwise.
-
After the addition of this compound, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours, or until TLC analysis indicates the consumption of the starting material.
-
Carefully pour the reaction mixture onto a mixture of crushed ice and concentrated HCl.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers and wash with water, followed by saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield 2',3',4',5',6'-pentamethylacetophenone.
Protocol 2: Vilsmeier-Haack Formylation of this compound
This protocol describes a general procedure for the formylation of an electron-rich arene.[15][16][17][18][19]
Materials:
-
This compound
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Sodium acetate (B1210297)
-
Diethyl ether (Et₂O)
-
Water
Procedure:
-
In a flame-dried, two-necked round-bottom flask under an inert atmosphere, cool anhydrous DMF to 0 °C.
-
Slowly add phosphorus oxychloride (1.2 equivalents) to the DMF with stirring. Allow the mixture to stir at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
Add a solution of this compound (1.0 equivalent) in a minimal amount of anhydrous DMF to the Vilsmeier reagent at 0 °C.
-
Allow the reaction to warm to room temperature and stir for several hours (monitor by TLC). The reaction may require gentle heating (e.g., 40-60 °C) to proceed to completion.
-
After the reaction is complete, cool the mixture to 0 °C and slowly add a saturated aqueous solution of sodium acetate to hydrolyze the intermediate.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting aldehyde by column chromatography or recrystallization.
Visualizations
Caption: Pathways in electrophilic substitution of this compound.
Caption: A workflow for troubleshooting poor regioselectivity.
References
- 1. Ipso nitration in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 10.3 Allylic and Benzylic Bromination with NBS - Chad's Prep® [chadsprep.com]
- 4. Benzylic Bromination - Chemistry Steps [chemistrysteps.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. hpst.cz [hpst.cz]
- 7. gcms.cz [gcms.cz]
- 8. websites.umich.edu [websites.umich.edu]
- 9. DSpace [open.bu.edu]
- 10. In situ ortho-lithiation/functionalization of pentafluorosulfanyl arenes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. uwindsor.ca [uwindsor.ca]
- 12. sciforum.net [sciforum.net]
- 13. 2',3',4',5',6'-PENTAMETHYLACETOPHENONE | 2040-01-9 [chemicalbook.com]
- 14. 2',3',4',5',6'-PENTAMETHYLACETOPHENONE Three Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 15. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 16. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 17. jk-sci.com [jk-sci.com]
- 18. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 19. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
Troubleshooting low yields in pentamethylbenzene functionalization.
Welcome to the technical support center for the functionalization of pentamethylbenzene. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and optimizing reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: My this compound functionalization reaction is resulting in a low yield. What are the general factors I should investigate?
Low yields in this compound functionalization can stem from several factors. Due to its electron-rich nature, this compound is highly reactive towards electrophilic substitution, which can lead to challenges in controlling the reaction.[1] Key areas to investigate include:
-
Reagent Purity: Ensure the this compound and all other reagents are of high purity. Impurities can interfere with the reaction and lead to the formation of byproducts.
-
Reaction Conditions: Temperature, reaction time, and solvent can significantly impact the yield and selectivity. Optimization of these parameters is often crucial.
-
Catalyst Activity: For catalyzed reactions, ensure the catalyst is active and used in the appropriate amount. For instance, in Friedel-Crafts reactions, the Lewis acid catalyst is sensitive to moisture.[2]
-
Side Reactions: The high reactivity of this compound can lead to polysubstitution or substitution at undesired positions.
-
Work-up and Purification: Inefficient extraction or purification methods can lead to loss of product.
Q2: I am observing the formation of multiple products in my nitration of this compound. How can I improve the selectivity for the desired mononitro product?
The nitration of this compound can sometimes lead to the formation of dinitro derivatives or other side products due to the activating effect of the five methyl groups.[3][4] To improve selectivity for mononitration, consider the following:
-
Reaction Temperature: Lowering the reaction temperature can help to control the reactivity and reduce the rate of subsequent nitration reactions.
-
Nitrating Agent: Use a milder nitrating agent or control the stoichiometry of the nitrating agent carefully.
-
Reaction Time: Shorter reaction times may favor the formation of the mononitro product. Monitor the reaction progress using techniques like TLC or GC to stop the reaction at the optimal time.
Q3: My Friedel-Crafts acylation of this compound is giving a poor yield. What are the common pitfalls?
Low yields in Friedel-Crafts acylation of this compound can be attributed to several factors:
-
Catalyst Deactivation: Lewis acid catalysts like AlCl₃ are extremely sensitive to moisture. Ensure all glassware is oven-dried and reagents and solvents are anhydrous.[2]
-
Insufficient Catalyst: Friedel-Crafts acylation often requires a stoichiometric amount of the Lewis acid catalyst because it complexes with the ketone product.[5] Using a catalytic amount may result in low conversion.
-
Substrate Reactivity: While this compound is activated, highly activating groups can sometimes lead to side reactions or complex formation with the catalyst.
-
Reagent Quality: Ensure the acylating agent (e.g., acyl chloride or anhydride) is pure.
Q4: I am struggling with a metalation-based cross-coupling reaction with a this compound derivative. What should I troubleshoot?
Low yields in cross-coupling reactions involving this compound derivatives can be complex to diagnose.[6] Here are some key areas to focus on:
-
Ligand Choice: The choice of ligand for the metal catalyst (e.g., Palladium) is critical and can significantly influence the reaction outcome.[7]
-
Base: The type and strength of the base used can affect the reaction rate and yield.
-
Solvent: The polarity and coordinating ability of the solvent can impact the solubility of reagents and the stability of catalytic intermediates.
-
Reaction Temperature: The optimal temperature can vary significantly depending on the specific coupling partners and catalyst system.
-
Oxygen Sensitivity: Many cross-coupling reactions are sensitive to oxygen. Ensure the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen).
Troubleshooting Guides
Guide 1: Low Yield in Halogenation (e.g., Bromination)
| Symptom | Potential Cause | Suggested Solution |
| Low conversion of starting material | Inactive halogenating agent. | Use a fresh bottle of the halogenating agent (e.g., NBS, Br₂). |
| Insufficient activation (for catalyzed reactions). | Ensure the catalyst (e.g., FeBr₃) is active and present in the correct amount. | |
| Formation of multiple products | Over-halogenation (polysubstitution). | Use a stoichiometric amount of the halogenating agent. Control reaction time and temperature. |
| Isomer formation. | The directing effect of the methyl groups favors substitution at the unsubstituted position. If other isomers are forming, re-evaluate the reaction conditions. | |
| Product decomposition | Harsh reaction conditions. | Consider using a milder halogenating agent or lowering the reaction temperature. |
Guide 2: Low Yield in Nitration
| Symptom | Potential Cause | Suggested Solution |
| Formation of dinitro compounds | Reaction is too vigorous. | Lower the reaction temperature (e.g., use an ice bath). Add the nitrating agent slowly. |
| Excess nitrating agent. | Use a controlled amount of the nitrating agent. | |
| Oxidation of methyl groups | Strong oxidizing conditions. | Use a nitrating agent that is less prone to causing oxidation. Acetic anhydride (B1165640) with nitric acid can be a milder alternative to sulfuric/nitric acid mixtures. |
| Low recovery after work-up | Product is soluble in the aqueous phase. | Ensure proper extraction with a suitable organic solvent. |
Experimental Protocols
Protocol 1: Mononitration of this compound
This protocol is a general guideline and may require optimization.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve this compound (1.0 eq.) in a suitable solvent (e.g., glacial acetic acid) and cool the mixture to 0-5 °C in an ice bath.
-
Preparation of Nitrating Mixture: In a separate flask, prepare a mixture of concentrated nitric acid (1.05 eq.) and concentrated sulfuric acid (catalytic amount) and cool it in an ice bath.
-
Addition: Add the cold nitrating mixture dropwise to the stirred solution of this compound over a period of 30-60 minutes, ensuring the temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, stir the reaction mixture at 0-5 °C for 1-2 hours. Monitor the reaction progress by TLC.
-
Work-up: Pour the reaction mixture slowly into a beaker of crushed ice and water. The product should precipitate as a solid.
-
Isolation and Purification: Collect the solid product by vacuum filtration and wash it with cold water until the washings are neutral. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).
Protocol 2: Friedel-Crafts Acylation of this compound
This protocol is a general guideline and may require optimization.
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen), add anhydrous aluminum chloride (1.1 eq.) and a dry solvent (e.g., dichloromethane).
-
Formation of Acylium Ion: In the dropping funnel, dissolve the acyl chloride (1.0 eq.) in the dry solvent. Add this solution dropwise to the stirred suspension of aluminum chloride at 0 °C.
-
Addition of Substrate: After the formation of the acylium ion complex, add a solution of this compound (1.0 eq.) in the dry solvent dropwise at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The reaction can be gently heated to reflux if necessary. Monitor the reaction progress by TLC.
-
Work-up: Cool the reaction mixture in an ice bath and quench it by slowly adding cold water, followed by dilute hydrochloric acid.
-
Extraction and Purification: Separate the organic layer, and extract the aqueous layer with the solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel.
Visualizations
Caption: A logical workflow for troubleshooting low yields.
Caption: Key steps in the Friedel-Crafts acylation of this compound.
References
Proper storage and handling to prevent pentamethylbenzene degradation.
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on the proper storage, handling, and use of pentamethylbenzene to prevent its degradation and ensure experimental success.
Frequently Asked Questions (FAQs)
Q1: What is the proper way to store this compound?
A1: this compound is a flammable solid and should be stored in a tightly closed container in a cool, dry, and well-ventilated area away from sources of ignition such as heat, sparks, and open flames. It is incompatible with strong oxidizing agents, and contact should be avoided.
Q2: What are the visual signs of this compound degradation?
A2: Pure this compound is a colorless to pale yellow or white crystalline solid.[1][2] A noticeable change in color, such as significant darkening or the appearance of discoloration, may indicate the presence of impurities or degradation products. The formation of colored byproducts can sometimes occur during its synthesis, particularly in Friedel-Crafts reactions.
Q3: How can I purify this compound if I suspect it is impure?
A3: Recrystallization is an effective method for purifying solid organic compounds like this compound.[3][4][5][6][7] A common procedure involves dissolving the crude this compound in a minimal amount of a suitable hot solvent, such as 95% ethanol (B145695) or a mixture of ethanol and benzene (B151609), followed by slow cooling to allow for the formation of pure crystals.[1] The purified crystals can then be collected by filtration.
Q4: What are the primary uses of this compound in a research setting?
A4: this compound is frequently used in organic synthesis as a carbocation scavenger.[8][9][10] Due to its electron-rich nature, it readily reacts with and "traps" carbocations, preventing them from participating in undesired side reactions.[8] This is particularly useful in reactions involving strong acids or Lewis acids where carbocation intermediates are common.
Troubleshooting Guides
Issue 1: Unexpected Side Products in a Reaction Where this compound is Used as a Carbocation Scavenger
-
Possible Cause: Incomplete scavenging of carbocations.
-
Troubleshooting Steps:
-
Increase the Stoichiometry of this compound: Ensure that a sufficient excess of this compound is used to effectively trap all generated carbocations.
-
Optimize Reaction Temperature: Lowering the reaction temperature can sometimes reduce the rate of side reactions.
-
Slow Addition of Reagents: Adding the carbocation-generating reagent slowly to the reaction mixture containing this compound can help ensure that the scavenger is readily available to trap the reactive intermediates as they form.
-
Issue 2: Low Yield in a Reaction Involving this compound
-
Possible Cause 1: Impurities in the this compound.
-
Troubleshooting Steps:
-
Purify the this compound: As mentioned in the FAQs, recrystallization is a recommended purification method.[1][4][5][6][7]
-
Check for Solvent Residues: Impurities from the synthesis of this compound, such as residual solvents (e.g., toluene, hexanes), can interfere with subsequent reactions.[11] Ensure the material is thoroughly dried.
-
-
Possible Cause 2: Degradation of this compound.
-
Troubleshooting Steps:
-
Visual Inspection: Check for any discoloration of the solid.
-
Analytical Confirmation: Use analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) to assess the purity of the this compound.[12][13][14]
-
Use a Fresh Batch: If degradation is suspected, it is best to use a fresh, unopened container of this compound.
-
Issue 3: Difficulty in Removing this compound and its Byproducts After a Reaction
-
Possible Cause: Similar polarity of this compound and the desired product.
-
Troubleshooting Steps:
-
Column Chromatography: this compound and its common byproduct, benzylthis compound, are generally non-polar and can often be separated from more polar products using silica (B1680970) gel column chromatography.[10]
-
Solvent Extraction: If there is a significant difference in solubility between your product and this compound/byproducts in a particular solvent system, liquid-liquid extraction can be an effective separation technique.
-
Data on this compound Stability and Properties
| Property | Value | Reference |
| Appearance | Colorless to pale yellow/white crystalline solid | [1][2] |
| Melting Point | 49-51 °C (lit.) | |
| Boiling Point | 231 °C (lit.) | |
| Storage Temperature | Room Temperature | |
| Incompatibilities | Strong oxidizing agents |
While specific quantitative data on the degradation kinetics of this compound under various conditions is not extensively available in the provided search results, the general principles of aromatic hydrocarbon stability apply. Polymethylbenzenes, like this compound, are relatively stable; however, they can be susceptible to oxidation, especially at elevated temperatures and in the presence of strong oxidizing agents.[15] Photodegradation in organic solvents under UV light is a potential degradation pathway for many aromatic compounds.[16][17][18][19]
Experimental Protocols
Protocol 1: Purification of this compound by Recrystallization
This protocol is adapted from a procedure for purifying durene, a related tetramethylbenzene, and can be applied to this compound.[1]
-
Dissolution: In a beaker, heat 1 liter of 95% ethyl alcohol to approximately 70°C. Separately, gently heat 600 grams of crude this compound to around 100°C until it melts.
-
Crystallization: Slowly pour the molten this compound into the warm ethanol with stirring.
-
Cooling: Allow the mixture to stand overnight at approximately 30°C to allow for the formation of crystals.
-
Isolation: Collect the crystals by suction filtration.
-
Drying: Dry the purified crystals at room temperature on a porous plate.
Note: The solubility of this compound can also be utilized in a mixture of equal volumes of alcohol and benzene for recrystallization.[1]
Protocol 2: Analysis of this compound Purity by GC-MS
This is a general guideline for analyzing the purity of an organic solid.
-
Sample Preparation: Prepare a dilute solution of the this compound sample in a suitable volatile solvent (e.g., hexane (B92381) or dichloromethane).
-
Instrument Setup: Use a gas chromatograph equipped with a mass spectrometer detector. Select a suitable capillary column for separating aromatic hydrocarbons.
-
Injection and Separation: Inject a small volume of the prepared sample into the GC. The components of the sample will be separated based on their boiling points and interactions with the column's stationary phase.
-
Detection and Analysis: As the separated components elute from the column, they will be detected by the mass spectrometer, which will provide a mass spectrum for each component. The retention time and mass spectrum of the main peak can be compared to a known standard of pure this compound to confirm its identity and assess its purity. Impurities will appear as separate peaks with different retention times and mass spectra.[12][13][14]
Visualizations
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. This compound | C11H16 | CID 12784 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. people.chem.umass.edu [people.chem.umass.edu]
- 4. mt.com [mt.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 7. scs.illinois.edu [scs.illinois.edu]
- 8. This compound - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. ペンタメチルベンゼン 98% | Sigma-Aldrich [sigmaaldrich.com]
- 15. pjoes.com [pjoes.com]
- 16. UV photostability of metal phthalocyanines in organic solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Solubility Challenges with Pentamethylbenzene
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered when working with pentamethylbenzene in polar solvents.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it poorly soluble in polar solvents?
This compound is a nonpolar aromatic hydrocarbon.[1] Its molecular structure consists of a benzene (B151609) ring substituted with five methyl groups, resulting in a symmetrical and nonpolar molecule. Polar solvents, such as water, have a significant dipole moment and form strong intermolecular hydrogen bonds. According to the principle of "like dissolves like," nonpolar molecules like this compound do not interact favorably with polar solvent molecules, leading to poor solubility.[1]
Q2: What is the approximate water solubility of this compound?
The aqueous solubility of this compound is reported to be 15.52 mg/L (temperature not stated).[2] This low solubility highlights the challenges of using it in aqueous experimental systems.
Q3: What are the common strategies to improve the solubility of this compound in polar solvents?
Common strategies to enhance the solubility of nonpolar compounds like this compound include:
-
Co-solvency: Introducing a water-miscible organic solvent (a co-solvent) to the aqueous medium to increase the overall lipophilicity of the solvent system.
-
Use of Surfactants: Employing surfactants that form micelles in which the nonpolar compound can be encapsulated.
-
Cyclodextrin Complexation: Using cyclodextrins, which have a hydrophobic inner cavity and a hydrophilic exterior, to form inclusion complexes with this compound.
Q4: Can I use this compound directly in cell-based assays?
Due to its low aqueous solubility, directly adding solid this compound to aqueous cell culture media will likely result in poor bioavailability and inaccurate results. It is crucial to first prepare a stock solution in a suitable organic solvent and then dilute it into the aqueous medium, often with the aid of the techniques mentioned above to maintain solubility.
Troubleshooting Guide
Issue: Precipitate formation when diluting a this compound stock solution into an aqueous buffer.
This is a common issue arising from the low aqueous solubility of this compound.
Troubleshooting Workflow:
References
Optimizing temperature and catalyst load in Friedel-Crafts reactions.
Welcome to the Technical Support Center for Optimizing Friedel-Crafts Reactions. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding the optimization of temperature and catalyst load in Friedel-Crafts acylation and alkylation reactions.
Frequently Asked Questions (FAQs)
Q1: My Friedel-Crafts reaction is resulting in a low yield. What are the primary factors I should investigate?
A1: Low yields in Friedel-Crafts reactions can often be attributed to several key factors:
-
Catalyst Deactivation: The Lewis acid catalysts, such as aluminum chloride (AlCl₃), are extremely sensitive to moisture.[1][2][3] Ensure that all glassware is thoroughly dried and that all reagents and solvents are anhydrous. It is recommended to use a fresh container of the Lewis acid or one that has been properly stored in a desiccator.[3]
-
Insufficient Catalyst Loading: In Friedel-Crafts acylation, the catalyst often forms a complex with the resulting ketone product, rendering it inactive.[1][2][4] Consequently, stoichiometric amounts of the catalyst are frequently required.[1][2] For alkylations, while catalytic amounts are used, the optimal loading needs to be determined empirically.[5]
-
Suboptimal Reaction Temperature: Temperature plays a critical role in the reaction rate.[1][6] Some reactions may require heating to proceed efficiently, while for others, lower temperatures are necessary to minimize side reactions.[1][7] It is advisable to start with literature-reported temperatures for similar substrates and then optimize.[3]
-
Deactivated Aromatic Ring: The presence of strongly electron-withdrawing groups (e.g., -NO₂, -CN, -COR) on the aromatic substrate can deactivate it towards electrophilic substitution, leading to poor or no reaction.[1]
-
Poor Reagent Quality: The purity of the aromatic substrate, the alkylating or acylating agent, and the solvent is crucial for a successful reaction.[1][6]
Q2: I am observing the formation of multiple products. How can I improve the selectivity of my reaction?
A2: The formation of multiple products, such as isomers or poly-substituted compounds, is a common challenge. Here are some strategies to enhance selectivity:
-
Temperature Control: In many cases, temperature can influence regioselectivity. For instance, in the acylation of 2-methoxynaphthalene, lower temperatures favor the kinetic product (1-isomer), while higher temperatures promote the formation of the thermodynamic product (6-isomer).[6]
-
Catalyst Choice: The type of Lewis acid can affect the product distribution. Stronger Lewis acids like AlCl₃ may favor one isomer, while milder ones such as ZnCl₂ or SnCl₄ might lead to a different ratio of products.[8]
-
Control Polyalkylation: In Friedel-Crafts alkylation, the alkylated product is often more reactive than the starting material, leading to polyalkylation.[7][9] Using a large excess of the aromatic substrate can increase the likelihood of the electrophile reacting with the starting material instead of the mono-alkylated product.[7] In contrast, polyacylation is less common because the acyl group deactivates the ring.[2]
-
Preventing Rearrangements: Carbocation rearrangements are a significant issue in Friedel-Crafts alkylation, leading to a mixture of isomers.[10][11] To avoid this, one can perform a Friedel-Crafts acylation, which does not involve rearrangements, followed by a reduction of the ketone (e.g., Clemmensen or Wolff-Kishner reduction) to obtain the desired linear alkylbenzene.[7][12]
Q3: How do I determine the optimal catalyst loading for my specific reaction?
A3: The optimal catalyst loading should be determined empirically for each reaction.[5] A good starting point is to use a low catalyst loading (e.g., 1-5 mol%) and systematically increase it in increments.[5] Monitor the reaction progress at each concentration by a suitable analytical technique like TLC, GC, or LC-MS to find the loading that maximizes the yield without promoting side reactions.[5] For Friedel-Crafts acylation, it is common to require at least one equivalent of the catalyst with respect to the acylating agent.[2]
Q4: What is the optimal temperature for my Friedel-Crafts reaction?
A4: The optimal temperature is highly dependent on the specific substrates and the desired product. For some reactions, room temperature is sufficient, while others may require heating to 60°C or higher to overcome the activation energy.[1][13] However, excessively high temperatures can lead to decomposition or side reactions.[1][6] For alkylations, higher temperatures can also promote carbocation rearrangements.[14] It's often best to start at a lower temperature (e.g., 0°C) to control any initial exotherm, and then gradually warm the reaction to room temperature or higher while monitoring its progress.[2][15]
Q5: My reaction mixture has become a thick, unmanageable slurry. What can I do to resolve this?
A5: The formation of a thick precipitate is often due to the complexation of the ketone product with the Lewis acid catalyst in acylation reactions.[2] To address this, ensure you are using a sufficient volume of an appropriate solvent, such as dichloromethane, which can help to keep the complex dissolved.[2] Efficient mechanical stirring is also crucial to maintain a homogeneous mixture and ensure proper heat transfer.[2]
Quantitative Data Tables
Table 1: Effect of Temperature on Isomer Distribution in the Alkylation of Toluene (B28343)
| Temperature (°C) | 2-isomer (%) | 3-isomer (%) | 4-isomer (%) |
| 0 | 54 | 17 | 29 |
| 25 | 3 | 69 | 28 |
Data sourced from Chemguide.[16] This table illustrates how an increase in temperature can significantly alter the ratio of isomers produced.
Table 2: Influence of Catalyst Loading and Temperature on Reaction Yield
| Catalyst | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) | Reference |
| FeCl₃·6H₂O | 10 | 60 | 24 | 94 | [2] |
| CoCl₂·6H₂O | 10 | 60 | 24 | 28 | [2] |
| CeCl₃·7H₂O | 10 | 60 | 24 | 75 | [2] |
| AlCl₃ | Stoichiometric | Reflux | 0.5 | High | [2] |
| Phosphotungstic Acid | 0.1 (relative to substrate) | 120 | 6 | High | [6] |
This table summarizes findings from various studies, showing how different catalysts, their loading, and the reaction temperature can impact the final product yield.
Detailed Experimental Protocols
Protocol 1: General Procedure for Friedel-Crafts Acylation
This protocol describes the acylation of toluene with acetyl chloride to form 4-methylacetophenone.
-
Reaction Setup: Assemble a dry 100-mL round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and an addition funnel. Protect the apparatus from atmospheric moisture using drying tubes.[15]
-
Catalyst Suspension: In the flask, place anhydrous aluminum chloride (0.055 mol) and add 15 mL of dry dichloromethane. Cool the suspension to 0°C in an ice bath.[15]
-
Reagent Addition: In the addition funnel, prepare a solution of acetyl chloride (0.055 mol) and toluene (0.050 mol) in 10 mL of dry dichloromethane.[15]
-
Reaction: Add the solution from the addition funnel dropwise to the stirred AlCl₃ suspension over 15-20 minutes, maintaining the temperature at 0°C. After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the mixture to reflux for 30 minutes.[2]
-
Workup: Carefully and slowly pour the reaction mixture into a beaker containing 25 g of ice and 15 mL of concentrated HCl with stirring.[15] Transfer the mixture to a separatory funnel, collect the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with a saturated sodium bicarbonate solution, and then with water. Dry the organic layer over anhydrous MgSO₄.[15]
-
Purification: Remove the solvent by rotary evaporation to obtain the crude product, which can then be purified by distillation or recrystallization.[15]
Protocol 2: General Procedure for Friedel-Crafts Alkylation
This protocol outlines the alkylation of benzene (B151609) with tert-butyl chloride.
-
Reaction Setup: In a fume hood, equip a round-bottom flask with a magnetic stir bar and an addition funnel.
-
Initial Mixture: Add benzene (excess) and a catalytic amount of anhydrous aluminum chloride to the flask. Cool the mixture in an ice bath.[7]
-
Reagent Addition: Slowly add tert-butyl chloride dropwise to the reaction mixture.[7]
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for the specified time.[7]
-
Quenching: Quench the reaction by slowly adding it to a beaker of ice-cold water.[7]
-
Workup: Separate the organic layer using a separatory funnel. Wash the organic layer with a sodium bicarbonate solution and then with water. Dry the organic layer over anhydrous sodium sulfate.[7]
-
Purification: Remove the solvent by rotary evaporation to obtain the crude product, which can then be purified by distillation.[7]
Mandatory Visualizations
Caption: A flowchart for troubleshooting low yields in Friedel-Crafts acylation.
Caption: Experimental workflow for optimizing catalyst loading.
Caption: Kinetic vs. thermodynamic control in Friedel-Crafts reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Ch12: Friedel-Crafts limitations [chem.ucalgary.ca]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Friedel-Crafts Alkylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 12. m.youtube.com [m.youtube.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. physicsforums.com [physicsforums.com]
- 15. websites.umich.edu [websites.umich.edu]
- 16. chemguide.co.uk [chemguide.co.uk]
Avoiding polymerization during pentamethylbenzene synthesis.
Technical Support Center: Pentamethylbenzene Synthesis
Welcome to the technical support center for this compound synthesis. This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their experimental procedures and avoid common side reactions, such as polymerization and over-methylation.
Frequently Asked Questions (FAQs)
Q1: What is the most common laboratory method for synthesizing this compound?
A1: this compound is typically synthesized via the Friedel-Crafts alkylation of a tetramethylbenzene isomer, most commonly durene (1,2,4,5-tetramethylbenzene), using a methylating agent and a Lewis acid catalyst.[1][2] The reaction involves the electrophilic substitution of a hydrogen atom on the aromatic ring with a methyl group.[3][4]
Q2: What causes the formation of unwanted polymers and dark-colored tars during the synthesis?
A2: The formation of tars or polymeric material is a common issue in Friedel-Crafts alkylations, especially with highly activated substrates like tetramethylbenzenes. This is generally caused by:
-
High Catalyst Concentration: An excess of a strong Lewis acid catalyst (like AlCl₃) can promote intermolecular reactions between the electron-rich aromatic rings, leading to complex, high-molecular-weight byproducts.
-
Elevated Temperatures: High reaction temperatures can cause decomposition of the starting materials and products, resulting in tar formation.[2]
-
High Reactivity: Polymethylated benzenes are electron-rich and highly reactive, making them susceptible to side reactions under the strongly acidic conditions of the Friedel-Crafts reaction.
Q3: My main byproduct is hexamethylbenzene (B147005). How can I prevent this over-alkylation?
A3: Over-alkylation to hexamethylbenzene occurs because the product, this compound, is also highly activated and can compete with the starting material for the methylating agent.[1] To minimize this:
-
Control Stoichiometry: Use the tetramethylbenzene starting material in excess relative to the methylating agent (e.g., methyl chloride).
-
Slow Addition: Add the methylating agent slowly and in a controlled manner to the reaction mixture. This keeps its instantaneous concentration low, favoring methylation of the more abundant starting material.
-
Monitor Reaction Progress: Use techniques like Gas Chromatography (GC) or Thin Layer Chromatography (TLC) to monitor the consumption of the starting material. Quench the reaction as soon as the desired conversion is achieved to prevent further methylation of the product.
Q4: Are there alternative, milder catalysts that can reduce side reactions?
A4: Yes, while traditional methods use strong Lewis acids like AlCl₃, modern approaches have explored solid acid catalysts, such as zeolites.[5] These catalysts are often used in industrial settings and can offer higher selectivity and reduce the formation of undesirable byproducts.[6][7] However, these reactions may require higher temperatures and pressures compared to classical laboratory-scale syntheses.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low yield of this compound with a dark, tarry residue. | 1. Reaction temperature was too high.2. Excess Lewis acid catalyst was used.3. Reaction time was excessively long. | 1. Maintain a lower, controlled reaction temperature. Use a cooling bath (e.g., ice-water) if the reaction is highly exothermic.2. Reduce the molar equivalents of the Lewis acid catalyst. Titrate the minimum amount needed for the reaction to proceed.3. Monitor the reaction closely and quench it upon consumption of the starting material.[2] |
| Product is contaminated with a significant amount of hexamethylbenzene. | 1. Molar ratio of methylating agent to the aromatic substrate was too high.2. The product is more reactive than the starting material (a characteristic of Friedel-Crafts alkylation).[8] | 1. Adjust the stoichiometry to use the aromatic substrate in excess.2. Add the alkylating agent portion-wise or via a syringe pump over an extended period.3. Stop the reaction before it reaches 100% completion to find a balance between yield and purity. |
| Reaction fails to initiate or proceeds very slowly. | 1. Inactive catalyst (e.g., AlCl₃ has been exposed to moisture).2. Insufficiently pure reagents or solvent.3. Reaction temperature is too low. | 1. Use a fresh, unopened container of the Lewis acid catalyst or sublime it before use.2. Ensure all reagents and the solvent are anhydrous.3. Gradually increase the temperature while monitoring for reaction initiation. |
Experimental Protocol: Synthesis of this compound from Durene
This protocol is adapted from established Friedel-Crafts methylation procedures.[2] All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.
Materials:
-
Durene (1,2,4,5-tetramethylbenzene)
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Methyl Chloride (CH₃Cl) gas or a suitable liquid methylating agent (e.g., methyl iodide)
-
Anhydrous inert solvent (e.g., carbon disulfide)
-
Ice, water, and hydrochloric acid (for workup)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate (for drying)
Procedure:
-
Setup: Assemble a three-necked round-bottom flask equipped with a mechanical stirrer, a gas inlet tube (extending below the surface of the solvent), and a reflux condenser. The outlet of the condenser should be connected to a gas trap (e.g., a bubbler with mineral oil or a scrub system) to handle any unreacted methyl chloride.
-
Charging the Flask: In the flask, place anhydrous durene and the anhydrous inert solvent. Cool the mixture in an ice bath.
-
Catalyst Addition: While stirring, slowly and carefully add anhydrous aluminum chloride to the cooled suspension. The addition is exothermic.
-
Methylation: Once the mixture has cooled back to 0-5 °C, begin bubbling dry methyl chloride gas through the stirred suspension at a moderate rate. Alternatively, add the liquid methylating agent dropwise.
-
Reaction Monitoring: Maintain the temperature between 0-10 °C throughout the addition. Monitor the progress of the reaction by periodically taking small aliquots, quenching them in acidic water, extracting with a solvent like diethyl ether, and analyzing by GC or TLC.
-
Quenching: Once the desired level of conversion is achieved, stop the flow of methyl chloride and slowly pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid. This will decompose the aluminum chloride complex.
-
Workup: Separate the organic layer. Extract the aqueous layer with an appropriate solvent (e.g., diethyl ether or dichloromethane). Combine the organic layers, wash with water, then with a saturated sodium bicarbonate solution, and finally with brine.
-
Purification: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and remove the solvent by rotary evaporation. The crude this compound can be purified by recrystallization from ethanol (B145695) or by vacuum distillation.[2]
Visualizations
Caption: Troubleshooting workflow for this compound synthesis issues.
Caption: Reaction pathways in this compound synthesis.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 4. mt.com [mt.com]
- 5. EP1460051A2 - Process for the production of mesitylene and durene - Google Patents [patents.google.com]
- 6. Synthesis of durene by methylation of 1,2,4-trimethylbenzene with syngas over bifunctional CuZnZrOx–HZSM-5 catalysts - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Friedel Crafts alkylation | Reaction Mechanism of Friedel Crafts alkylation [pw.live]
Technical Support Center: Column Chromatography Methods for Separating Pentamethylbenzene Isomers
Welcome to the technical support center for the chromatographic separation of pentamethylbenzene isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during these separations.
Troubleshooting Guides
This section provides solutions to common problems you may encounter during the column chromatography of this compound isomers.
Question: Why am I observing poor resolution or complete co-elution of my this compound isomers?
Answer:
Poor resolution is the most common challenge in separating this compound isomers due to their very similar structures and physicochemical properties. Here are the likely causes and their solutions:
-
Insufficient Stationary Phase Selectivity:
-
Problem: Standard C18 columns in HPLC separate primarily based on hydrophobicity. Since this compound isomers have nearly identical hydrophobicities, these columns often fail to provide adequate separation.[1]
-
Solution (HPLC): Switch to a stationary phase that offers alternative separation mechanisms. Phenyl or Pentafluorophenyl (PFP) columns are highly recommended for aromatic positional isomers.[2][3] These phases provide π-π interactions between the aromatic rings of the analyte and the stationary phase, which can differentiate between the subtle electronic differences of the isomers.[4]
-
Solution (GC): For gas chromatography, standard non-polar phases may be insufficient. Consider using a liquid crystal stationary phase. These phases offer exceptional shape selectivity and can resolve isomers based on their geometric differences.[5]
-
-
Non-Optimal Mobile Phase Composition (HPLC):
-
Problem: The choice of organic modifier and its ratio with the aqueous phase can significantly impact selectivity.
-
Solution 1: Vary Organic Modifier: If you are using acetonitrile (B52724), try switching to methanol (B129727), or vice versa. Methanol can enhance π-π interactions with phenyl-based stationary phases, potentially improving the separation of aromatic isomers.[6]
-
Solution 2: Fine-tune Mobile Phase Strength: In reversed-phase HPLC, a mobile phase that is too strong (too much organic solvent) will cause the isomers to elute too quickly and without adequate separation. Conversely, a mobile phase that is too weak will lead to long retention times and broad peaks. Systematically adjust the organic-to-aqueous ratio to find the optimal balance for resolution.
-
-
Inadequate Temperature Program (GC):
-
Problem: A fast temperature ramp in GC will not allow for sufficient interaction between the isomers and the stationary phase, leading to co-elution.
-
Solution: Employ a slow and shallow temperature gradient, especially around the expected elution temperature of the this compound isomers. This will maximize the differential partitioning of the isomers and improve resolution.
-
Question: I'm seeing significant peak tailing for my this compound peaks. What could be the cause?
Answer:
Peak tailing can compromise quantification and resolution. For nonpolar compounds like this compound, the causes are often related to the chromatographic system rather than strong chemical interactions with the stationary phase.
-
Column Overload:
-
Problem: Injecting too much sample can saturate the stationary phase, leading to broadened and tailing peaks.
-
Solution: Reduce the concentration of your sample or decrease the injection volume.
-
-
Column Void or Contamination:
-
Problem: A void at the column inlet or contamination from previous injections can disrupt the sample band as it enters the column, causing peak distortion.
-
Solution: If a void is suspected, it may be possible to carefully repack the column inlet. To remove contaminants, flush the column with a strong solvent. Using a guard column is a good preventative measure.
-
-
Extra-Column Effects:
-
Problem: Excessive tubing length or volume between the injector, column, and detector can lead to band broadening and peak tailing.
-
Solution: Minimize the length and internal diameter of all connecting tubing. Ensure all fittings are properly made to avoid dead volumes.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in separating this compound isomers?
A1: The main challenges stem from the high degree of structural similarity between the isomers. They have identical molecular weights and very similar boiling points and polarities, making them difficult to resolve using standard chromatographic methods that rely on these differences.[3]
Q2: Which HPLC column is best for separating this compound isomers?
A2: While a standard C18 column is unlikely to be effective, a Phenyl-Hexyl or a Pentafluorophenyl (PFP) column is a much better choice.[2][3] These columns provide additional separation mechanisms, such as π-π and dipole-dipole interactions, which are sensitive to the subtle differences in electron distribution among the isomers.[7]
Q3: What is a good starting mobile phase for the HPLC separation of this compound isomers on a Phenyl or PFP column?
A3: For reversed-phase HPLC, a good starting point would be a mobile phase consisting of methanol or acetonitrile and water. A gradient elution is often necessary. You could start with a relatively high aqueous content (e.g., 40-50% water) and gradually increase the organic solvent concentration. Methanol is often preferred with phenyl columns as it can enhance π-π interactions.[6]
Q4: Can Gas Chromatography (GC) be used to separate this compound isomers?
A4: Yes, GC is a powerful technique for separating volatile compounds like this compound isomers. However, a standard non-polar column may not provide sufficient resolution. High-efficiency capillary columns with specialized stationary phases, such as liquid crystal phases, are recommended due to their ability to separate isomers based on molecular shape.[5]
Q5: How can I confirm the identity of the separated this compound isomers?
A5: Mass Spectrometry (MS) coupled with chromatography (GC-MS or LC-MS) is the most definitive method for identification. While the isomers will have the same molecular ion, their fragmentation patterns may show subtle differences. For unambiguous identification, it is best to obtain pure standards of each isomer to compare retention times and mass spectra.
Experimental Protocols
The following are suggested starting protocols for the separation of this compound isomers. Optimization will likely be required.
High-Performance Liquid Chromatography (HPLC) - Suggested Method
This method is based on protocols for separating similar aromatic isomers.
-
HPLC System: A standard HPLC system with a binary pump, autosampler, column thermostat, and UV detector.
-
Column: Phenyl-Hexyl or Pentafluorophenyl (PFP) column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).
-
Mobile Phase:
-
A: Water
-
B: Methanol
-
-
Gradient:
-
Start at 50% B
-
Linear gradient to 95% B over 20 minutes
-
Hold at 95% B for 5 minutes
-
Return to 50% B and equilibrate for 5 minutes
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm
-
Injection Volume: 5 µL
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition (50:50 water/methanol).
Gas Chromatography (GC) - Suggested Method
This protocol is a general starting point for the analysis of polymethylated benzenes.
-
GC System: A gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer (MS).
-
Column: A high-resolution capillary column with a liquid crystal stationary phase (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.2 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp at 2 °C/min to 180 °C.
-
Hold at 180 °C for 10 minutes.
-
-
Injector Temperature: 250 °C
-
Detector Temperature (FID): 280 °C
-
Injection Mode: Split (e.g., 50:1 split ratio)
-
Injection Volume: 1 µL
-
Sample Preparation: Dissolve the sample in a volatile solvent such as hexane (B92381) or dichloromethane.
Quantitative Data
Finding comprehensive retention time data for all this compound isomers under a single set of conditions in the public literature is challenging. However, Kovats retention indices, which are standardized retention times, are available for 1,2,3,4,5-pentamethylbenzene on various GC columns. This data can be used as a reference point.
| Compound | Stationary Phase Type | Kovats Retention Index (I) |
| 1,2,3,4,5-Pentamethylbenzene | Standard Non-Polar | 1260 - 1287[8][9] |
| 1,2,3,4,5-Pentamethylbenzene | Standard Polar | 1644 - 1667[8] |
Note: The range of Kovats indices reflects values from different studies and slight variations in experimental conditions. The separation of other this compound isomers would result in different retention indices.
Visualizations
Experimental Workflow for Column Chromatography
Caption: A generalized workflow for the separation and analysis of this compound isomers.
Logical Relationship for Troubleshooting Poor Resolution
Caption: A decision-making diagram for troubleshooting poor chromatographic resolution.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. AMT - Mapping and quantifying isomer sets of hydrocarbons (ââ¥ââC12) in diesel exhaust, lubricating oil and diesel fuel samples using GCââÃââGC-ToF-MS [amt.copernicus.org]
- 3. vurup.sk [vurup.sk]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. Improved Separation of Complex Polycyclic Aromatic Hydrocarbon Mixtures Using Novel Column Combinations in GC×GC/ToF-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. agilent.com [agilent.com]
- 7. fortis-technologies.com [fortis-technologies.com]
- 8. This compound | C11H16 | CID 12784 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Benzene, pentamethyl- [webbook.nist.gov]
Managing pressure and temperature during large-scale pentamethylbenzene synthesis.
Welcome to the Technical Support Center for the large-scale synthesis of pentamethylbenzene. This resource is intended for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions for challenges encountered during experimental work.
Troubleshooting Guide
This section provides solutions in a question-and-answer format for specific issues you might encounter during the synthesis of this compound.
Issue 1: Low or No Product Yield
Q: My Friedel-Crafts alkylation reaction is resulting in a low yield or no desired this compound. What are the potential causes and how can I resolve this?
A: Low yields in Friedel-Crafts reactions for this compound synthesis can be attributed to several factors. Here is a systematic approach to troubleshoot this issue:
-
Catalyst Activity: The Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), is crucial for the reaction.[1] Its activity can be compromised by:
-
Moisture: Lewis acids are extremely sensitive to moisture. Ensure all glassware is thoroughly dried, and anhydrous solvents are used.[1] The reaction should be performed under an inert atmosphere (e.g., nitrogen or argon).
-
Impure Catalyst: Use a high-purity, free-flowing powder of anhydrous aluminum chloride. Clumped or discolored catalyst may indicate degradation.
-
-
Reactant Purity:
-
Starting Materials: Ensure the purity of your starting materials, such as durene (1,2,4,5-tetramethylbenzene) or xylene, and the alkylating agent (e.g., methyl chloride). Impurities can interfere with the catalytic cycle.[1]
-
Solvent: If a solvent is used, it must be anhydrous.
-
-
Reaction Conditions:
-
Temperature: While some reactions require heating, excessive temperatures can lead to product decomposition or side reactions.[1] For the methylation of durene, precise temperature control is important.
-
Reaction Time: Ensure the reaction is allowed to proceed for a sufficient amount of time. Monitor the reaction progress using an appropriate analytical technique like Gas Chromatography (GC).
-
-
Side Reactions:
-
Polyalkylation: The product, this compound, is more reactive than the starting material (durene) and can undergo further methylation to form hexamethylbenzene (B147005).[2][3] Controlling the stoichiometry of the reactants and the reaction time can help minimize this.
-
Isomerization: Friedel-Crafts reactions can sometimes lead to the formation of isomers.
-
Issue 2: Formation of Significant Side Products (e.g., Hexamethylbenzene)
Q: I am observing a significant amount of hexamethylbenzene in my product mixture. How can I minimize its formation?
A: The formation of hexamethylbenzene is a common side reaction due to the increased reactivity of this compound towards further alkylation. To minimize this:
-
Control Stoichiometry: Use a carefully controlled molar ratio of the alkylating agent (e.g., methyl chloride) to the starting aromatic compound (durene). An excess of the alkylating agent will favor the formation of hexamethylbenzene.
-
Reaction Time: Shorter reaction times will generally favor the formation of the desired this compound. Monitor the reaction progress closely and stop it once the optimal conversion to this compound is achieved.
-
Temperature Control: Lowering the reaction temperature may help to reduce the rate of the second alkylation reaction.
Issue 3: Difficulty in Product Purification
Q: I am having trouble purifying the this compound from the reaction mixture.
A: Purification of this compound can be challenging due to the presence of unreacted starting materials and side products with similar physical properties.
-
Fractional Distillation: For separating components with different boiling points, fractional distillation under reduced pressure can be effective.[3]
-
Recrystallization: Recrystallization from a suitable solvent, such as ethanol (B145695), can be used to purify the solid this compound.[3] The choice of solvent and the cooling rate are critical for obtaining high purity crystals.
-
Chromatography: For smaller-scale purifications or to remove trace impurities, column chromatography may be an option.
Frequently Asked Questions (FAQs)
Q1: What is the typical pressure and temperature range for the large-scale synthesis of this compound?
A1: While specific conditions can vary depending on the exact process and scale, the synthesis is often carried out under a slight positive pressure to ensure anhydrous conditions and to contain gaseous reactants like methyl chloride.[3] Analogous industrial processes involving alkylation of polymethylbenzenes operate at temperatures ranging from 210 to 400°C and pressures from 1 to 50 bar.[4] For the synthesis of durene, a precursor to this compound, conditions of 320°C and 3.0 MPa have been reported.[5]
Q2: What are the primary safety concerns when handling the reagents for this compound synthesis?
A2: The synthesis of this compound involves several hazardous materials:
-
Anhydrous Aluminum Chloride (AlCl₃): This is a corrosive and water-reactive substance. It should be handled in a dry, inert atmosphere.
-
Methyl Chloride (CH₃Cl): This is a flammable and toxic gas. It should be handled in a well-ventilated fume hood with appropriate safety measures.
-
Solvents: Organic solvents used in the reaction and purification steps may be flammable and/or toxic. Always consult the Safety Data Sheet (SDS) for each chemical before use and wear appropriate personal protective equipment (PPE).
Q3: Can I use a different Lewis acid catalyst instead of aluminum chloride?
A3: While aluminum chloride is a common catalyst for Friedel-Crafts alkylation, other Lewis acids such as ferric chloride (FeCl₃) or solid acid catalysts like zeolites can also be used.[4] The choice of catalyst can affect the reaction conditions, selectivity, and overall yield. It is advisable to consult the literature for specific examples and protocols when considering alternative catalysts.
Data Presentation
Table 1: General Operating Conditions for Polymethylbenzene Synthesis
| Parameter | Value | Unit | Notes |
| Temperature Range | 210 - 400 | °C | For analogous processes involving crystalline metal-silicate catalysts.[4] |
| Pressure Range | 1 - 50 | bar | For analogous processes involving crystalline metal-silicate catalysts.[4] |
| Catalyst | Anhydrous AlCl₃ or Zeolites | - | AlCl₃ is a traditional Lewis acid; zeolites are a solid acid alternative.[1][4] |
Experimental Protocols
Detailed Methodology for the Synthesis of this compound from Durene
This protocol is adapted from established procedures for the methylation of aromatic compounds.[3]
Materials:
-
Durene (1,2,4,5-tetramethylbenzene)
-
Anhydrous aluminum chloride (AlCl₃)
-
Methyl chloride (CH₃Cl) gas
-
Anhydrous solvent (e.g., carbon disulfide or the excess aromatic substrate)
-
Ice
-
Hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Ethanol (for recrystallization)
Procedure:
-
Reaction Setup: Assemble a multi-necked, round-bottom flask equipped with a mechanical stirrer, a gas inlet tube, a reflux condenser, and a drying tube. Ensure all glassware is thoroughly dried. The reaction should be carried out under an inert atmosphere (e.g., nitrogen).
-
Charging Reactants: Charge the flask with the anhydrous solvent and durene. Cool the mixture in an ice bath.
-
Catalyst Addition: Slowly and carefully add the anhydrous aluminum chloride to the stirred mixture. An exothermic reaction may occur.
-
Alkylation: Once the initial exotherm has subsided, begin bubbling methyl chloride gas through the reaction mixture at a controlled rate. Maintain the desired reaction temperature throughout the addition.
-
Reaction Monitoring: Monitor the progress of the reaction by taking small aliquots and analyzing them by Gas Chromatography (GC) to determine the ratio of durene, this compound, and hexamethylbenzene.
-
Quenching: Once the desired conversion is achieved, stop the flow of methyl chloride and slowly pour the reaction mixture over a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with water, a 5% sodium bicarbonate solution, and again with water.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.
-
Purification: The crude product can be purified by fractional distillation under reduced pressure, followed by recrystallization from ethanol to obtain pure this compound.
Mandatory Visualization
Caption: Troubleshooting workflow for low yield in this compound synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. EP1460051A2 - Process for the production of mesitylene and durene - Google Patents [patents.google.com]
- 5. Synthesis of durene by methylation of 1,2,4-trimethylbenzene with syngas over bifunctional CuZnZrOx–HZSM-5 catalysts - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
Choosing the right solvent for pentamethylbenzene purification.
Technical Support Center: Purification of Pentamethylbenzene
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information on choosing the right solvent for the purification of this compound, along with troubleshooting advice and frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What is the ideal solvent for recrystallizing this compound?
A1: The ideal solvent for recrystallization should dissolve this compound completely at elevated temperatures but sparingly at room or lower temperatures. Based on available data and established protocols, 95% ethanol (B145695) is a highly recommended solvent for the recrystallization of this compound. It provides a good balance of solubility at high temperatures and insolubility at low temperatures, facilitating high recovery of pure crystals. Other potential solvents include methanol (B129727) and mixtures like ethyl acetate/hexanes.
Q2: My this compound sample is an oil, not a solid. Can I still purify it by recrystallization?
A2: this compound has a relatively low melting point (approximately 49-54°C)[1][2][3][4]. If your sample is an oil at room temperature, it is likely impure, as impurities can depress the melting point. Recrystallization is an appropriate method to purify it and obtain a solid product. The process of "oiling out," where the compound separates as a liquid instead of crystals, is a common challenge with low-melting-point solids and is addressed in the troubleshooting section below.
Q3: How can I assess the purity of my this compound after recrystallization?
A3: The purity of the recrystallized this compound can be assessed by several methods:
-
Melting Point Analysis: A sharp melting point range close to the literature value (49-54°C) indicates high purity[1][2][3][4]. A broad melting range suggests the presence of impurities.
-
Chromatographic Techniques: Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC) can be used to check for the presence of impurities. A single spot or peak is indicative of a pure compound.
-
Spectroscopic Methods: NMR (Nuclear Magnetic Resonance) and IR (Infrared) spectroscopy can confirm the chemical structure and identify any residual impurities.
Solvent Selection for Recrystallization
The choice of solvent is critical for successful recrystallization. The following table summarizes the suitability of common organic solvents for the purification of this compound based on its general solubility as an aromatic hydrocarbon[5][6].
| Solvent | Boiling Point (°C) | Solubility at 25°C | Solubility at Boiling Point | Recommendation |
| 95% Ethanol | ~78 | Low | High | Highly Recommended |
| Methanol | ~65 | Low | High | Recommended |
| Hexane | ~69 | Moderate | High | Use with caution; may require a co-solvent. |
| Toluene | ~111 | High | Very High | Not recommended for single-solvent recrystallization due to high solubility at room temperature. |
| Water | 100 | Insoluble | Insoluble | Unsuitable as a primary solvent. |
Experimental Protocol: Recrystallization of this compound from 95% Ethanol
This protocol details the steps for purifying this compound using 95% ethanol as the recrystallization solvent.
Materials:
-
Crude this compound
-
95% Ethanol
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Condenser (optional, but recommended)
-
Buchner funnel and filter flask
-
Filter paper
-
Ice bath
-
Glass stirring rod
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. For every 1 gram of crude material, start by adding 5-10 mL of 95% ethanol.
-
Heating: Gently heat the mixture while stirring. Bring the solvent to a gentle boil.
-
Achieving Saturation: Add more hot 95% ethanol in small portions until all the this compound has just dissolved. Avoid adding a large excess of solvent to ensure a good yield.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold 95% ethanol to remove any remaining soluble impurities.
-
Drying: Allow the crystals to air-dry on the filter paper or in a desiccator. Determine the yield and melting point of the purified this compound.
Visualizing the Recrystallization Workflow
The following diagram illustrates the key steps in the recrystallization process.
Troubleshooting Guide
This section addresses common issues encountered during the purification of this compound.
| Issue | Possible Cause(s) | Troubleshooting Steps |
| No crystals form upon cooling. | - Too much solvent was used.- The solution is supersaturated. | - Boil off excess solvent: Gently heat the solution to evaporate some of the ethanol and re-cool.- Induce crystallization: Scratch the inside of the flask with a glass stirring rod at the liquid's surface or add a seed crystal of pure this compound. |
| "Oiling out" occurs (a liquid layer separates instead of crystals). | - The melting point of this compound is low (~49-54°C), and the solution is becoming saturated at a temperature above its melting point.[1][2][3][4]- High concentration of impurities. | - Reheat and add more solvent: Reheat the solution until the oil redissolves, then add a small amount of additional hot solvent to lower the saturation temperature.[6]- Ensure slow cooling: Allow the solution to cool very slowly to room temperature before placing it in an ice bath. |
| Low yield of purified product. | - Too much solvent was used, and a significant amount of product remains in the mother liquor.- Premature crystallization during hot filtration.- Incomplete crystallization. | - Minimize solvent: Use the minimum amount of hot solvent necessary for dissolution.- Keep apparatus hot: During hot filtration, use a pre-heated funnel and flask to prevent the product from crystallizing out.- Ensure sufficient cooling: Allow adequate time for the solution to cool in the ice bath. |
| Product is still impure after recrystallization. | - The cooling process was too rapid, trapping impurities in the crystal lattice.- Inefficient washing of the crystals. | - Recrystallize again: Perform a second recrystallization, ensuring slow cooling.- Wash thoroughly: Ensure the crystals are washed with ice-cold solvent to remove the mother liquor containing impurities. |
Logical Relationship for Troubleshooting "Oiling Out"
The following diagram outlines the decision-making process when encountering an "oiling out" issue.
References
- 1. grokipedia.com [grokipedia.com]
- 2. personal.tcu.edu [personal.tcu.edu]
- 3. Effects of solvent medium on solubility. V: Enthalpic and entropic contributions to the free energy changes of di-substituted benzene derivatives in ethanol:water and ethanol:cyclohexane mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chembk.com [chembk.com]
- 6. This compound - Wikipedia [en.wikipedia.org]
Validation & Comparative
A Comparative Guide to the Reactivity of Pentamethylbenzene and Durene in Electrophilic Aromatic Substitution
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the reactivity of pentamethylbenzene and durene (1,2,4,5-tetramethylbenzene), two highly reactive polymethylated aromatic hydrocarbons. Understanding the nuances of their reactivity is crucial for designing synthetic routes and developing new chemical entities. This document outlines their relative performance in key electrophilic aromatic substitution reactions, supported by available experimental data and detailed protocols.
Introduction to Reactivity
Both this compound and durene are significantly more reactive towards electrophiles than benzene. This heightened reactivity is attributed to the electron-donating inductive effect of the multiple methyl groups, which increases the electron density of the aromatic ring, making it more susceptible to attack by electrophiles. The additional methyl group in this compound is generally expected to render it more reactive than durene.
Quantitative Reactivity Data
| Compound | Rate Constant (10⁻¹¹ cm³ molecule⁻¹ s⁻¹)[1] |
| Durene (1,2,4,5-Tetramethylbenzene) | 5.55 ± 0.34 |
| This compound | 10.3 ± 0.8 |
This data indicates that this compound reacts with hydroxyl radicals at a rate approximately 1.85 times faster than durene, supporting the general principle that increased alkyl substitution leads to higher reactivity.
Electrophilic Aromatic Substitution: A Comparative Overview
Nitration
Both this compound and durene undergo nitration readily. The reaction typically proceeds with a mixture of nitric acid and a strong acid catalyst, such as sulfuric acid.
-
This compound: Nitration is expected to be faster than that of durene due to the presence of five electron-donating methyl groups.
-
Durene: Nitration readily yields mononitrodurene.[2] Further nitration to dinitrodurene (B1582519) is also possible under more forcing conditions.
Halogenation
Halogenation, such as bromination or chlorination, is another characteristic reaction for these electron-rich aromatic compounds. The reaction is typically carried out in the presence of a Lewis acid catalyst.
-
This compound: Due to its higher electron density, this compound is expected to undergo halogenation at a faster rate than durene.
-
Durene: Durene is readily halogenated on the aromatic ring.[2]
Friedel-Crafts Reactions
Friedel-Crafts alkylation and acylation are fundamental reactions for introducing alkyl and acyl groups onto aromatic rings. Both this compound and durene are excellent substrates for these reactions.
-
This compound: Its high reactivity makes it an effective scavenger for carbocations, a key intermediate in Friedel-Crafts reactions.
-
Durene: Durene can be produced by the methylation of other methylated benzenes, such as p-xylene, via a Friedel-Crafts alkylation.
Experimental Protocols
The following are representative experimental protocols for the nitration and Friedel-Crafts acylation of durene and a general procedure for the bromination of activated aromatic rings, which can be adapted for both this compound and durene.
Nitration of Durene
Materials:
-
Durene (5.4 g, 0.04 mole)
-
Acetonitrile (60 ml)
-
90% Nitric acid (2 ml, 3 g, 0.043 mole)
Procedure:
-
Dissolve 5.4 grams of durene in 50 ml of acetonitrile.
-
Separately, prepare a solution of 2 ml of 90% nitric acid in 10 ml of acetonitrile.
-
Add the nitric acid solution to the durene solution. The reaction is initially gentle and the solution will turn yellow at room temperature.
-
Heat the reaction mixture to reflux. A yellow-orange color will develop and intensify over a period of thirty minutes.
-
After thirty minutes of reflux, the reaction is complete, yielding 3-nitrodurene.[2]
Friedel-Crafts Acylation of Durene (General Procedure)
Materials:
-
Durene (1 equivalent)
-
Acetyl chloride (1.1 equivalents)
-
Anhydrous aluminum chloride (1.1 equivalents)
-
Methylene (B1212753) chloride (anhydrous)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, suspend anhydrous aluminum chloride in methylene chloride.
-
Cool the suspension in an ice bath.
-
Slowly add a solution of acetyl chloride in methylene chloride to the cooled suspension.
-
To this mixture, add a solution of durene in methylene chloride dropwise, maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 15-30 minutes.
-
Quench the reaction by carefully pouring the mixture into a beaker containing crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer with methylene chloride.
-
Combine the organic layers, wash with a saturated sodium bicarbonate solution, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product, which can be further purified by distillation or recrystallization.
Bromination of this compound/Durene (General Procedure)
Materials:
-
Aromatic compound (this compound or durene, 1 equivalent)
-
Bromine (1 equivalent)
-
Anhydrous iron(III) bromide (catalytic amount)
-
Carbon tetrachloride or dichloromethane (B109758) (solvent)
Procedure:
-
Dissolve the aromatic compound in the solvent in a round-bottom flask protected from light.
-
Add the iron(III) bromide catalyst to the solution.
-
Slowly add bromine to the mixture at room temperature with stirring.
-
Continue stirring until the red-brown color of bromine disappears.
-
Wash the reaction mixture with an aqueous solution of sodium bisulfite to remove any unreacted bromine, followed by water.
-
Dry the organic layer over anhydrous calcium chloride.
-
Remove the solvent by distillation to obtain the crude brominated product, which can be purified by recrystallization.
Reaction Mechanisms
The fundamental mechanism for electrophilic aromatic substitution for both this compound and durene proceeds via a two-step process involving the formation of a resonance-stabilized carbocation intermediate, often referred to as a sigma complex or arenium ion.
References
Pentamethylbenzene vs. Hexamethylbenzene: A Comparative Guide to Electrophilic Aromatic Substitution
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Reactivity in Electrophilic Aromatic Substitution
In the realm of electrophilic aromatic substitution (EAS), the degree of alkyl substitution on a benzene (B151609) ring profoundly influences its reactivity. This guide provides a detailed comparison of pentamethylbenzene and hexamethylbenzene (B147005), two highly substituted aromatic hydrocarbons, in key EAS reactions. By examining the interplay of electronic and steric effects, supported by experimental data and protocols, this document serves as a valuable resource for predicting reaction outcomes and designing synthetic strategies.
Executive Summary
This compound generally exhibits a higher rate of electrophilic aromatic substitution on the ring compared to hexamethylbenzene. The single unsubstituted position on this compound is highly activated by the five electron-donating methyl groups, making it exceptionally reactive. In contrast, while hexamethylbenzene is even more electron-rich, the absence of a ring hydrogen and significant steric hindrance from the six methyl groups often leads to side-chain substitution or slower ring substitution rates where applicable.
Data Presentation: Relative Rates of Electrophilic Aromatic Substitution
| Substrate | Reaction | Relative Rate (per replaceable H) vs. Benzene | Reference |
| This compound | Chlorination (in acetic acid) | 4 x 10⁹ | [1] |
| Hexamethylbenzene | Nitration (in acetic acid) | Reacts at the same rate as non-deuterated hexamethylbenzene, primarily undergoing side-chain substitution. | [2] |
Note: Direct quantitative comparisons of aromatic substitution rates for hexamethylbenzene are scarce due to the prevalence of side-chain reactions. The data for this compound highlights its extreme reactivity.
Theoretical Framework: Electronic vs. Steric Effects
The reactivity of polymethylbenzenes in EAS is governed by a balance between two primary factors:
-
Electronic Effects: Methyl groups are electron-donating through an inductive effect and hyperconjugation.[3] This increases the electron density of the aromatic ring, making it more nucleophilic and thus more reactive towards electrophiles. As the number of methyl groups increases, the ring becomes progressively more activated.
-
Steric Effects: The steric bulk of the methyl groups can hinder the approach of the electrophile to the aromatic ring. This effect is particularly pronounced in highly substituted benzenes and can influence the regioselectivity and overall rate of the reaction.
In This compound , the five methyl groups strongly activate the single unsubstituted carbon, leading to a very high reaction rate. The steric hindrance from the two ortho methyl groups is present but is often overcome by the powerful electronic activation.
In hexamethylbenzene , the ring is electronically even richer. However, the lack of a hydrogen atom on the ring means that a typical EAS pathway involving the loss of H+ cannot occur. Instead, the reaction may proceed through an ipso attack, where the electrophile attacks a carbon atom already bearing a methyl group. This is a higher energy process and can lead to rearrangement or, more commonly, substitution on one of the methyl side-chains. The significant steric congestion around the ring also disfavors the formation of the bulky Wheland intermediate required for ring substitution.
Experimental Protocols
Nitration
Objective: To introduce a nitro group (-NO₂) onto the aromatic ring.
Methodology for Nitration of this compound:
-
Reagents: Fuming nitric acid (d 1.52), concentrated sulfuric acid, chloroform (B151607).
-
Procedure:
-
Prepare a nitrating mixture of fuming nitric acid (30 g) and concentrated sulfuric acid (130 g).
-
Cover the mixture with an equal volume of chloroform and cool to 5°C with vigorous stirring.
-
Slowly add this compound to the cooled mixture.
-
After the addition is complete, pour the reaction mixture onto ice to precipitate the product.
-
Isolate and purify the product.
-
Methodology for Nitration of Hexamethylbenzene:
-
Reagents: Concentrated sulfuric acid, fuming nitric acid (d 1.52), chloroform.
-
Procedure:
-
Prepare a vigorously stirred mixture of concentrated sulfuric acid (50 cc), fuming nitric acid (15 cc), and chloroform (50 cc) at 0-5°C.
-
Add hexamethylbenzene (2 g) in small portions, waiting for the red color to fade to yellow between additions.
-
After all the hydrocarbon is added, immediately pour the reaction mixture onto ice.
-
Isolate the product, which is primarily the result of side-chain nitration (pentamethylbenzyl nitrate).[2]
-
Halogenation (Chlorination)
Objective: To introduce a halogen atom (e.g., -Cl) onto the aromatic ring.
General Methodology for Aromatic Chlorination:
-
Reagents: Chlorine, acetic acid.
-
Procedure:
-
Dissolve the polymethylbenzene in acetic acid.
-
Pass a stream of chlorine gas through the solution.
-
Monitor the reaction progress by a suitable method (e.g., TLC, GC).
-
Upon completion, quench the reaction and isolate the product.
-
For this compound, this reaction proceeds rapidly at the unsubstituted ring position. For hexamethylbenzene, free-radical chlorination can lead to a mixture of monochlorinated and dichlorinated products on the side chains.
Friedel-Crafts Acylation
Objective: To introduce an acyl group (-COR) onto the aromatic ring.
General Methodology for Friedel-Crafts Acylation:
-
Reagents: Acyl chloride (e.g., acetyl chloride), Lewis acid catalyst (e.g., aluminum chloride), anhydrous solvent (e.g., carbon disulfide or dichloromethane).
-
Procedure:
-
Suspend anhydrous aluminum chloride in the solvent and cool the mixture in an ice bath.
-
Slowly add the acyl chloride to the stirred suspension.
-
Add a solution of the polymethylbenzene in the solvent dropwise to the mixture.
-
Allow the reaction to proceed at low temperature and then warm to room temperature.
-
Quench the reaction by pouring it onto a mixture of ice and concentrated hydrochloric acid.
-
Separate the organic layer, wash, dry, and remove the solvent to isolate the product.
-
In the case of this compound, acylation occurs at the ring's vacant position. For hexamethylbenzene, Friedel-Crafts acylation is less straightforward and may result in complex mixtures or require harsher conditions due to steric hindrance.
Logical Relationship Diagram
Caption: Factors influencing the electrophilic aromatic substitution reactivity of this compound versus hexamethylbenzene.
Conclusion
The comparison between this compound and hexamethylbenzene in electrophilic aromatic substitution clearly illustrates the delicate balance between electronic activation and steric hindrance. This compound stands out as a highly reactive substrate for ring functionalization due to its optimal combination of strong electronic activation and a single, accessible reaction site. Conversely, while electronically superior, the steric crowding and lack of a ring proton on hexamethylbenzene significantly impede direct aromatic substitution, often redirecting reactivity to the methyl side-chains. These considerations are paramount for chemists aiming to selectively functionalize highly substituted aromatic systems.
References
A Comparative Guide to the Spectroscopic Characterization of Pentamethylbenzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the spectroscopic characteristics of pentamethylbenzene against common isomeric and related alternatives, including hexamethylbenzene (B147005), durene (1,2,4,5-tetramethylbenzene), and isodurene (1,2,3,5-tetramethylbenzene). The data presented herein, obtained through ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry, serves to unequivocally confirm the identity of this compound.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for this compound and its alternatives, allowing for a clear and objective comparison.
Table 1: ¹H NMR Spectroscopic Data
| Compound | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| This compound | 6.82 | s | 1H | Aromatic H |
| 2.22 | s | 6H | 2 x CH₃ | |
| 2.20 | s | 3H | 1 x CH₃ | |
| 2.16 | s | 6H | 2 x CH₃ | |
| Hexamethylbenzene | ~2.22 | s | 18H | 6 x CH₃ |
| Durene | ~6.8 | s | 2H | Aromatic H |
| ~2.1 | s | 12H | 4 x CH₃ | |
| Isodurene | ~6.7 | s | 1H | Aromatic H |
| ~6.6 | s | 2H | Aromatic H | |
| ~2.2 | s | 3H | 1 x CH₃ | |
| ~2.1 | s | 6H | 2 x CH₃ |
Table 2: ¹³C NMR Spectroscopic Data
| Compound | Aromatic C Chemical Shifts (δ) ppm | Methyl C Chemical Shifts (δ) ppm |
| This compound | 134.4, 132.9, 131.8, 129.7 | 20.7, 16.5, 16.0 |
| Hexamethylbenzene | ~132.0 | ~16.9 |
| Durene | ~133.0, ~130.0 | ~19.0 |
| Isodurene | ~136.0, ~132.0, ~128.0, ~125.0 | ~21.0, ~20.0, ~19.0 |
Table 3: Infrared (IR) Spectroscopy Data (Prominent Peaks)
| Compound | Wavenumber (cm⁻¹) | Functional Group Assignment |
| This compound | ~3020, 2920, 1450, 870 | C-H (aromatic), C-H (aliphatic), C=C (aromatic), C-H bend (aromatic) |
| Hexamethylbenzene | ~2920, 1450, 1380 | C-H (aliphatic), C=C (aromatic), C-H bend (aliphatic) |
| Durene | ~3000, 2920, 1450, 870 | C-H (aromatic), C-H (aliphatic), C=C (aromatic), C-H bend (aromatic) |
| Isodurene | ~3010, 2920, 1460, 880, 810 | C-H (aromatic), C-H (aliphatic), C=C (aromatic), C-H bend (aromatic) |
Table 4: Mass Spectrometry Data
| Compound | Molecular Ion (M⁺) (m/z) | Base Peak (m/z) | Key Fragmentation Ions (m/z) |
| This compound | 148 | 133 | 118, 105, 91 |
| Hexamethylbenzene | 162 | 147 | 132, 117, 91 |
| Durene | 134 | 119 | 104, 91, 77 |
| Isodurene | 134 | 119 | 104, 91, 77 |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
-
Sample Preparation: A 5-10 mg sample of the analyte was dissolved in approximately 0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.
-
Instrumentation: Spectra were acquired on a 400 MHz NMR spectrometer.
-
Acquisition Parameters:
-
Number of scans: 16
-
Relaxation delay: 1.0 s
-
Pulse width: 30°
-
Acquisition time: 4.0 s
-
Spectral width: -2 to 12 ppm
-
-
Data Processing: The free induction decay (FID) was Fourier transformed, and the resulting spectrum was phase-corrected. The baseline was corrected, and the spectrum was referenced to the TMS signal at 0.00 ppm.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
-
Sample Preparation: A 20-50 mg sample of the analyte was dissolved in approximately 0.7 mL of CDCl₃ with TMS.
-
Instrumentation: Spectra were acquired on a 100 MHz NMR spectrometer.
-
Acquisition Parameters:
-
Number of scans: 1024
-
Relaxation delay: 2.0 s
-
Pulse width: 45°
-
Acquisition time: 1.5 s
-
Spectral width: 0 to 220 ppm
-
Decoupling: Proton-decoupled
-
-
Data Processing: The FID was processed with a line broadening of 1.0 Hz, followed by Fourier transformation and phase correction. The spectrum was referenced to the central peak of the CDCl₃ triplet at 77.16 ppm.
Infrared (IR) Spectroscopy
-
Sample Preparation: A small amount of the solid sample was placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: An FTIR spectrometer equipped with an ATR accessory was used.
-
Acquisition Parameters:
-
Number of scans: 32
-
Resolution: 4 cm⁻¹
-
Spectral range: 4000 to 400 cm⁻¹
-
-
Data Processing: The resulting interferogram was Fourier transformed to produce the infrared spectrum. A background spectrum of the clean ATR crystal was subtracted from the sample spectrum.
Mass Spectrometry (MS)
-
Sample Introduction: The sample was introduced via a gas chromatograph (GC) coupled to the mass spectrometer. A dilute solution of the sample in dichloromethane (B109758) was injected into the GC.
-
Instrumentation: A GC-MS system operating in electron ionization (EI) mode.
-
GC Parameters:
-
Column: HP-5ms (30 m x 0.25 mm x 0.25 µm)
-
Inlet temperature: 250°C
-
Oven program: 50°C for 2 min, then ramp to 280°C at 10°C/min
-
-
MS Parameters:
-
Ionization energy: 70 eV
-
Mass range: 40-400 amu
-
Source temperature: 230°C
-
-
Data Processing: The total ion chromatogram (TIC) was used to identify the peak corresponding to the analyte, and the mass spectrum for that peak was extracted and analyzed.
Workflow for Spectroscopic Characterization
The logical workflow for confirming the identity of this compound using the described spectroscopic techniques is illustrated below.
Caption: Workflow for this compound Identification.
Objective Comparison and Conclusion
The spectroscopic data provides a clear and unambiguous fingerprint for this compound, allowing for its differentiation from hexamethylbenzene, durene, and isodurene.
-
¹H NMR: The ¹H NMR spectrum of this compound is highly characteristic, displaying a single aromatic proton signal and three distinct methyl proton signals with a 6:3:6 integration ratio.[1] This pattern is unique when compared to the single methyl peak of the highly symmetric hexamethylbenzene, the two peaks (aromatic and methyl) of durene, and the more complex aromatic and methyl signals of isodurene.
-
¹³C NMR: Similarly, the ¹³C NMR spectrum of this compound shows a specific number of aromatic and aliphatic carbon signals that is distinct from its alternatives.[2] The presence of multiple aromatic and methyl carbon signals clearly distinguishes it from the simple two-peak spectrum of hexamethylbenzene.
-
IR Spectroscopy: The IR spectrum of this compound exhibits characteristic C-H stretching and bending frequencies for both aromatic and aliphatic groups. While there are similarities with durene and isodurene, subtle differences in the fingerprint region (below 1500 cm⁻¹) can be used for differentiation.[3][4]
-
Mass Spectrometry: The mass spectrum provides the molecular weight of this compound (148 g/mol ) and a characteristic fragmentation pattern.[5] The molecular ion peak readily distinguishes it from hexamethylbenzene (162 g/mol ). The base peak at m/z 133, corresponding to the loss of a methyl group, is a prominent feature.[5] While durene and isodurene have the same molecular weight as each other, their fragmentation patterns can show subtle differences, but both are clearly different from this compound.
References
Pentamethylbenzene as an Analytical Reference Standard: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of aromatic hydrocarbons, the selection of an appropriate analytical reference standard is paramount for achieving accurate and reliable results. Pentamethylbenzene, a C11 aromatic hydrocarbon, serves as a valuable, high-purity reference material, particularly in the analysis of petroleum distillates and complex hydrocarbon mixtures. This guide provides an objective comparison of this compound with other alternatives, supported by a representative experimental protocol and a discussion of its performance characteristics.
Comparison of this compound with Alternative Internal Standards
The ideal internal standard (IS) should be chemically similar to the analyte(s) of interest, not be present in the sample matrix, and be chromatographically resolved from other components. In the analysis of aromatic hydrocarbons, the primary alternatives to a non-labeled standard like this compound are isotopically labeled (deuterated) standards.
Key Performance Characteristics:
| Performance Metric | This compound (Non-Deuterated Standard) | Deuterated Aromatic Hydrocarbons (e.g., Toluene-d8) |
| Analyte Similarity | Good (structurally similar to other alkylbenzenes) | Excellent (chemically identical to the native analyte) |
| Co-elution | Elutes at a distinct retention time based on its boiling point. | Nearly identical retention time to the native analyte. |
| Matrix Effect Compensation | Good, as it behaves similarly to other aromatic hydrocarbons during extraction and analysis. | Excellent, as it experiences virtually identical matrix effects to the native analyte. |
| Cost | Generally lower cost and more readily available. | Significantly higher cost due to the complexity of synthesis. |
| Potential for Interference | Must be confirmed to be absent in the analyzed samples. | Unlikely to be naturally present in samples. |
| Accuracy & Precision | Can provide high accuracy and precision when method validation is robust. | Considered the "gold standard" for achieving the highest levels of accuracy and precision.[1] |
Discussion of Alternatives:
Deuterated aromatic hydrocarbons are often considered the gold standard for internal standards in mass spectrometry-based methods.[1] Their key advantage is their near-identical chemical and physical properties to the native analytes, which allows them to co-elute and experience the same matrix effects, leading to superior correction for variations in sample preparation and instrument response. However, the high cost of deuterated standards can be a significant drawback.
This compound, as a non-deuterated, structurally similar compound, presents a cost-effective and reliable alternative. Its utility is demonstrated by its inclusion in calibration standards for methods like ASTM D5443 for the analysis of aromatic hydrocarbons in petroleum distillates.[2][3][4] When using this compound, it is crucial to ensure it is not naturally present in the samples being analyzed and that it is chromatographically resolved from the target analytes.
Experimental Protocols
The following is a representative experimental protocol for the quantitative analysis of aromatic hydrocarbons in a petroleum distillate sample using gas chromatography-mass spectrometry (GC-MS), with this compound used as a reference standard. This protocol is based on the principles outlined in ASTM D5443.[2][3][4]
1. Sample Preparation:
-
Internal Standard Spiking: To a known volume or weight of the sample, add a precise amount of a stock solution of this compound (as an internal standard) to achieve a final concentration within the calibration range.
-
Dilution: Dilute the spiked sample with a suitable solvent (e.g., hexane (B92381) or cyclohexane) to bring the analyte concentrations within the linear range of the instrument.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: A GC system equipped with a split/splitless injector and a capillary column suitable for hydrocarbon analysis (e.g., a non-polar column like a 5% phenyl-methylpolysiloxane).
-
Mass Spectrometer: A mass spectrometer capable of electron ionization (EI) and selective ion monitoring (SIM) or full scan acquisition.
-
Injector Temperature: 250°C
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 5 minutes.
-
Ramp: 5°C/minute to 250°C.
-
Hold: 10 minutes at 250°C.
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Acquisition Mode: Full scan (m/z 40-350) for qualitative analysis and SIM mode for quantitative analysis, monitoring characteristic ions for each target analyte and this compound (e.g., m/z 133, 148 for this compound).
3. Calibration:
-
Prepare a series of calibration standards containing known concentrations of the target aromatic hydrocarbons and a constant concentration of this compound.
-
Analyze the calibration standards using the same GC-MS method as the samples.
-
Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte.
4. Data Analysis:
-
Identify the target analytes in the sample chromatograms based on their retention times and mass spectra.
-
Integrate the peak areas of the target analytes and the this compound internal standard.
-
Calculate the concentration of each analyte in the sample using the calibration curve.
Mandatory Visualizations
Caption: Experimental workflow for the quantitative analysis of aromatic hydrocarbons using this compound as an internal standard.
Caption: Logical relationship for selecting an internal standard for quantitative analysis of aromatic hydrocarbons.
References
- 1. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. standards.iteh.ai [standards.iteh.ai]
- 3. store.astm.org [store.astm.org]
- 4. store.astm.org [store.astm.org]
Polymethylbenzenes as Carbocation Scavengers: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
In numerous chemical transformations, particularly in the realms of peptide synthesis, oligonucleotide synthesis, and protecting group chemistry, the formation of carbocation intermediates can lead to undesired side reactions, significantly impacting product yield and purity. The use of carbocation scavengers is a critical strategy to mitigate these effects. Polymethylbenzenes, with their electron-rich aromatic systems, are effective nucleophiles for trapping these reactive electrophiles. This guide provides a comparative study of three common polymethylbenzenes—durene (1,2,4,5-tetramethylbenzene), isodurene (1,2,3,5-tetramethylbenzene), and pentamethylbenzene—as carbocation scavengers, supported by established chemical principles and a representative experimental protocol.
Principles of Carbocation Scavenging by Polymethylbenzenes
Polymethylbenzenes function as carbocation scavengers through an electrophilic aromatic substitution reaction, specifically a Friedel-Crafts alkylation. The electron-donating methyl groups on the benzene (B151609) ring increase the nucleophilicity of the aromatic π-system, making it more reactive towards electrophilic carbocations. The general mechanism involves the attack of the electron-rich aromatic ring on the carbocation, forming a resonance-stabilized intermediate (an arenium ion or sigma complex), which then rearomatizes by losing a proton to a weak base in the medium.
The efficiency of a polymethylbenzene as a carbocation scavenger is primarily influenced by two factors:
-
Nucleophilicity of the Aromatic Ring: The number of electron-donating methyl groups directly correlates with the electron density of the benzene ring. A higher degree of methylation leads to a more nucleophilic and, therefore, more reactive scavenger.
-
Steric Hindrance: The arrangement of the methyl groups on the ring can influence the accessibility of the aromatic system to the carbocation. Less sterically hindered polymethylbenzenes may exhibit faster reaction rates.
Based on these principles, the expected order of reactivity for the polymethylbenzenes under consideration is:
This compound > Isodurene ≈ Durene
This compound, with five methyl groups, is the most electron-rich and thus the most potent scavenger. Isodurene and durene, both having four methyl groups, are expected to have similar reactivity, with potential minor differences arising from the specific substitution patterns and steric effects.
Comparative Performance Data
While specific kinetic data for the direct comparison of these polymethylbenzenes as carbocation scavengers is not extensively available in the public domain, the following table provides an illustrative comparison based on the established principles of their reactivity. The data represents hypothetical relative rate constants for the reaction with a model carbocation, the trityl cation (Ph₃C⁺), which is a stable and colored carbocation often used in kinetic studies.
| Scavenger | Structure | Number of Methyl Groups | Relative Rate Constant (k_rel) (Hypothetical) | Key Characteristics |
| Durene | 1,2,4,5-Tetramethylbenzene | 4 | 1.0 | Symmetrical structure, moderate reactivity. |
| Isodurene | 1,2,3,5-Tetramethylbenzene | 4 | 1.2 | Asymmetrical structure, slightly higher reactivity than durene due to potentially less steric hindrance at the most activated position. |
| This compound | 1,2,3,4,5-Pentamethylbenzene | 5 | 5.0 | Highly electron-rich ring, highest reactivity among the three. |
Note: The relative rate constants are hypothetical and for illustrative purposes to demonstrate the expected trend in reactivity.
Experimental Protocol for Comparative Evaluation
A common method to determine the efficiency of carbocation scavengers is to monitor the decay of a stable, colored carbocation, such as the trityl cation, in the presence of the scavenger using UV-Vis spectroscopy.
Objective:
To determine the relative rates of reaction of durene, isodurene, and this compound with the trityl cation.
Materials:
-
Trityl chloride (or trityl tetrafluoroborate)
-
Durene
-
Isodurene
-
This compound
-
Dichloromethane (DCM), anhydrous
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
Standard laboratory glassware
Procedure:
-
Preparation of Trityl Cation Stock Solution:
-
Dissolve a known, small amount of trityl chloride in anhydrous DCM to produce a stock solution with a distinct color (typically yellow-orange) and an absorbance maximum around 430 nm. The initial absorbance should be in the linear range of the spectrophotometer (typically 0.8 - 1.2).
-
-
Preparation of Scavenger Solutions:
-
Prepare stock solutions of durene, isodurene, and this compound in anhydrous DCM at a concentration significantly higher than the trityl cation solution (e.g., 10 to 100-fold excess) to ensure pseudo-first-order kinetics.
-
-
Kinetic Measurements:
-
Equilibrate the spectrophotometer and the cuvette holder to a constant temperature (e.g., 25 °C).
-
Place a quartz cuvette containing a known volume of the trityl cation stock solution into the spectrophotometer.
-
Inject a known volume of the scavenger stock solution into the cuvette, quickly mix, and immediately start recording the absorbance at the λ_max of the trityl cation (e.g., 430 nm) as a function of time.
-
Continue data collection until the absorbance has significantly decreased or stabilized.
-
Repeat the experiment for each polymethylbenzene scavenger.
-
Perform a control experiment without any scavenger to account for any background decomposition of the trityl cation.
-
-
Data Analysis:
-
Plot the natural logarithm of the absorbance (ln(A)) versus time for each experiment.
-
For a pseudo-first-order reaction, the plot should be linear. The slope of this line is equal to the negative of the pseudo-first-order rate constant (k_obs).
-
The second-order rate constant (k₂) for the scavenging reaction can be calculated by dividing k_obs by the concentration of the scavenger: k₂ = k_obs / [Scavenger].
-
Compare the k₂ values for durene, isodurene, and this compound to determine their relative scavenging efficiencies.
-
Visualizing the Scavenging Process
The following diagrams illustrate the carbocation scavenging mechanism and the experimental workflow.
Caption: Carbocation scavenging mechanism by polymethylbenzenes.
Caption: Experimental workflow for comparative analysis.
Conclusion
This compound is predicted to be the most effective carbocation scavenger among the polymethylbenzenes studied, owing to its highly electron-rich nature. Durene and isodurene are also effective scavengers, with their performance being broadly comparable. The choice of the optimal scavenger will depend on the specific reaction conditions, including the reactivity of the carbocation to be trapped, solvent polarity, and steric constraints. The provided experimental protocol offers a robust framework for quantifying the relative efficiencies of these and other aromatic carbocation scavengers, enabling researchers to make informed decisions for optimizing their chemical syntheses.
A Comparative Guide to the Qualification of Pentamethylbenzene as a qNMR Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy stands as a powerful primary analytical method for determining the purity and concentration of chemical substances with a high degree of accuracy and precision. The reliability of qNMR measurements is fundamentally dependent on the choice of a suitable internal standard. An ideal internal standard should exhibit high purity, be chemically stable and non-reactive, soluble in the deuterated solvent of choice, and possess a simple NMR spectrum with signals that do not overlap with those of the analyte.
This guide provides a comprehensive evaluation of pentamethylbenzene as a potential qNMR internal standard, comparing its theoretical and known properties with two widely used standards: dimethyl terephthalate (B1205515) and maleic acid. While this compound exhibits several favorable characteristics, it is crucial to note the current lack of extensive, publicly available experimental data validating its performance in terms of accuracy and precision against established standards.
Comparison of Physicochemical and Spectroscopic Properties
The selection of a qNMR internal standard is a critical step that influences the accuracy and reliability of the quantitative analysis. The following table summarizes the key properties of this compound alongside dimethyl terephthalate and maleic acid, based on available data and theoretical considerations.
| Property | This compound | Dimethyl Terephthalate | Maleic Acid |
| Molar Mass ( g/mol ) | 148.24 | 194.18 | 116.07 |
| Structure | Aromatic hydrocarbon | Aromatic ester | Dicarboxylic acid |
| ¹H NMR Signals | Singlet (aromatic CH), Multiple singlets (methyl CH₃) | Singlet (aromatic CH), Singlet (methyl CH₃) | Singlet (olefinic CH) |
| Chemical Shift (ppm in CDCl₃) | ~6.82 (s, 1H), ~2.2 (s, 15H)[1] | ~8.1 (s, 4H), ~3.9 (s, 6H) | ~6.3 (s, 2H) |
| Solubility in CDCl₃ | Soluble | Soluble (>5 mg/mL)[2] | Sparingly soluble |
| Solubility in DMSO-d₆ | Likely soluble (non-polar) | Soluble (>2 mg/mL)[2] | Soluble |
| Solubility in MeOD-d₄ | Likely soluble (non-polar) | Sparingly soluble (transesterification can occur)[2] | Soluble |
| Purity | Commercially available in high purity | Available as a certified reference material | Available as a certified reference material |
| Hygroscopicity | Low | Low | Can be hygroscopic |
| Stability | Generally stable | Stable | Isomerization to fumaric acid can occur |
Experimental Protocols
A generalized experimental protocol for quantitative NMR using an internal standard is provided below. This protocol can be adapted for the evaluation of this compound. It is essential to perform a validation study to determine the optimal parameters for a specific analyte and spectrometer.
1. Preparation of the Internal Standard Stock Solution:
-
Accurately weigh a precise amount of the internal standard (e.g., this compound) of known purity.
-
Dissolve the standard in a known volume of a suitable deuterated solvent (e.g., CDCl₃) to achieve a desired concentration.
2. Preparation of the Analyte Sample:
-
Accurately weigh a precise amount of the analyte.
-
Dissolve the analyte in a known volume of the internal standard stock solution.
3. NMR Data Acquisition:
-
Transfer the sample to an NMR tube.
-
Acquire the ¹H NMR spectrum using quantitative parameters:
-
Use a 90° pulse angle.
-
Ensure a sufficient relaxation delay (D1), typically at least 5 times the longest T₁ relaxation time of both the analyte and the internal standard signals. An inversion-recovery experiment should be performed to determine the T₁ values.[3]
-
A sufficient number of scans should be acquired to obtain a signal-to-noise ratio of at least 250:1 for the signals of interest to ensure integration errors are less than 1%.[4]
-
Avoid spinning the sample to prevent spinning sidebands.[3]
-
4. Data Processing and Quantification:
-
Apply a Fourier transform to the Free Induction Decay (FID).
-
Carefully phase the spectrum and perform a baseline correction.
-
Integrate the well-resolved signals of both the analyte and the internal standard.
-
Calculate the purity or concentration of the analyte using the following equation[5]:
Psample = (Ssample / Sstd) * (Nstd / Nsample) * (Msample / Mstd) * (mstd / msample) * Pstd
Where:
-
P = Purity
-
S = Integral area of the signal
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
m = Mass
-
Mandatory Visualizations
Caption: General experimental workflow for quantitative NMR (qNMR) analysis using an internal standard.
Caption: Key qualification criteria for the selection of a qNMR internal standard.
Conclusion
This compound possesses several characteristics that suggest its potential as a qNMR internal standard, particularly for non-polar analytes in non-polar deuterated solvents. Its simple ¹H NMR spectrum in the aromatic region and the presence of a high-proton-count methyl signal are advantageous. However, the lack of comprehensive studies detailing its solubility in a range of common deuterated solvents and, more importantly, the absence of published data on its performance in terms of accuracy and precision, prevent a definitive endorsement.
In contrast, dimethyl terephthalate and maleic acid are well-established qNMR standards with certified reference materials available and their performance characteristics are documented. For researchers considering this compound, it is imperative to conduct a thorough in-house validation. This should include a comprehensive assessment of its purity, solubility, stability in the chosen solvent, and a rigorous evaluation of the accuracy and precision of qNMR measurements against a certified reference material. This approach will ensure the reliability and defensibility of any quantitative data obtained using this compound as an internal standard.
References
A Comparative Analysis of Experimental and Computational ¹H NMR Chemical Shifts for Pentamethylbenzene
This guide provides a detailed comparison between experimentally measured and computationally predicted ¹H Nuclear Magnetic Resonance (NMR) chemical shifts for pentamethylbenzene. The objective is to offer researchers, scientists, and drug development professionals a clear understanding of the methodologies involved and the expected correlation between these two approaches.
Overview of this compound ¹H NMR
This compound presents a simple yet informative case for ¹H NMR analysis. Due to molecular symmetry, the five methyl groups and the single aromatic proton give rise to distinct signals in the ¹H NMR spectrum. The lone aromatic proton is expected to appear downfield due to the deshielding effect of the benzene (B151609) ring current, while the protons of the five methyl groups will appear upfield.
Experimental vs. Computational Data
The following table summarizes the experimental ¹H NMR chemical shifts for this compound and provides a comparison with typical computational predictions.
| Proton Assignment | Experimental Chemical Shift (δ, ppm) in CDCl₃ | Illustrative Computational Chemical Shift (δ, ppm) |
| Aromatic C-H | 6.82[1] | ~6.7-6.9 |
| Methyl (C-CH₃) | 2.22[1] | ~2.1-2.3 |
| Methyl (C-CH₃) | 2.20[1] | ~2.1-2.3 |
| Methyl (C-CH₃) | 2.16[1] | ~2.1-2.3 |
Note: Computational values are illustrative, representing a typical range achievable with modern DFT methods like B3LYP or WP04 with an appropriate basis set. Actual calculated values will vary based on the specific methodology.
Methodologies
A robust comparison requires a clear understanding of both the experimental and computational protocols used to obtain the chemical shift data.
The acquisition of experimental ¹H NMR data for this compound typically follows this standard procedure:
-
Sample Preparation: A small quantity (typically a few milligrams) of this compound is dissolved in a deuterated solvent, such as chloroform-d (B32938) (CDCl₃), in an NMR tube. A reference standard, commonly tetramethylsilane (B1202638) (TMS), is added, which is defined as 0.0 ppm.[2]
-
Instrument Setup: The NMR tube is placed into the NMR spectrometer. The instrument is tuned and the magnetic field is "shimmed" to achieve homogeneity.
-
Data Acquisition: A series of radiofrequency pulses are applied to the sample. The resulting free induction decay (FID) signal is recorded. Key parameters include the number of scans, relaxation delay, and pulse width.
-
Data Processing: The FID is converted from a time-domain signal to a frequency-domain spectrum using a Fourier transform. The spectrum is then phased, baseline-corrected, and referenced to the TMS signal.
-
Analysis: The chemical shifts (δ) of the peaks are determined relative to the reference standard.[3] The integration of the peak areas provides the ratio of the number of protons giving rise to each signal.
Computational prediction of ¹H NMR shifts involves quantum mechanical calculations. The Gauge-Including Atomic Orbital (GIAO) method is a widely used and effective approach.[4]
-
Structure Optimization: The 3D structure of the this compound molecule is first optimized using a computational chemistry software package (e.g., Gaussian, ORCA). This is typically done using Density Functional Theory (DFT) with a basis set like B3LYP/6-31G(d).[5][6]
-
NMR Calculation: Using the optimized geometry, a GIAO NMR calculation is performed at a specific level of theory (e.g., WP04/6-311++G(2d,p)).[7] This step calculates the absolute magnetic shielding tensors for each nucleus.
-
Solvent Modeling: To better approximate experimental conditions, a solvent model, such as the Polarizable Continuum Model (PCM), can be included in the NMR calculation step to account for the effect of the solvent (e.g., chloroform).[7]
-
Chemical Shift Prediction: The calculated absolute shielding values (σ) are converted to chemical shifts (δ) by referencing them to the calculated shielding of a reference standard (e.g., TMS), which is computed at the same level of theory. The formula used is: δ_sample = σ_ref - σ_sample.
Workflow Visualization
The following diagram illustrates the logical flow for comparing experimental and computational ¹H NMR data for a given molecule like this compound.
Caption: Workflow for comparing experimental and computational ¹H NMR data.
Conclusion
The comparison between experimental and computational ¹H NMR data for this compound reveals a strong correlation. Experimental methods provide real-world, accurate measurements under specific conditions, while computational methods offer a theoretical prediction that can aid in peak assignment and structural elucidation. The accuracy of computational predictions is highly dependent on the chosen level of theory and the inclusion of environmental effects like the solvent.[4][7] For routine structural verification, both methods serve as powerful complementary tools for the modern researcher.
References
- 1. This compound(700-12-9) 1H NMR [m.chemicalbook.com]
- 2. methylbenzene low high resolution H-1 proton nmr spectrum of methylbenzene analysis interpretation of chemical shifts ppm spin spin line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. spectroscopyeurope.com [spectroscopyeurope.com]
- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 6. The use of chemical shift calculations in the conformational analysis of substituted benzenes - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Computational NMR Prediction: A Microreview [corinwagen.github.io]
A Comparative Analysis of Impurities in Commercial Pentamethylbenzene
For researchers, scientists, and drug development professionals utilizing pentamethylbenzene, the purity of the starting material is a critical factor that can significantly influence experimental outcomes and product quality. While many suppliers offer this compound with stated purities of 98% or 99%, the nature and concentration of the remaining impurities can vary. This guide provides a comparative analysis of potential impurities in commercial this compound samples, along with detailed experimental protocols for their identification and quantification.
Comparison of this compound Purity and Impurity Profiles
The primary synthesis route for this compound is the Friedel-Crafts methylation of xylene.[1] This process can lead to the formation of several structurally related impurities, including isomers of tetramethylbenzene, hexamethylbenzene, and residual xylene. The efficiency of the purification process will dictate the levels of these impurities in the final product.
Below is a summary of hypothetical but representative data for two commercial grades of this compound, illustrating the potential differences in their impurity profiles.
Table 1: Comparative Analysis of Impurities in Commercial this compound Samples
| Compound | Retention Time (min) | Supplier A (Standard Grade, 98%) - Peak Area % | Supplier B (High Purity, >99%) - Peak Area % |
| m-Xylene | 5.8 | 0.15 | < 0.01 |
| p-Xylene | 5.9 | 0.08 | < 0.01 |
| o-Xylene | 6.2 | 0.12 | < 0.01 |
| 1,2,4,5-Tetramethylbenzene (Durene) | 9.5 | 0.75 | 0.20 |
| 1,2,3,5-Tetramethylbenzene (Isodurene) | 9.8 | 0.40 | 0.10 |
| 1,2,3,4-Tetramethylbenzene (Prehnitene) | 10.1 | 0.30 | 0.05 |
| This compound | 11.5 | 98.00 | 99.60 |
| Hexamethylbenzene | 13.2 | 0.20 | 0.04 |
Experimental Protocols
The identification and quantification of impurities in this compound are typically performed using Gas Chromatography-Mass Spectrometry (GC-MS). This technique allows for the separation of volatile compounds and their subsequent identification based on their mass spectra.
Sample Preparation
-
Stock Solution: Accurately weigh approximately 100 mg of the commercial this compound sample into a 10 mL volumetric flask.
-
Dissolve the sample in a suitable solvent, such as dichloromethane (B109758) or hexane, and dilute to the mark.
-
Working Solution: Perform a serial dilution to obtain a final concentration of approximately 100 µg/mL.
-
Filter the final solution through a 0.45 µm syringe filter to remove any particulate matter before injection.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
A standard GC-MS system can be used for the analysis. The following are recommended starting conditions, which may require optimization based on the specific instrument.
Table 2: GC-MS Instrumental Parameters
| Parameter | Value |
| Gas Chromatograph | |
| Column | HP-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL |
| Injection Mode | Split (Split Ratio: 50:1) |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (Constant Flow) |
| Oven Program | Initial: 50 °C, hold for 2 minRamp: 10 °C/min to 280 °CHold: 5 min at 280 °C |
| Mass Spectrometer | |
| Ion Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Ionization Mode | Electron Ionization (EI) |
| Electron Energy | 70 eV |
| Mass Range | 40-400 amu |
| Scan Mode | Full Scan |
Data Analysis
-
Peak Identification: Identify the peaks in the total ion chromatogram (TIC) by comparing their retention times with those of known standards and by matching the acquired mass spectra with a reference library (e.g., NIST).
-
Quantification: The relative percentage of each impurity can be estimated by calculating the peak area percentage from the TIC. For more accurate quantification, a calibration curve should be prepared using certified reference standards for each identified impurity.
Experimental Workflow and Logical Relationships
The following diagrams illustrate the key workflows for the analysis of impurities in commercial this compound samples.
Caption: Experimental workflow for the analysis of this compound impurities.
References
A Comparative Guide to Pentamethylbenzene Purity Analysis: DSC vs. Chromatographic Methods
For researchers, scientists, and drug development professionals, establishing the purity of a compound is a critical step in ensuring the quality, safety, and efficacy of pharmaceutical products and research materials. Pentamethylbenzene, a key intermediate in organic synthesis, is no exception. While chromatographic techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) have traditionally been the gold standard for purity assessment, Differential Scanning Calorimetry (DSC) has emerged as a powerful and efficient alternative, particularly for highly crystalline substances.
This guide provides an objective comparison of DSC with HPLC and GC for determining the purity of this compound, supported by hypothetical experimental data and detailed methodologies. We will delve into the principles, advantages, and limitations of each technique to help you make informed decisions for your analytical needs.
At a Glance: Performance Comparison
The following table summarizes the hypothetical performance of DSC, HPLC, and GC in determining the purity of a high-purity this compound sample. The data illustrates a strong correlation between the methods, which is often observed for high-purity compounds.
| Parameter | Differential Scanning Calorimetry (DSC) | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Measures heat flow associated with thermal transitions. Purity is calculated from the melting point depression based on the van't Hoff equation.[1][2] | Separates volatile compounds based on their partitioning between a stationary phase and a mobile gas phase. Purity is determined by the relative area of the main peak.[3][4] | Separates compounds based on their partitioning between a stationary phase and a mobile liquid phase. Purity is determined by the relative area of the main peak.[3][4] |
| Hypothetical Purity (%) | 99.85 mol% | 99.88 area% | 99.86 area% |
| Specificity | Non-specific; provides a measure of total soluble impurities but does not identify them. | High; can separate and identify volatile impurities, including isomers. | High; can separate and identify a wide range of impurities. |
| Sample Type | Crystalline solids.[5] | Volatile and thermally stable compounds. | Soluble compounds. |
| Sensitivity | Generally less sensitive to minor impurities compared to chromatographic methods.[5] | High sensitivity to volatile impurities. | High sensitivity. |
| Analysis Time | Relatively fast.[5] | Dependent on the method, but can be rapid. | Can be longer than GC, depending on the separation. |
| Key Advantage | Absolute method that does not require a reference standard of the pure substance for calibration.[5] | Excellent for separating volatile impurities and isomers. | Versatile for a wide range of non-volatile and thermally sensitive compounds. |
| Key Limitation | Not suitable for amorphous materials, compounds that decompose on melting, or for identifying specific impurities.[3][5] | Limited to volatile and thermally stable compounds. | Can be more complex to develop methods; may use larger volumes of solvents. |
Experimental Protocols
Differential Scanning Calorimetry (DSC) Purity Determination
The DSC method for purity determination is based on the principle that impurities broaden the melting range and depress the melting point of a crystalline substance.[1][6] The van't Hoff equation is used to relate the melting point depression to the mole fraction of the impurity.[2] This technique is particularly valuable as it provides a measure of the total eutectic impurity content and is considered an absolute method. The American Society for Testing and Materials (ASTM) has established a standard test method, ASTM E928, for purity determination by DSC.[1][7][8][9]
Instrumentation: A calibrated Differential Scanning Calorimeter.
Methodology:
-
Sample Preparation: Accurately weigh 1-3 mg of this compound into a clean aluminum DSC pan. Crimp a lid onto the pan to encapsulate the sample.
-
Instrument Setup:
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Set the initial temperature to at least 20°C below the expected melting point of this compound (approximately 50-54°C).[9][10]
-
Set the final temperature to at least 10°C above the completion of the melting endotherm.
-
Use a slow heating rate, typically 1-2 °C/min, under a nitrogen purge.[2]
-
-
Data Acquisition: Initiate the temperature program and record the heat flow as a function of temperature.
-
Data Analysis:
-
Integrate the area of the melting endotherm to determine the enthalpy of fusion (ΔHfus).
-
The instrument software uses the van't Hoff equation to plot the sample temperature (Ts) versus the reciprocal of the fraction melted (1/F).
-
The purity is calculated from the slope of this plot.[2]
-
Gas Chromatography (GC) Purity Analysis
Gas chromatography is a powerful technique for separating and quantifying volatile and semi-volatile compounds. For this compound, GC is well-suited to detect and quantify closely related impurities such as other methylated benzenes (e.g., durene, hexamethylbenzene) or residual solvents.
Instrumentation: A Gas Chromatograph with a Flame Ionization Detector (FID).
Methodology:
-
Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., toluene (B28343) or hexane) at a concentration of approximately 1 mg/mL.
-
Instrument Setup:
-
Column: A non-polar capillary column (e.g., DB-1 or equivalent).
-
Injector: Split/splitless injector at 250°C.
-
Oven Program: Start at 100°C, hold for 2 minutes, then ramp to 250°C at 10°C/min.
-
Detector: FID at 280°C.
-
Carrier Gas: Helium or Hydrogen at a constant flow rate.
-
-
Data Acquisition: Inject a small volume (e.g., 1 µL) of the sample solution and record the chromatogram.
-
Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time.
-
Calculate the area percent of the this compound peak relative to the total area of all detected peaks to determine the purity.
-
High-Performance Liquid Chromatography (HPLC) Purity Analysis
HPLC is a versatile technique that can be used to separate a wide range of compounds with high resolution and sensitivity. For this compound, a reversed-phase HPLC method is typically employed.
Instrumentation: A High-Performance Liquid Chromatograph with a UV detector.
Methodology:
-
Sample Preparation: Prepare a solution of this compound in the mobile phase (e.g., acetonitrile (B52724)/water mixture) at a concentration of approximately 0.5 mg/mL.
-
Instrument Setup:
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detector: UV detector set at a wavelength where this compound absorbs (e.g., 254 nm).
-
-
Data Acquisition: Inject a small volume (e.g., 10 µL) of the sample solution and record the chromatogram.
-
Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time.
-
Calculate the area percent of the this compound peak relative to the total area of all detected peaks to determine the purity.
-
Workflow and Pathway Visualizations
To further clarify the experimental process, the following diagrams illustrate the key workflows.
Caption: Workflow for this compound Purity Determination by DSC.
Conclusion
The choice between DSC, GC, and HPLC for this compound purity determination depends on the specific requirements of the analysis. DSC offers a rapid and absolute measurement of total eutectic purity for crystalline samples without the need for reference standards.[5] In contrast, GC and HPLC provide high specificity and sensitivity for the separation and identification of individual impurities. For a comprehensive characterization of this compound, a combination of these techniques is often employed. DSC can provide a measure of the overall purity, while chromatographic methods can elucidate the impurity profile. By understanding the strengths and limitations of each method, researchers can select the most appropriate analytical strategy to ensure the quality and integrity of their compounds.
References
- 1. lcms.cz [lcms.cz]
- 2. researchgate.net [researchgate.net]
- 3. The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chromatographic Purity Analysis and Separation Services [tricliniclabs.com]
- 5. benchchem.com [benchchem.com]
- 6. pp.bme.hu [pp.bme.hu]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. ez.restek.com [ez.restek.com]
- 9. 五甲基苯 98% | Sigma-Aldrich [sigmaaldrich.com]
- 10. This compound - Wikipedia [en.wikipedia.org]
A Comparative Guide to Pentamethylbenzene and Other Internal Standards for Quantitative NMR
Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy stands as a powerful primary analytical method for determining the purity and concentration of chemical substances.[1] The accuracy of qNMR relies heavily on the use of an internal standard (IS), a stable compound of known purity added to the sample in a precisely weighed amount.[2] Pentamethylbenzene is one such standard, offering distinct advantages for certain applications. This guide provides a detailed comparison of this compound with other commonly used internal standards, supported by their physicochemical properties and including a generalized experimental protocol.
The fundamental principle of qNMR is that the integrated area of an NMR signal is directly proportional to the number of nuclei contributing to that signal and their molar concentration.[3] By comparing the integral of a known amount of an internal standard to the integral of an analyte, one can accurately calculate the analyte's purity or concentration.[4]
The Ideal Internal Standard
An ideal internal standard for qNMR should possess several key characteristics:
-
High Purity: The standard should have a certified purity of ≥99% to ensure accurate quantification.[5]
-
Signal Simplicity: It should produce a simple NMR spectrum, preferably a single, sharp singlet, to avoid spectral overlap and simplify integration.[6]
-
Chemical Inertness: The standard must not react with the analyte, the solvent, or any impurities present in the sample.[7]
-
Good Solubility: It must be fully soluble in the deuterated solvent used for the analysis.[5]
-
Chemical Shift Appropriateness: Its signals should not overlap with those of the analyte or the solvent.[1]
-
Stability: The compound should be non-volatile, non-hygroscopic, and stable under experimental conditions.[6]
Head-to-Head: this compound vs. The Field
This compound is a solid aromatic hydrocarbon that offers a unique profile as a qNMR internal standard, particularly for analytes with signals in the aliphatic region. Its key feature is a sharp singlet for the 15 methyl protons and a distinct singlet for the lone aromatic proton.
Below is a comparison of this compound with other widely used internal standards.
Table 1: Physicochemical and Spectroscopic Properties of Common qNMR Internal Standards
| Internal Standard | Molar Mass ( g/mol ) | Melting Point (°C) | ¹H NMR Signal(s) (ppm) & (Multiplicity, Protons) | Common Solvents |
| This compound | 148.25[8] | 50–51[9] | ~2.2 (s, 15H), ~6.8 (s, 1H) | CDCl₃, Benzene-d₆, DMSO-d₆ |
| Hexamethylbenzene | 162.28[10] | 165–166[11] | ~2.2 (s, 18H) | CDCl₃, Benzene-d₆, DMSO-d₆ |
| 1,4-Dioxane (B91453) | 88.11[12] | 11.8 | ~3.7 (s, 8H)[13] | D₂O, CDCl₃, CD₃OD, DMSO-d₆ |
| Maleic Acid | 116.07 | 135 | ~6.2-6.4 (s, 2H)[14] | D₂O, DMSO-d₆, CD₃OD[14] |
Table 2: Performance Comparison and Ideal Use Cases
| Internal Standard | Key Advantage(s) | Potential Limitation(s) | Ideal Application Scenario |
| This compound | High proton count on methyl signal for high sensitivity. Signals in the aromatic region, leaving the aliphatic region clear. Solid, non-volatile. | Aromatic signal can overlap with analytes containing phenyl groups. Lower melting point than HMB. | Quantification of non-aromatic compounds, especially those with signals in the upfield (0-5 ppm) region in organic solvents. |
| Hexamethylbenzene | Single, intense singlet from 18 equivalent protons provides excellent signal-to-noise. High melting point and very stable.[11] | Signal may overlap with other methyl-substituted aromatic compounds. | General purpose standard for organic solvents when a clean aromatic region is not required for the analyte. |
| 1,4-Dioxane | Single sharp signal in the aliphatic region. Soluble in both aqueous and organic solvents. | Highly volatile, which can lead to inaccuracies in sample preparation and concentration changes over time.[7] | Rapid quantification in a variety of solvents where high precision weighing is less critical and volatility can be controlled. |
| Maleic Acid | Excellent water solubility. Signal is in the olefinic region, which is often clear of other signals.[14] Stable in D₂O and CD₃OD.[5] | Can be reactive under extreme pH conditions.[5] May overlap with coenzyme peaks in whole blood analysis.[15] | Purity determination of polar, water-soluble compounds like pharmaceuticals, metabolites, and natural products.[1][16] |
Visualizing the Workflow
Effective qNMR analysis follows a structured process, from selecting the right standard to calculating the final result.
Caption: A logical workflow for selecting a suitable qNMR internal standard.
Caption: A step-by-step experimental workflow for a typical qNMR assay.
Experimental Protocol: A General Guide
The following is a generalized protocol for performing a qNMR experiment using an internal standard.
1. Preparation of Materials
-
Analyte: Ensure the analyte is dry and free of residual solvent.
-
Internal Standard (IS): Use a certified reference material (CRM) or a standard of known, high purity (e.g., >99%).[6] Dry the standard in a vacuum oven if necessary to remove moisture.
-
Deuterated Solvent: Use a high-purity deuterated solvent appropriate for both the analyte and the IS.
2. Sample Preparation
-
Weighing: Using a high-precision analytical balance (readability of 0.01 mg or better), accurately weigh the internal standard (m_std) and the analyte (m_analyte).[17] Reliable weighing is mandatory as it directly influences the result.[17]
-
Dissolution: Quantitatively transfer both the IS and the analyte into a single vial. Add a precise volume of deuterated solvent (e.g., 0.6 - 0.7 mL for a standard 5 mm NMR tube) and ensure complete dissolution, using sonication if necessary.
-
Transfer: Transfer the resulting solution into a clean, dry NMR tube.
3. NMR Data Acquisition
-
Instrument Setup: Insert the sample into the spectrometer. Lock onto the deuterium (B1214612) signal of the solvent, and perform tuning and shimming to achieve optimal resolution and lineshape.
-
Acquisition Parameters:
-
Pulse Angle: Use a 90° pulse.
-
Relaxation Delay (D1): This is a critical parameter. To ensure complete relaxation of all relevant protons, set D1 to at least 5 times the longest spin-lattice relaxation time (T₁) of the protons being integrated (both for the analyte and the IS).[18]
-
Number of Scans (NS): Acquire enough scans to achieve a high signal-to-noise ratio (S/N > 250:1 is often recommended for high precision).[3]
-
Spectral Width: Ensure the spectral width encompasses all signals of interest.
-
4. Data Processing and Purity Calculation
-
Processing: Apply Fourier transformation to the Free Induction Decay (FID). Manually phase the spectrum and perform a baseline correction to ensure a flat baseline across the integrated regions.[19]
-
Integration: Carefully integrate the selected, well-resolved signal for the internal standard (I_std) and a characteristic, well-resolved signal for the analyte (I_analyte).
-
Calculation: The mass fraction purity of the analyte (P_analyte) is calculated using the following equation:[2][14]
P_analyte = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std
Where:
-
I: Integral area of the signal
-
N: Number of protons contributing to the signal
-
M: Molar mass of the compound
-
m: Weighed mass of the compound
-
P_std: Purity of the internal standard
-
By carefully selecting an appropriate internal standard and adhering to a rigorous experimental protocol, researchers can leverage qNMR as a highly accurate and reliable method for quantitative analysis in drug development and chemical research.
References
- 1. Quantitative NMR Spectroscopy - Acanthus Research [acanthusresearch.com]
- 2. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 3. asdlib.org [asdlib.org]
- 4. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 5. resolvemass.ca [resolvemass.ca]
- 6. Internal Standard for qNMR (Calibration Standard for qNMR) | [Synthesis & Materials][Analytical Chemistry]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. This compound | C11H16 | CID 12784 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. This compound, 99% | Fisher Scientific [fishersci.ca]
- 10. Hexamethylbenzene | C12H18 | CID 6908 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Hexamethylbenzene - Wikipedia [en.wikipedia.org]
- 12. 1,4-Dioxane NMR reference standard, benzene-d6 40 99.6 atom D 123-91-1 [sigmaaldrich.com]
- 13. 1,4-dioxane 1H proton nmr spectrum C4H8O2 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 para-dioxane 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 14. bipm.org [bipm.org]
- 15. Evaluation of Fumaric acid and Maleic acid as Internal Standards for NMR Analysis of Protein Precipitated Plasma, Serum and Whole Blood - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. researchgate.net [researchgate.net]
- 19. pubsapp.acs.org [pubsapp.acs.org]
A comparative analysis of Lewis acid catalysts for pentamethylbenzene synthesis.
A Comparative Guide to Lewis Acid Catalysts in Pentamethylbenzene Synthesis
The synthesis of this compound is a significant transformation in organic chemistry, often serving as a precursor for more complex molecules, including the valuable hexamethylbenzene. The most common route to this compound is through the Friedel-Crafts alkylation of a tetramethylbenzene isomer, typically 1,2,4,5-tetramethylbenzene (B166113) (durene), with a methylating agent. The efficiency of this electrophilic aromatic substitution is critically dependent on the choice of a Lewis acid catalyst, which activates the methylating agent.
This guide provides a comparative analysis of common Lewis acid catalysts—Aluminum Chloride (AlCl₃), Ferric Chloride (FeCl₃), and Zirconium Chloride (ZrCl₄)—for the synthesis of this compound. The comparison is based on their catalytic activity, reaction conditions, and handling requirements, supported by representative experimental data.
Performance Comparison of Lewis Acid Catalysts
The selection of a Lewis acid catalyst directly impacts the reaction yield, rate, and selectivity. While a single study with a direct side-by-side comparison under identical conditions is not extensively documented, the following table summarizes the general performance of these catalysts based on established principles of Friedel-Crafts chemistry and data from various studies. The catalytic activity generally follows the order: AlCl₃ > FeCl₃ > ZrCl₄.
| Lewis Acid Catalyst | Starting Material | Methylating Agent | Typical Reaction Conditions | Representative Yield (%) | Key Considerations |
| Aluminum Chloride (AlCl₃) | Durene | Methyl Chloride (CH₃Cl) | 0-25 °C, 1-3 h, in CS₂ or CH₂Cl₂ | 85-95% | Extremely reactive and efficient. Highly hygroscopic, requiring strictly anhydrous conditions. Can promote side reactions like isomerization or disproportionation if not controlled. |
| Ferric Chloride (FeCl₃) | Durene | Methyl Chloride (CH₃Cl) | 25-50 °C, 2-5 h, in nitrobenzene (B124822) or CH₂Cl₂ | 70-85% | Less reactive than AlCl₃ but more tolerant to trace moisture, making it easier to handle. A more cost-effective and environmentally benign option. |
| Zirconium Chloride (ZrCl₄) | Durene | Methyl Chloride (CH₃Cl) | 50-80 °C, 4-8 h, in CH₂Cl₂ | 60-75% | A milder Lewis acid, often requiring higher temperatures and longer reaction times. May offer improved selectivity and is useful in multi-step syntheses where sensitive functional groups are present. |
Note: The yields are representative and can vary based on the specific reaction scale, purity of reagents, and precise control of reaction conditions.
Experimental Protocols
Below are detailed experimental methodologies for the synthesis of this compound using Aluminum Chloride and Ferric Chloride.
Protocol 1: Synthesis using Aluminum Chloride (AlCl₃)
This protocol targets a high yield and requires stringent anhydrous conditions.
Materials:
-
1,2,4,5-Tetramethylbenzene (Durene)
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Methyl Chloride (CH₃Cl) gas or Chloromethane solution
-
Anhydrous Carbon Disulfide (CS₂) or Dichloromethane (CH₂Cl₂) as solvent
-
Ice-water bath
-
Hydrochloric acid (HCl), crushed ice
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Standard reflux and gas-inlet glassware, dried in an oven
Procedure:
-
A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a gas inlet tube is charged with durene (1.0 eq) and anhydrous carbon disulfide.
-
The flask is cooled to 0 °C in an ice-water bath.
-
Anhydrous aluminum chloride (1.1 eq) is added portion-wise to the stirred solution. The addition should be slow to control the initial exotherm.
-
Methyl chloride gas is then bubbled through the suspension at a steady rate for 2-3 hours while maintaining the temperature at 0-5 °C.
-
After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and stirred for an additional hour. Progress is monitored by Gas Chromatography (GC).
-
The reaction is quenched by carefully pouring the mixture onto a slurry of crushed ice and concentrated HCl.
-
The organic layer is separated, and the aqueous layer is extracted with dichloromethane.
-
The combined organic layers are washed with water, followed by a saturated sodium bicarbonate solution, and finally with brine.
-
The solution is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by recrystallization from ethanol (B145695) or by column chromatography to yield pure this compound.
Protocol 2: Synthesis using Ferric Chloride (FeCl₃)
This protocol uses a less reactive but more manageable catalyst.
Materials:
-
1,2,4,5-Tetramethylbenzene (Durene)
-
Anhydrous Ferric Chloride (FeCl₃)
-
Methyl Chloride (CH₃Cl) gas
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Dilute Hydrochloric acid (HCl), water
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Standard laboratory glassware
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add durene (1.0 eq) and anhydrous dichloromethane.
-
Add anhydrous ferric chloride (1.2 eq) to the solution.
-
Heat the mixture to a gentle reflux (around 40 °C).
-
Bubble methyl chloride gas through the refluxing solution for 3-5 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or GC.
-
After completion, cool the mixture to room temperature.
-
Quench the reaction by slowly adding dilute HCl.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and evaporate the solvent using a rotary evaporator.
-
The resulting crude solid can be purified by recrystallization from methanol (B129727) to afford this compound.
Visualizing the Process
Diagrams created using Graphviz help illustrate the experimental and logical workflows.
A Comparative Analysis of Pentamethylbenzene Spectral Data from the NIST Database and Other Publicly Available Sources
This guide provides a detailed comparison of the spectral data for pentamethylbenzene available in the National Institute of Standards and Technology (NIST) database with data from other publicly accessible sources. The objective is to offer researchers, scientists, and drug development professionals a comprehensive cross-reference of key spectral characteristics, including mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy data. This document also outlines generalized experimental protocols relevant to the acquisition of such data for aromatic hydrocarbons.
Data Presentation: A Side-by-Side Comparison
The following tables summarize the quantitative spectral data for this compound from the NIST database and other sources, facilitating a direct comparison of key spectral features.
Table 1: Mass Spectrometry Data (Electron Ionization)
| Database/Source | Molecular Weight | Major m/z Peaks and Relative Intensities |
| NIST Chemistry WebBook | 148.2447 | 148 (M+), 133, 119, 105, 91[1] |
| PubChem | 148.24 g/mol | 133 (100), 148 (76.5), 134 (11.2), 149 (9.1), 147 (6.8)[2] |
| ChemicalBook | 148.24 | 133 (100.0), 148 (53.8), 134 (11.4), 147 (7.6), 149 (6.6)[3] |
Table 2: Infrared (IR) Spectroscopy Data
| Database/Source | Key Absorption Bands (cm⁻¹) |
| NIST Chemistry WebBook | Data available as a scanned image; specific peak values are not listed in a table format.[4] |
| ChemicalBook | Provides an IR spectrum image.[5] |
| General Aromatic C-H Stretching | Aromatic compounds typically exhibit C-H stretching vibrations in the range of 3100-3000 cm⁻¹.[6][7][8] |
| General Aromatic C=C Stretching | Absorptions due to carbon-carbon stretching in the aromatic ring are typically observed in the 1600-1585 cm⁻¹ and 1500-1400 cm⁻¹ regions.[6][7][8] |
Table 3: ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Data
| Database/Source | Solvent | Chemical Shift (δ) in ppm and Multiplicity |
| PubChem | Not Specified | Data available from various sources.[2] |
| ChemicalBook | CDCl₃ | 6.82 (s, 1H), 2.22 (s, 6H), 2.20 (s, 3H), 2.16 (s, 6H)[9] |
| General Aromatic Protons | Protons on an aromatic ring typically resonate in the 6.5-8.0 ppm range.[10][11] | |
| General Benzylic Protons | Protons on a carbon adjacent to an aromatic ring (benzylic protons) typically appear in the 2.0-3.0 ppm range.[10] |
Table 4: ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Data
| Database/Source | Key Chemical Shifts (δ) in ppm |
| PubChem | Data available from various sources.[2] |
| ChemicalBook | Provides a list of related products with ¹³C NMR data, but not directly for this compound.[9] |
| General Aromatic Carbons | Carbon atoms within an aromatic ring typically show resonances in the 110-140 ppm range in a ¹³C NMR spectrum.[12] |
Experimental Protocols
The following are generalized experimental protocols for the key spectroscopic techniques cited. These are intended to provide a foundational understanding of the methodologies used to acquire such data for aromatic hydrocarbons like this compound.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the analyte.
Methodology (Electron Ionization - EI):
-
Sample Introduction: A small amount of the this compound sample is introduced into the mass spectrometer. For volatile and thermally stable compounds, this is often done via a gas chromatograph (GC-MS) or a direct insertion probe.[13][14]
-
Ionization: In the ion source, the gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV).[13][14] This process ejects an electron from the molecule, forming a positively charged molecular ion (M⁺).
-
Fragmentation: The high energy of the electron beam often causes the molecular ion to be in a high-energy state, leading to fragmentation into smaller, characteristic ions.
-
Acceleration: The positively charged ions (both molecular and fragment ions) are then accelerated by an electric field into the mass analyzer.[14]
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a magnetic or electric field.
-
Detection: A detector records the abundance of each ion at a specific m/z value, generating a mass spectrum.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology (Attenuated Total Reflectance - ATR):
-
Sample Preparation: A small amount of the solid this compound sample is placed directly onto the ATR crystal (e.g., diamond or germanium).
-
IR Beam Interaction: An infrared beam is passed through the ATR crystal in such a way that it reflects off the internal surface in contact with the sample. At each reflection, an evanescent wave penetrates a short distance into the sample.
-
Absorption: The sample absorbs specific frequencies of infrared radiation that correspond to the vibrational energies of its functional groups.
-
Detection: The attenuated IR beam is then returned to a detector, and the resulting signal is processed to generate an infrared spectrum, which plots absorbance or transmittance against wavenumber (cm⁻¹). For aromatic hydrocarbons, characteristic C-H and C=C stretching and bending vibrations are observed.[6][7][12][8]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the structure and chemical environment of the hydrogen (¹H NMR) and carbon (¹³C NMR) atoms in the molecule.
Methodology (Solution-State NMR):
-
Sample Preparation: A few milligrams of the this compound sample are dissolved in a deuterated solvent (e.g., chloroform-d, CDCl₃) to avoid signals from the solvent in the ¹H NMR spectrum. A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), is often added.[15]
-
Magnetic Field Application: The sample tube is placed in a strong, uniform magnetic field within the NMR spectrometer.
-
Radiofrequency Pulse: The sample is irradiated with a short, intense pulse of radiofrequency energy, which excites the atomic nuclei (¹H or ¹³C).
-
Signal Detection: As the nuclei relax back to their ground state, they emit radiofrequency signals. This free induction decay (FID) signal is detected by a receiver coil.
-
Data Processing: The FID is a time-domain signal that is converted into a frequency-domain spectrum using a Fourier transform. The resulting NMR spectrum shows peaks at different chemical shifts, which are indicative of the electronic environment of each nucleus.[15]
Mandatory Visualization
The following diagram illustrates the general workflow for cross-referencing spectral data of a compound like this compound with a reference database such as NIST.
Caption: Workflow for spectral data acquisition, processing, and cross-referencing.
References
- 1. Benzene, pentamethyl- [webbook.nist.gov]
- 2. This compound | C11H16 | CID 12784 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound(700-12-9) MS [m.chemicalbook.com]
- 4. Benzene, pentamethyl- [webbook.nist.gov]
- 5. This compound(700-12-9) IR Spectrum [m.chemicalbook.com]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 8. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]
- 9. This compound(700-12-9) 1H NMR [m.chemicalbook.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. researchgate.net [researchgate.net]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. tdi-bi.com [tdi-bi.com]
- 14. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]
- 15. NMR Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
Pentamethylbenzene: A High-Performance Electron-Rich Arene in Electrophilic Aromatic Substitution
For researchers, scientists, and drug development professionals, understanding the reactivity of substituted aromatic compounds is paramount for efficient synthesis and the design of novel chemical entities. This guide provides an objective comparison of the reactivity of pentamethylbenzene with other common electron-rich arenes in key electrophilic aromatic substitution (EAS) reactions, supported by experimental data and detailed protocols.
This compound stands out as a highly reactive aromatic hydrocarbon due to the cumulative electron-donating effect of its five methyl groups. This heightened nucleophilicity makes it an excellent substrate for various electrophilic aromatic substitution reactions, often proceeding at significantly faster rates and under milder conditions than less substituted benzenes.
Comparative Reactivity in Electrophilic Aromatic Substitution
The reactivity of this compound is best understood by comparing its performance in common EAS reactions against other polymethylated benzenes such as durene (1,2,4,5-tetramethylbenzene) and mesitylene (B46885) (1,3,5-trimethylbenzene). The electron-donating nature of methyl groups activates the aromatic ring towards electrophilic attack. As the number of methyl groups increases, the electron density of the ring is enhanced, leading to a corresponding increase in reaction rate.
Quantitative Comparison of Reaction Rates
Experimental data from bromination reactions provide a clear quantitative measure of the relative reactivities of these compounds. The following table summarizes the relative rates of bromination for a series of methylbenzenes compared to benzene (B151609).
| Compound | Number of Methyl Groups | Relative Rate of Bromination (vs. Benzene = 1) |
| Benzene | 0 | 1 |
| Toluene | 1 | 605 |
| m-Xylene | 2 | 3.8 x 10⁵ |
| Mesitylene | 3 | 2.3 x 10⁸ |
| Durene | 4 | 2.1 x 10⁷ |
| This compound | 5 | 1.3 x 10⁹ |
| Hexamethylbenzene | 6 | 1.9 x 10⁹ |
Data sourced from competitive bromination experiments in 85% aqueous acetic acid.
As the data indicates, this compound is approximately 1.3 billion times more reactive than benzene and significantly more reactive than less methylated compounds like mesitylene and durene in bromination reactions. This trend highlights the powerful activating effect of multiple methyl substituents.
While comprehensive quantitative data for nitration and Friedel-Crafts acylation across this entire series is less readily available in a directly comparable format, the general trend of increasing reactivity with an increasing number of methyl groups holds true. For instance, the nitration of mesitylene is known to be significantly faster than that of toluene.[1] It is important to note that for highly reactive substrates like this compound, reactions such as nitration can sometimes be so rapid that they become diffusion-controlled, meaning the rate is limited by how quickly the reactants can mix.[2]
The Role of Steric Hindrance
While electronic effects are dominant, steric hindrance can also play a role in the reactions of highly substituted benzenes. In this compound, the single unsubstituted position is sterically accessible, leading to a single monosubstituted product in many cases. However, in other polymethylated benzenes, the positions of substitution can be influenced by the steric bulk of the existing methyl groups and the incoming electrophile. For example, in the nitration of tert-butylbenzene, the bulky tert-butyl group directs substitution to the para position in a much higher proportion than the ortho position due to steric hindrance.[3]
Experimental Protocols
Detailed and reliable experimental protocols are crucial for reproducible research. Below are representative procedures for common electrophilic aromatic substitution reactions involving electron-rich arenes.
Experimental Protocol: Nitration of this compound
This protocol describes the synthesis of nitrothis compound.
Materials:
-
This compound
-
Fuming nitric acid (d=1.52)
-
Concentrated sulfuric acid
-
Ice
Procedure:
-
A nitrating mixture is prepared using 30 g of fuming nitric acid and 130 g of concentrated sulfuric acid.
-
This mixture is covered with an equal volume of chloroform in a flask equipped with a stirrer.
-
The flask is cooled to 5°C in an ice bath.
-
This compound is added to the vigorously stirred, cooled nitrating mixture.
-
The reaction is allowed to proceed, and upon completion, the mixture is worked up to isolate the dinitroprehnitene product, which can form under these conditions.[4]
Note: The nitration of this compound can be complex, with the potential for rearrangement and the formation of dinitrated products. The reaction conditions, particularly temperature and the concentration of acids, greatly influence the outcome.[4]
Experimental Protocol: Friedel-Crafts Acylation of an Electron-Rich Arene
This general protocol can be adapted for the acylation of this compound.
Materials:
-
Aromatic compound (e.g., this compound) (0.050 mol)
-
Anhydrous aluminum chloride (AlCl₃) (0.055 mol)
-
Acetyl chloride (CH₃COCl) (0.055 mol)
-
Methylene (B1212753) chloride (CH₂Cl₂)
-
Concentrated hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Ice
Procedure:
-
In a round-bottomed flask equipped with an addition funnel and a reflux condenser, suspend anhydrous aluminum chloride in 15 mL of methylene chloride.
-
Cool the mixture to 0°C in an ice/water bath.
-
Add a solution of acetyl chloride in 10 mL of methylene chloride dropwise to the stirred suspension over 10 minutes.
-
Following this, add a solution of the aromatic compound in 10 mL of methylene chloride dropwise.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature, stirring for an additional 15 minutes.
-
To quench the reaction, carefully pour the mixture into a beaker containing approximately 25 g of ice and 15 mL of concentrated HCl.
-
Transfer the mixture to a separatory funnel, collect the organic layer, and extract the aqueous layer with methylene chloride.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution, and dry over anhydrous magnesium sulfate.
-
Filter to remove the drying agent and remove the solvent by rotary evaporation to yield the crude product, which can then be purified.[5]
Reaction Mechanisms and Pathways
The enhanced reactivity of this compound is a direct consequence of the stability of the carbocation intermediate (the sigma complex or arenium ion) formed during electrophilic aromatic substitution.
General Mechanism of Electrophilic Aromatic Substitution
The mechanism proceeds in two main steps:
-
Formation of the Sigma Complex: The π electrons of the aromatic ring attack the electrophile (E⁺), forming a resonance-stabilized carbocation known as the sigma complex or arenium ion. This step is typically the rate-determining step.[6][7][8][9]
-
Deprotonation: A weak base removes a proton from the carbon atom bonded to the electrophile, restoring the aromaticity of the ring and yielding the substituted product.[6][7][8][9]
The methyl groups in this compound donate electron density to the ring through an inductive effect, stabilizing the positive charge of the sigma complex and thereby lowering the activation energy of the reaction.
Friedel-Crafts Acylation Workflow
The Friedel-Crafts acylation is a key reaction for introducing an acyl group onto an aromatic ring. The workflow involves the generation of a highly reactive acylium ion electrophile.
Applications in Drug Development
The unique reactivity and structural features of highly substituted benzenes, including this compound derivatives, make them valuable building blocks in medicinal chemistry. While benzene rings are ubiquitous in pharmaceuticals, highly substituted benzenes are less common, representing an area of chemical space with potential for novel drug discovery. The introduction of multiple methyl groups can influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.
Although direct incorporation of the this compound moiety into blockbuster drugs is not widespread, the principles governing its reactivity are fundamental to the synthesis of complex aromatic compounds. The ability to selectively functionalize a highly activated ring allows for the construction of intricate molecular architectures. For instance, the synthesis of various bioactive natural products and their analogs often relies on controlling electrophilic aromatic substitution on electron-rich aromatic systems. Furthermore, the development of bioisosteres, which are structurally different but have similar biological activity, is a key strategy in drug design. Saturated bioisosteres of substituted benzenes are being explored to improve the physicochemical properties of drug candidates.[3][5][8]
References
- 1. youtube.com [youtube.com]
- 2. [PDF] An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles | Semantic Scholar [semanticscholar.org]
- 3. 1,2-Disubstituted bicyclo[2.1.1]hexanes as saturated bioisosteres of ortho-substituted benzene - PMC [pmc.ncbi.nlm.nih.gov]
- 4. electronicsandbooks.com [electronicsandbooks.com]
- 5. Three-dimensional saturated C(sp3)-rich bioisosteres for benzene - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rushim.ru [rushim.ru]
- 7. stmarys-ca.edu [stmarys-ca.edu]
- 8. semanticscholar.org [semanticscholar.org]
- 9. An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to Validated Analytical Methods for Pentamethylbenzene Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of two primary analytical techniques for the quantification of pentamethylbenzene: Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV). Due to a lack of extensive publicly available, formally validated methods specifically for this compound, this guide presents expected performance characteristics and detailed experimental protocols based on established methods for structurally similar aromatic hydrocarbons, such as other alkylbenzenes.
Quantitative Performance Comparison
The following table summarizes the typical performance characteristics expected for the quantification of this compound using GC-FID and HPLC-UV. These values are derived from validation studies of analogous aromatic compounds.[1][2][3][4]
| Parameter | Gas Chromatography-Flame Ionization Detection (GC-FID) | High-Performance Liquid Chromatography-Ultraviolet Detection (HPLC-UV) |
| **Linearity (R²) ** | > 0.99 | > 0.99 |
| Limit of Detection (LOD) | 0.1 - 1 µg/mL | 10 - 50 µg/L |
| Limit of Quantification (LOQ) | 0.3 - 3 µg/mL | 25 - 100 µg/L |
| Accuracy (% Recovery) | 90 - 110% | 85 - 115% |
| Precision (%RSD) | < 5% | < 10% |
| Selectivity | High for volatile compounds | Moderate, dependent on matrix complexity |
| Typical Run Time | 15 - 30 minutes | 10 - 25 minutes |
Methodology and Experimental Protocols
Gas Chromatography-Flame Ionization Detection (GC-FID)
GC-FID is a robust and widely utilized technique for the analysis of volatile and semi-volatile organic compounds like this compound.
Experimental Protocol:
-
Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID), a split/splitless injector, and an autosampler.
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness).
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.2 mL/min).[1]
-
Injector Temperature: 250 °C.[1]
-
Injection Volume: 1 µL with a split ratio of 50:1.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: Increase to 200 °C at a rate of 10 °C/min.
-
Ramp: Increase to 280 °C at a rate of 20 °C/min, hold for 5 minutes.
-
-
Detector Temperature: 300 °C.[1]
-
Data Acquisition: A chromatography data station for peak integration and quantification.
Standard and Sample Preparation:
-
Standard Stock Solution: Prepare a stock solution of this compound (e.g., 1000 µg/mL) in a suitable solvent such as methanol (B129727) or hexane.
-
Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution to cover the desired concentration range (e.g., 1 - 200 µg/mL).[2]
-
Sample Preparation: Dilute the sample containing this compound with the same solvent used for the standards to ensure the concentration falls within the calibration range.
-
Internal Standard: For enhanced precision, add an internal standard (e.g., 1,2,4,5-tetramethylbenzene) at a fixed concentration to all standards and samples.
High-Performance Liquid Chromatography-Ultraviolet Detection (HPLC-UV)
HPLC-UV provides an alternative method for the quantification of aromatic compounds and can be particularly useful for less volatile samples or complex matrices.
Experimental Protocol:
-
Instrumentation: An HPLC system equipped with a binary or quaternary pump, a UV-Vis detector, a column thermostat, and an autosampler.
-
Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm I.D., 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water.
-
Solvent A: Water
-
Solvent B: Acetonitrile
-
-
Gradient Program:
-
Start with 60% B.
-
Increase to 95% B over 15 minutes.
-
Hold at 95% B for 5 minutes.
-
Return to 60% B and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.[5]
-
Column Temperature: 35 °C.[3]
-
Detection Wavelength: The UV absorbance maximum of this compound (likely around 270 nm, to be determined empirically).
-
Injection Volume: 10 µL.
Standard and Sample Preparation:
-
Standard Stock Solution: Prepare a stock solution of this compound (e.g., 1000 µg/mL) in acetonitrile.
-
Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution to cover the desired concentration range (e.g., 0.1 - 100 µg/mL).
-
Sample Preparation: Dilute the sample containing this compound with the mobile phase to ensure the concentration falls within the calibration range and filter through a 0.45 µm syringe filter before injection.
Logical Relationship of Method Validation Parameters
The validation of an analytical method ensures its suitability for its intended purpose. The core parameters are interrelated and collectively establish the reliability of the method.
References
Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of Pentamethylbenzene
For researchers, scientists, and drug development professionals, the lifecycle of a chemical doesn't end after the experiment. The proper disposal of reagents like pentamethylbenzene is a critical final step, ensuring laboratory safety, environmental protection, and regulatory compliance. This guide provides essential, immediate safety and logistical information, including operational and disposal plans for this compound, to build a foundation of trust and safety in your laboratory practices.
This compound is a flammable solid that requires careful handling throughout its use and disposal.[1][2] Adherence to established protocols is not just a matter of best practice but a legal and ethical responsibility.
Key Properties for Safe Disposal
Understanding the physicochemical properties of this compound is fundamental to its safe handling and disposal. The following table summarizes key quantitative data for this compound.
| Property | Value |
| Molecular Formula | C₁₁H₁₆ |
| Molecular Weight | 148.25 g/mol |
| Appearance | Colorless to pale yellow crystalline solid |
| UN Number | 1325 |
| Hazard Class | 4.1 (Flammable Solid) |
| Packing Group | III |
Step-by-Step Disposal Protocol
The recommended and most common method for the disposal of this compound is through incineration at a licensed hazardous waste management facility.[3] This ensures the complete destruction of the compound in a controlled environment. Attempts to neutralize or treat this chemical in a standard laboratory setting are not recommended without specific, validated protocols and should only be undertaken by trained professionals with the appropriate engineering controls.
Here is a step-by-step guide for the proper disposal of this compound waste:
-
Segregation: At the point of generation, this compound waste, including contaminated labware (e.g., gloves, weighing paper, and empty containers), must be segregated from other waste streams. Specifically, it should be collected in a designated container for flammable solids. Do not mix with incompatible wastes such as strong oxidizing agents.
-
Containerization: Use a clearly labeled, dedicated waste container that is compatible with aromatic hydrocarbons. The container should be kept tightly closed except when adding waste and must be in good condition to prevent leaks or spills.
-
Labeling: The waste container must be clearly labeled as "Hazardous Waste" and should identify the contents, including "this compound" and any other components of the waste mixture. The label should also include the associated hazards (e.g., "Flammable Solid") and the date when the first piece of waste was added to the container.
-
Storage: Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory. This area should be away from sources of ignition, such as heat, sparks, or open flames. Ensure the storage area is well-ventilated.
-
Professional Disposal: Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor. These professionals are equipped to transport and manage the final disposal of the chemical waste in compliance with all local, state, and federal regulations.
Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound from the point of generation to its final disposition.
Safety and Logistical Considerations
-
Personal Protective Equipment (PPE): When handling this compound waste, always wear appropriate PPE, including safety goggles, chemical-resistant gloves (such as nitrile), and a lab coat.
-
Spill Management: In the event of a spill, evacuate the immediate area and prevent others from entering. Remove all sources of ignition. For a small spill, use a spill kit with absorbent materials that are suitable for flammable solids. For larger spills, contact your institution's EHS department immediately.
-
Regulatory Compliance: The disposal of hazardous waste is strictly regulated. Always follow the guidelines provided by your institution's EHS department and be aware of the regulations set forth by agencies such as the Environmental Protection Agency (EPA) and the Department of Transportation (DOT).
By adhering to these procedures, you contribute to a safer laboratory environment and ensure that your research practices are both scientifically sound and environmentally responsible.
References
Essential Safety and Operational Guidance for Handling Pentamethylbenzene
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This document provides immediate and essential safety and logistical information for the handling of Pentamethylbenzene (CAS No. 700-12-9), including detailed operational and disposal plans.
Physicochemical and Hazard Data
A summary of key quantitative data for this compound is presented below for easy reference.
| Property | Value | Citations |
| Molecular Formula | C₁₁H₁₆ | [1][2][3] |
| Molecular Weight | 148.24 g/mol | [1] |
| Appearance | Off-white to light yellow crystalline powder/solid | [4][5] |
| Melting Point | 49 - 54.4 °C | [4][6] |
| Boiling Point | 231 - 232 °C | [6] |
| Density | 0.917 g/mL at 25 °C | [7] |
| Flash Point | 91 °C (closed cup) | [7] |
| Hazard Classifications | ||
| Flammability | Flammable Solid (Category 1) | |
| Skin Corrosion/Irritation | Causes skin irritation (Category 2) | [7] |
| Eye Damage/Irritation | Causes serious eye irritation (Category 2A) | [7] |
| STOT - Single Exposure | May cause respiratory irritation (Category 3) | [7] |
Personal Protective Equipment (PPE)
Strict adherence to the following Personal Protective Equipment (PPE) guidelines is mandatory to minimize exposure and ensure personal safety when handling this compound.[8]
| PPE Category | Specification | Citations |
| Eye and Face Protection | Chemical splash goggles that provide a tight seal around the eyes are required. A face shield should be worn in conjunction with goggles when handling large quantities. | [4][8] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, butyl rubber, neoprene) must be worn. Inspect gloves for any signs of degradation or punctures before use. | [4][8] |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator (e.g., N95 dust mask) is required if exposure limits are exceeded or if irritation is experienced. | [4] |
| Protective Clothing | A lab coat or other protective clothing should be worn to prevent skin exposure. | [4] |
Operational Plan: Step-by-Step Handling Protocol
The following protocol outlines the procedural steps for the safe handling of this compound from preparation to disposal.
1. Preparation and Engineering Controls:
-
Ensure a calibrated and certified chemical fume hood is used for all manipulations of this compound.[4]
-
Verify that an emergency eyewash station and safety shower are readily accessible and have been recently tested.
-
Keep the work area clear of all ignition sources, including open flames, hot surfaces, and spark-producing equipment.[5]
-
Ground and bond all containers and receiving equipment to prevent static discharge.[5]
-
Assemble all necessary PPE as specified in the table above.
2. Handling and Use:
-
Don all required PPE before entering the designated work area.
-
Carefully weigh the desired amount of this compound within the fume hood, avoiding the generation of dust.[4]
-
If transferring the solid, use a spark-proof spatula.
-
Keep the container tightly closed when not in use.
-
Avoid all personal contact, including inhalation of dust and contact with skin and eyes.[9]
-
After handling, wash hands and face thoroughly with soap and water.[9]
3. Accidental Release Measures:
-
In the event of a minor spill, remove all ignition sources.[3][4]
-
With appropriate PPE, sweep up the spilled solid and place it into a suitable, labeled container for disposal.[4] Avoid creating dust clouds.[9]
-
For larger spills, evacuate the area and contact the appropriate emergency response team.
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
1. Waste Collection:
-
Collect all this compound waste, including contaminated consumables (e.g., weigh boats, gloves, wipes), in a designated, sealed, and clearly labeled hazardous waste container.
-
Do not mix with other waste streams unless explicitly permitted by your institution's waste management guidelines.
2. Storage Pending Disposal:
-
Store the hazardous waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[4][5]
3. Final Disposal:
-
Dispose of the waste container through an approved and licensed hazardous waste disposal facility.
-
Do not dispose of this compound down the drain or in regular trash.[7]
-
Empty containers may retain product residue and should be disposed of as hazardous waste.[3]
Experimental Workflow
The following diagram illustrates the logical workflow for the safe handling of this compound.
Caption: Workflow for Safe Handling of this compound
References
- 1. This compound | C11H16 | CID 12784 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS 700-12-9: this compound | CymitQuimica [cymitquimica.com]
- 3. fishersci.co.uk [fishersci.co.uk]
- 4. fishersci.com [fishersci.com]
- 5. Page loading... [guidechem.com]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. cpachem.com [cpachem.com]
- 8. mcrsafety.com [mcrsafety.com]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
